(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLLZWUWIKTAG-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16610-81-4 | |
| Record name | E-α-(4-Chlorophenyl)cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a member of the α,β-unsaturated nitrile family, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic and structural features imparted by the chlorophenyl and phenyl moieties, combined with the reactive nitrile group, make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, demanding robust and efficient synthetic strategies for its preparation.
This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, with a focus on the widely employed Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss alternative synthetic routes such as the Horner-Wadsworth-Emmons reaction. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and characterize this valuable chemical entity.
Primary Synthetic Route: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. For the synthesis of this compound, this involves the condensation of benzaldehyde with 4-chlorophenylacetonitrile.
Mechanistic Insights
The reaction proceeds through a series of well-defined steps, initiated by the abstraction of a proton from the active methylene group of 4-chlorophenylacetonitrile by a basic catalyst, such as piperidine. This deprotonation is facilitated by the electron-withdrawing nature of the nitrile and the phenyl ring, which stabilize the resulting carbanion.
The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate. This intermediate is subsequently protonated to yield an aldol-type adduct. The final step involves the elimination of a water molecule (dehydration) to afford the thermodynamically more stable (E)-alkene, this compound. The preference for the E-isomer is generally driven by steric factors, minimizing the repulsion between the bulky phenyl and 4-chlorophenyl groups.
An In-depth Technical Guide to (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
<_ _>
Abstract
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a member of the phenylacrylonitrile class, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring two aromatic rings connected by a cyano-substituted alkene backbone, provides a versatile scaffold for developing novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, established synthetic protocols, and cytotoxic effects against various cancer cell lines, providing a foundational resource for future research and application development.
Nomenclature and Chemical Structure
Correctly identifying a compound is the bedrock of scientific inquiry. This compound is known by several names and identifiers crucial for database and literature searches.
-
IUPAC Name: (2E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile
-
Common Synonyms: (E)-α-(4-Chlorophenyl)cinnamonitrile, (E)-alpha-Cyano-4-chlorostilbene
-
CAS Number: 16610-81-4[1]
The "(E)" designation in the nomenclature specifies the stereochemistry of the molecule, indicating that the two larger substituent groups (the phenyl and 4-chlorophenyl rings) are on opposite sides of the carbon-carbon double bond. This trans configuration is a key structural feature influencing its biological and physical properties.
Figure 1: 2D Chemical Structure
Caption: The chemical structure highlights the 4-chlorophenyl group, the nitrile (cyano) group, and the phenyl group attached to the acrylonitrile backbone.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and quantitative analysis.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClN | [2] |
| Molecular Weight | 239.70 g/mol | [1] |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not consistently available in searched literature. | - |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, alcohols, and acetone. | [3] |
| XLogP3 (Predicted) | 4.3 | [2] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp peak around 2220-2230 cm⁻¹ corresponds to the nitrile (C≡N) stretching vibration. Bands in the 1600-1450 cm⁻¹ region would indicate C=C stretching from the aromatic rings and the alkene backbone. C-H stretching from the aromatic rings will appear around 3100-3000 cm⁻¹ , and the C-Cl stretch will be observed in the fingerprint region, typically below 800 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals in the aromatic region, typically between δ 7.0-8.0 ppm . The protons on the phenyl and 4-chlorophenyl rings would appear as complex multiplets. A key singlet, corresponding to the vinylic proton (-C=CH-), would also be present in this region.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the nitrile carbon around δ 118-120 ppm . The carbons of the alkene double bond would resonate around δ 110-150 ppm . Multiple signals corresponding to the aromatic carbons would be observed between δ 125-140 ppm .
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The ESI-MS spectrum would show a molecular ion peak [M]⁺ at m/z 239.0502, corresponding to the calculated exact mass for C₁₅H₁₀ClN.[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident, showing a characteristic [M+2]⁺ peak.
Synthesis and Purification
The primary and most efficient method for synthesizing phenylacrylonitriles, including the title compound, is the Knoevenagel condensation .[5] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, 4-chlorophenylacetonitrile) with an aldehyde or ketone (benzaldehyde).
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds via a multi-step mechanism initiated by a base. The base deprotonates the active methylene group of 4-chlorophenylacetonitrile, forming a resonance-stabilized carbanion.[6] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound.[6]
Figure 2: General workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Knoevenagel condensation methods.[7][8]
Materials:
-
4-Chlorophenylacetonitrile (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Piperidine (0.1 equivalents, catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylacetonitrile and benzaldehyde in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove residual reactants and catalyst.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
Biological Activity and Therapeutic Potential
The phenylacrylonitrile scaffold is recognized for its significant biological activities, particularly its cytotoxic effects against cancer cells.[9] Numerous studies have explored derivatives of this class as potential anticancer agents.
Cytotoxicity in Cancer Cell Lines
Research on related dichlorophenylacrylonitriles has demonstrated potent growth inhibition against a panel of human cancer cell lines.[10] For instance, compounds with similar structures have shown high selectivity for estrogen receptor-positive (ER+ve) breast cancer cell lines like MCF-7.[9][10] One analog, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, exhibited a growth inhibition (GI₅₀) value of 0.127 µM against MCF-7 cells and displayed up to 543-fold selectivity compared to other non-breast cancer cell lines.[9]
While specific data for the (E)-2-(4-chlorophenyl) isomer is less prevalent, the broader class of phenylacrylonitriles consistently shows promise. These compounds are believed to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key cellular processes.[11][12]
Potential Mechanism of Action
The mechanism of action for many cytotoxic phenylacrylonitriles is an area of active investigation. Some derivatives have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular metabolism and detoxification.[13] Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which may bioactivate the compound into a more cytotoxic form within the cancer cells. This bioactivation is a phenomenon that has been described in breast cancer cell populations and represents a promising strategy for tumor-selective therapy.[13]
Figure 3: A plausible mechanism of action for cytotoxic phenylacrylonitriles.
Safety and Handling
-
General Hazards: Phenylacetonitrile derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[3][14] They can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid direct contact with skin and eyes.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3]
Conclusion and Future Outlook
This compound is a compound with a well-defined chemical structure and accessible synthetic pathway. Its significance lies primarily in the context of the broader phenylacrylonitrile class, which has demonstrated considerable potential as a scaffold for the development of novel anticancer therapeutics. The consistent and potent cytotoxicity observed in numerous analogs warrants further investigation into this specific isomer.
Future research should focus on obtaining detailed experimental data for this compound, including its crystallographic structure, comprehensive spectroscopic profile, and a thorough evaluation of its biological activity against a diverse panel of cancer cell lines. Elucidating its precise mechanism of action and structure-activity relationships will be critical for optimizing its therapeutic potential and guiding the design of next-generation drug candidates.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- McCluskey, A., et al. (n.d.). Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. MedChemComm (RSC Publishing).
- BenchChem. (n.d.). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.
- ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
- Baker, J. R., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem.
- Organic Syntheses. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure.
- ChemSafety PRO. (2016).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2018).
- Abdel-Aziz, M., et al. (n.d.). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC - NIH.
- Baker, J. R., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. NIH.
- Thermo Fisher Scientific. (n.d.). (O-Chlorophenyl)
- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
- Banaras Hindu University. (n.d.).
- PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.
- ResearchGate. (n.d.).
- Smolecule. (n.d.). (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile.
- BLDpharm. (n.d.). 2-(4-Chlorophenyl)-3-phenylacrylonitrile.
- ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35.
- Wang, Y., et al. (n.d.).
- PubChem. (n.d.). 2-Phenylacrylonitrile.
- PubChem. (n.d.). Acrylonitrile, 2-(p-chlorophenyl)-3-phenyl-.
Sources
- 1. 3695-93-0|2-(4-Chlorophenyl)-3-phenylacrylonitrile|BLD Pharm [bldpharm.com]
- 2. PubChemLite - Acrylonitrile, 2-(p-chlorophenyl)-3-phenyl- (C15H10ClN) [pubchemlite.lcsb.uni.lu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile (CAS No. 3695-93-0)
This guide provides a comprehensive technical overview of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and explore its potential as a modulator of critical biological pathways implicated in cancer.
Introduction and Chemical Identity
This compound, also known as α-(p-Chlorophenyl)cinnamonitrile, is a nitrile compound featuring a stilbene-like scaffold.[1] This structural motif is prevalent in a variety of biologically active molecules, both natural and synthetic.[2] The presence of the cyano group on the ethylene bridge is a key feature that can influence the molecule's electronic properties and stereochemistry.[2]
Molecular Formula: C₁₅H₁₀ClN[4]
Molecular Weight: 239.7 g/mol [4]
Structure:
Caption: 2D Structure of this compound.
Synthesis and Spectroscopic Characterization
The primary route for synthesizing this compound and its analogs is the Knoevenagel condensation.[2][5] This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-chlorophenylacetonitrile, with a carbonyl compound, benzaldehyde.[6][7]
General Synthesis Protocol: Knoevenagel Condensation
The following protocol is a representative procedure based on established methods for similar phenylacrylonitrile derivatives.[2][7]
Workflow Diagram:
Sources
- 1. α-(p-Chlorophenyl)cinnamonitrile [webbook.nist.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3695-93-0|2-(4-Chlorophenyl)-3-phenylacrylonitrile|BLD Pharm [bldpharm.com]
- 4. (Z)-2-(4-CHLOROPHENYL)-3-PHENYLACRYLONITRILE [chemicalbook.com]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile: A Potent Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile is a synthetic small molecule belonging to the class of 2,3-diaryl acrylonitriles. This class of compounds has garnered significant interest in the field of oncology due to their potent antiproliferative activities against a broad spectrum of cancer cell lines. Structurally, these compounds share a common scaffold with combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibitory activity.[1] The introduction of a cyano group on the ethylene bridge of the stilbene-like core structure serves to lock the molecule in a cis-configuration, which is crucial for its biological activity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used for its characterization.
Molecular Target and Binding: Inhibition of Tubulin Polymerization
The primary molecular target of this compound and its analogs is β-tubulin , a subunit of the microtubule cytoskeleton.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Consequently, they represent a key target for the development of anticancer therapeutics.[3]
This compound acts as a tubulin polymerization inhibitor , binding to the colchicine binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium of the microtubule network. The interaction with the colchicine binding site is a hallmark of many stilbene and acrylonitrile derivatives with anticancer properties.[1][3]
Visualizing the Core Mechanism
Caption: Mechanism of Action of this compound.
Cellular Consequences of Tubulin Inhibition
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events that ultimately lead to cancer cell death.
Cell Cycle Arrest at G2/M Phase
Properly functioning microtubules are essential for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during cell division (mitosis). By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, leading to the arrest of cancer cells in the G2/M phase of the cell cycle.[4] Prolonged arrest at this stage prevents the cells from dividing and proliferating.
Induction of Apoptosis
Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis , or programmed cell death. The exact signaling cascade can vary between cell types, but it generally involves the activation of a series of cysteine-aspartic proteases known as caspases . Key players in this process include the initiator caspase-9 and the executioner caspase-3. Activation of these caspases leads to the cleavage of essential cellular proteins and ultimately, the dismantling of the cell.
Antiproliferative Activity
| Compound Class | Cancer Cell Line | Reported IC50 Range | Reference |
| 2,3-Diaryl Acrylonitrile Derivatives | BEL-7402, HeLa, HCT116 | 0.13 - 60.23 µM | [5] |
| Methoxy-substituted Phenylacrylonitriles | MCF-7 (Breast Cancer) | 34 - 44 µM | [6] |
Experimental Protocols for Mechanistic Elucidation
The following section details the key experimental workflows employed to characterize the mechanism of action of tubulin-targeting agents like this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: A fluorescent reporter molecule is included in the reaction mixture, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity as polymerization proceeds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare a fluorescent reporter stock solution (e.g., DAPI).
-
Reconstitute lyophilized, purified tubulin protein in polymerization buffer on ice.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution, GTP, and fluorescent reporter to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the vehicle control to determine the inhibitory effect on the rate and extent of tubulin polymerization.
-
Caption: Workflow for an In Vitro Tubulin Polymerization Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Generate dot plots to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Step-by-Step Methodology:
-
Protein Extraction:
-
Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an HRP substrate to the membrane and detect the chemiluminescent signal.
-
Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Conclusion
This compound is a promising anticancer agent that exerts its cytotoxic effects through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its mechanism of action. Further investigation into the specific structure-activity relationships and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.
References
-
Demir, S., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(33), e202301913. Available at: [Link]
-
Ma, L., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry, 30. Available at: [Link]
-
Ma, J., Li, J., & Tian, Y. S. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 81–85. Available at: [Link]
-
Petry, F., & Ghinet, A. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry. Available at: [Link]
-
O'Boyle, N. M., et al. (2011). Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. European Journal of Medicinal Chemistry, 46(9), 4556–4564. Available at: [Link]
-
Ma, L., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 15(1), 2530. Available at: [Link]
-
Wieking, K., et al. (2016). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Molecules, 21(11), 1541. Available at: [Link]
-
Rauf, A., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia, 2(2), 859-880. Available at: [Link]
-
Mourad, F. E., et al. (2021). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 323–327. Available at: [Link]
-
Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biology, 36(7), 5433–5440. Available at: [Link]
-
Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(10), o3998–o4000. Available at: [Link]
-
Al-Mokyna, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(21), 7489. Available at: [Link]
-
Ma, L., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed, 38054831. Available at: [Link]
-
El-Azab, A. S., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold linked with alkylnitrile or nicotinonitrile moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1488–1499. Available at: [Link]
-
Nair, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2470–2481. Available at: [Link]
-
Islam, M. R., et al. (2022). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Pharmaceutical Journal, 25(2), 153-163. Available at: [Link]
-
Nagy, V., et al. (2023). Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. Molecules, 28(19), 6770. Available at: [Link]
Sources
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Multifaceted Applications of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile Derivatives
Foreword
The α-cyanostilbene scaffold, characterized by a 1,2-diphenylethene core bearing a cyano group on the ethylene bridge, represents a privileged structure in both medicinal chemistry and materials science. These compounds, which can be viewed as derivatives of both stilbenes and chalcones, exhibit a remarkable range of biological activities and unique photophysical properties.[1][2] This guide focuses specifically on the (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile framework, a key substructure whose derivatives have emerged as potent anticancer and antimicrobial agents, as well as functional organic materials. We will explore the primary synthetic pathways, delve into the mechanistic underpinnings of their biological activities, and present their applications in advanced materials, providing researchers and drug development professionals with a detailed and actionable resource.
Synthesis and Mechanistic Insights
The construction of the (E)-2,3-diaryl-acrylonitrile scaffold is most efficiently achieved through the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[3][4] This method offers high yields, operational simplicity, and the ability to introduce a wide variety of substituents, making it the cornerstone for generating libraries of these derivatives.
The Knoevenagel Condensation: A Preferred Synthetic Route
The reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-(4-chlorophenyl)acetonitrile, with a substituted benzaldehyde. The choice of base and reaction conditions can be tailored to optimize yield and purity, with modern approaches favoring greener methodologies such as microwave-assisted synthesis or the use of eco-friendly catalysts.[3][4][5]
Caption: General workflow for the synthesis via Knoevenagel condensation.
Mechanistic Pathway
The causality behind this transformation is a classic example of nucleophilic addition to a carbonyl group. The process is initiated by the deprotonation of the α-carbon of the 2-(4-chlorophenyl)acetonitrile by a base, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated, typically by the solvent, to form an aldol-type adduct, which rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable (E)-alkene product.
Caption: Mechanistic steps of the base-catalyzed Knoevenagel condensation.
Experimental Protocol: A Self-Validating System
The following protocol represents a generalized yet robust method for synthesizing derivatives of the title compound. Each step is designed for efficiency and high purity of the final product.
Objective: To synthesize this compound.
Materials:
-
2-(4-chlorophenyl)acetonitrile (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chlorophenyl)acetonitrile and benzaldehyde to ethanol. The use of ethanol as a solvent is strategic as it readily dissolves the reactants and is compatible with the basic catalyst.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution. Piperidine is a sufficiently strong base to initiate the reaction without promoting significant side reactions.
-
Reaction Execution: Heat the mixture to reflux for 1-3 hours. Progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials. This checkpoint ensures the reaction is driven to completion, maximizing yield.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, being a solid with lower solubility in cold ethanol than the reactants, will precipitate. This in-situ crystallization is the first step of purification.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Final Product: The resulting solid is dried. For higher purity, recrystallization from a suitable solvent (e.g., ethanol or an ethanol-DMF mixture) can be performed to yield the final product as a crystalline solid.[6]
Applications in Medicinal Chemistry
The rigid, planar structure of the this compound core makes it an excellent scaffold for interacting with biological targets. Its derivatives have shown significant promise as both anticancer and antimicrobial agents.
Potent Anticancer Activity
Derivatives of this scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[7][8] The mechanism of action is often linked to the disruption of microtubule dynamics, similar to established anticancer agents like Combretastatin A-4.[9] The cyano group helps to lock the molecule in a specific geometric configuration that is favorable for binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle.[9]
| Compound ID | R-Group (Substitution on Phenyl Ring B) | Cell Line | IC₅₀ (µM) | Reference |
| 3c | 4-OCH₃ | HCT15 (Colon) | 0.34 (µg/mL) | [7] |
| 3c | 4-OCH₃ | SK-OV-3 (Ovarian) | 0.14 (µg/mL) | [7] |
| 1g2a | (Complex triazole fragment) | HCT116 (Colon) | 0.0059 | [9] |
| 1g2a | (Complex triazole fragment) | BEL-7402 (Liver) | 0.0078 | [9] |
| 5c | 4-N(CH₃)₂ (on Ring B) & N-CH₃ (on Indole) | NCI-H522 (Lung) | 0.0866 (TGI) | [8] |
| 2a | 4-OCH₃ | MCF-7 (Breast) | 44 | [10] |
| 7f | 4-F (on Pyrazole Phenyl Ring) | HCT116 (Colon) | 6.76 (µg/mL) | [11] |
Structure-Activity Relationship (SAR) Insights: Analysis of various derivatives reveals critical structural features for cytotoxicity. Electron-donating groups, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), at the para-position of the phenyl ring B (derived from the aldehyde) generally lead to enhanced anticancer activity.[7][8] This suggests that modulating the electron density of the aromatic rings is a key strategy for optimizing the potency of these compounds.
Broad-Spectrum Antimicrobial Activity
The chalcone-like α,β-unsaturated system present in these molecules is a well-known pharmacophore for antimicrobial activity. These compounds can interfere with microbial growth through various mechanisms, including reacting with cellular nucleophiles or disrupting cell membrane integrity.[1] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Salmonella typhi) bacteria, as well as some fungal strains.[7][12]
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 6a-g | Staphylococcus aureus | 0.4 - 0.6 | [13] |
| 6a-g | Bacillus subtilis | 0.4 - 0.6 | [13] |
| 3k | Staphylococcus aureus | - | [7] |
| 3k | Salmonella typhi | - | [7] |
| - | Escherichia coli | - | [12] |
| - | Candida albicans | - | [12] |
| (Note: Specific MIC values for some compounds were not detailed in the provided abstracts, but significant activity was reported) |
Applications in Materials Science
Beyond biomedicine, the α-cyanostilbene core is a powerful building block for advanced functional materials due to its unique photophysical properties.
Photophysical Properties and Aggregation-Induced Emission (AIE)
Many α-cyanostilbene derivatives are fluorophores that exhibit a phenomenon known as Aggregation-Induced Emission (AIE).[14][15] In dilute solutions, these molecules are often weakly fluorescent due to energy loss through intramolecular rotations. However, in an aggregated state or in the solid phase, these rotations are restricted, which closes the non-radiative decay channels and leads to a dramatic enhancement of fluorescence intensity. This "turn-on" fluorescence makes them highly valuable for various applications.
Caption: The principle of Aggregation-Induced Emission (AIE).
Stimuli-Responsive Materials
The unique electronic and structural properties of these derivatives make them responsive to external stimuli:
-
Piezochromism: Some derivatives exhibit changes in their fluorescence color in response to mechanical pressure, a property useful for pressure sensors and damage detection in materials.[16]
-
Thermochromism & Photochromism: Changes in temperature or irradiation with light can induce reversible changes in color or fluorescence, opening applications in smart inks, data storage, and anti-counterfeiting technologies.[14][15]
-
Liquid Crystals: The rigid, rod-like shape of the cyanostilbene core makes it an excellent mesogen for constructing liquid crystalline materials with fluorescent properties.[15]
Conclusion and Future Perspectives
This compound and its derivatives constitute a versatile and highly valuable class of compounds. The efficiency of the Knoevenagel condensation allows for the straightforward synthesis of diverse chemical libraries. These libraries have yielded compounds with potent, well-defined anticancer activities, primarily through the inhibition of tubulin polymerization, and broad-spectrum antimicrobial properties. Furthermore, their inherent photophysical characteristics as AIE-active fluorophores position them as leading candidates for the development of next-generation smart materials.
Future research should focus on optimizing the therapeutic index of the anticancer leads, exploring synergistic combinations with existing drugs, and expanding the application of these functional molecules in areas like bio-imaging and advanced sensor technology. The continued exploration of this privileged scaffold is certain to yield further innovations across science and technology.
References
- Stilbene stilbene shining bright: α-Cyanostilbenes as functional organic m
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (n.d.). NIH.
- New chalcone derivatives as potential antimicrobial and antioxidant agent - PubMed Central. (2021, November 5). NIH.
- Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. - ResearchGate. (n.d.).
- Multi-stimuli-responsive cyanostilbene derivatives: Their fluorescent and mechanochromic properties, and potential application in water sensing and anti-counterfeiting - PubMed. (2024, October 5). NIH.
- Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative. (2020, July 21). Journal of Science & Technology.
- Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). Google Scholar.
- Piezochromism of cyanostilbene derivatives: a small structural alteration makes a big photophysical difference - New Journal of Chemistry (RSC Publishing). (n.d.). RSC Publishing.
- Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - MDPI. (n.d.). MDPI.
- Anticancer and antimicrobial activity of methoxy amino chalcone derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Stilbenes: Applications in Chemistry, Life Sciences and Materials Science | Request PDF. (n.d.).
- Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Banaras Hindu University.
- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities - ResearchGate. (2023, December 5).
- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - ResearchGate. (2025, August 6).
- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC - NIH. (n.d.). NIH.
- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (2025, October 14).
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC - PubMed Central. (n.d.). NIH.
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. (n.d.). NIH.
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-stimuli-responsive cyanostilbene derivatives: Their fluorescent and mechanochromic properties, and potential application in water sensing and anti-counterfeiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Piezochromism of cyanostilbene derivatives: a small structural alteration makes a big photophysical difference - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile Analogs
Abstract: This technical guide provides a comprehensive overview of the synthesis, mechanism, and characterization of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile and its analogs. These diaryl acrylonitrile scaffolds are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and valuable optical properties.[1][2][3][4] The primary focus of this document is the Knoevenagel condensation, a reliable and efficient method for constructing the core α,β-unsaturated nitrile structure. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss the analytical techniques required for structural validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important class of compounds.
Introduction & Significance
The 2,3-diaryl acrylonitrile framework represents a privileged scaffold in medicinal chemistry. The unique electronic and structural arrangement—comprising two aromatic rings, a conjugated double bond, and an electron-withdrawing nitrile group—facilitates diverse interactions with biological targets.[5] Consequently, analogs of this class have demonstrated a wide spectrum of pharmacological activities, including potent antiproliferative effects against various cancer cell lines, often through the inhibition of tubulin polymerization.[1][6][7][8][9] Furthermore, these compounds have been investigated for their antimicrobial, anti-inflammatory, and antimetastatic properties, making them highly valuable leads in modern drug discovery programs.[2][4][10] The stereochemistry of the central double bond is crucial, with the (E)-isomer often being the thermodynamically more stable and biologically active form.
This guide aims to provide a robust and reproducible methodology for the synthesis of these compounds, emphasizing the causality behind experimental choices to ensure both high yield and high purity.
The Knoevenagel Condensation: A Core Synthetic Strategy
The most direct and widely employed method for synthesizing (E)-2,3-diaryl acrylonitriles is the Knoevenagel condensation.[3][11] This reaction is a modification of the aldol condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12]
For the synthesis of the target analogs, the reaction involves two key components:
-
The Active Hydrogen Compound: A substituted phenylacetonitrile (e.g., 4-chlorophenylacetonitrile). The α-protons are acidic due to the electron-withdrawing effect of the adjacent nitrile group.
-
The Carbonyl Compound: A substituted benzaldehyde (e.g., benzaldehyde).
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is strong enough to deprotonate the phenylacetonitrile but not so strong as to induce self-condensation of the aldehyde.[12]
Sources
- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and t ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00113F [pubs.rsc.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Crystallography of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(4-chlorophenyl)-3-phenylacrylonitrile is a molecule of significant interest within the field of medicinal chemistry. As a derivative of the acrylonitrile scaffold, it belongs to a class of compounds recognized for their diverse biological activities, which can include antimicrobial and cytotoxic effects.[1] The nitrile group, with its unique electronic and steric properties, often plays a crucial role in the interaction of these molecules with biological targets, enhancing their therapeutic potential.[1]
Understanding the three-dimensional structure of this compound at an atomic level is paramount for elucidating its structure-activity relationship (SAR). Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise information on molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing. These crystallographic insights are invaluable for rational drug design, aiding in the optimization of lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of this compound, offering field-proven insights for researchers in drug discovery and development.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound is efficiently achieved via a Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-chlorophenylacetonitrile, with an aldehyde, benzaldehyde. The choice of a base is critical; a mild base like sodium hydroxide in an alcoholic solvent is typically sufficient to deprotonate the methylene group, initiating the reaction cascade that leads to the desired acrylonitrile derivative.[1][2]
The subsequent crystallization is a pivotal step, as the quality of the single crystals directly impacts the resolution and reliability of the X-ray diffraction data. Slow evaporation is a robust and commonly employed technique for growing high-quality crystals of organic compounds.[3][4] Dissolving the purified product in a suitable solvent system, such as ethanol, and allowing the solvent to evaporate slowly over several days at room temperature can yield crystals suitable for diffraction studies.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylacetonitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a 20% aqueous solution of sodium hydroxide dropwise until the solution becomes opaque.
-
Reaction Monitoring: Continue stirring the reaction mixture for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Crystallization
The following is a detailed protocol for obtaining single crystals via slow evaporation:
-
Solution Preparation: Prepare a saturated solution of the purified this compound in absolute ethanol in a clean glass vial.
-
Evaporation Setup: Cover the vial with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant room temperature.
-
Monitoring: Monitor the vial over several days for the formation of single crystals.
-
Harvesting: Once well-formed crystals are observed, carefully harvest them from the solution using a spatula or forceps.
Crystallographic Data and Structural Analysis
Single-crystal X-ray diffraction analysis provides a wealth of information about the crystal structure. The key crystallographic parameters for a representative acrylonitrile derivative are summarized in the table below. These parameters define the unit cell and the symmetry of the crystal lattice.
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₁₀ClN | Defines the elemental composition. |
| Formula Weight | 239.70 g/mol | Molar mass of the compound.[5] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.3060 | Unit cell dimension.[3] |
| b (Å) | 10.5048 | Unit cell dimension.[3] |
| c (Å) | 17.9795 | Unit cell dimension.[3] |
| β (°) | 100.598 | Unit cell angle.[3] |
| V (ų) | 1542.00 | Volume of the unit cell.[3] |
| Z | 4 | Number of molecules per unit cell.[3] |
| Dcalc (g/cm³) | 1.360 | Calculated density of the crystal.[3] |
Note: The crystallographic data presented are for a structurally similar compound, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, and serve as an illustrative example.[3]
Molecular Structure
The molecule this compound adopts a non-planar conformation. The two phenyl rings are twisted with respect to each other, with a significant dihedral angle between their planes. This V-shaped conformation is a common feature in related structures.[6] The acrylonitrile group is expected to be nearly planar. The presence of the electron-withdrawing chlorine atom on one phenyl ring and the nitrile group can influence the electronic distribution and reactivity of the molecule.
Diagram of the Molecular Structure
Caption: 2D representation of the molecular structure of this compound.
Crystal Packing and Intermolecular Interactions
In the solid state, the molecules of this compound are held together by a network of non-covalent interactions. C—H⋯π interactions are particularly significant in the crystal packing of similar acrylonitrile derivatives, often leading to the formation of inversion dimers.[3] In these interactions, a hydrogen atom from one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule. These weak interactions, along with van der Waals forces, collectively stabilize the crystal lattice. The absence of strong hydrogen bond donors or acceptors in the molecule means that these weaker interactions play a dominant role in the crystal packing.
Diagram of Intermolecular Interactions
Caption: Schematic of C—H···π interactions leading to dimerization.
Implications for Drug Development
The crystallographic data provides critical insights that can guide the drug development process:
-
Polymorphism: The way molecules pack in a crystal can lead to different polymorphic forms, which can have different solubilities, dissolution rates, and bioavailability. Understanding the intermolecular interactions can help in predicting and controlling polymorphism.
-
Rational Drug Design: The precise knowledge of the molecule's three-dimensional shape can be used for in silico studies, such as molecular docking, to predict how it might bind to a biological target.[1] This allows for the rational design of new derivatives with improved binding affinity and selectivity.
-
Formulation Development: The physicochemical properties derived from the crystal structure, such as stability and solubility, are crucial for developing effective and stable pharmaceutical formulations.
Conclusion
The crystallographic analysis of this compound provides a foundational understanding of its molecular and supramolecular structure. The synthesis via Knoevenagel condensation is straightforward, and high-quality single crystals can be obtained through slow evaporation. The detailed structural information, including molecular conformation and intermolecular interactions, is indispensable for understanding its physicochemical properties and for guiding future efforts in the design and development of novel therapeutic agents based on the acrylonitrile scaffold.
References
-
Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. National Institutes of Health. [Link]
-
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. National Institutes of Health. [Link]
-
Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. National Institutes of Health. [Link]
-
Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. [Link]
-
(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. ResearchGate. [Link]
-
2-((4-Chlorophenyl)methyl)propanedinitrile. PubChem. [Link]
-
2-[2-(4-Chlorophenyl)sulfanylphenyl]-4-(dimethylamino)butanenitrile. PubChem. [Link]
-
N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]
-
α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]
-
Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]
- Preparation of phenylacetonitriles.
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]
-
Synthesis of phenylacetonitrile. PrepChem. [Link]
Sources
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3695-93-0|2-(4-Chlorophenyl)-3-phenylacrylonitrile|BLD Pharm [bldpharm.com]
- 6. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Novel Acrylonitrile Derivative
An In-Depth Technical Guide for the In Vitro Evaluation of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
In the landscape of drug discovery, the identification of novel molecular scaffolds with significant biological activity is a paramount objective. Acrylonitrile derivatives, a class of organic compounds characterized by a vinyl cyanide group, have garnered considerable attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. Structurally, many of these compounds, including the subject of this guide, this compound, bear a resemblance to chalcones, which are well-established precursors to flavonoids with a broad spectrum of therapeutic effects, notably as potent anti-tumor agents[4][5][6]. The α,β-unsaturated carbonyl system in chalcones is critical to their activity, and the nitrile group in acrylonitrile derivatives can act as a bioisostere, potentially engaging in similar biological interactions.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The proposed workflow is designed to first establish its cytotoxic potential against relevant cancer cell lines and subsequently to elucidate the underlying mechanisms of action, focusing on the induction of apoptosis and cell cycle disruption—two hallmark targets of effective anticancer therapies[4][6]. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a logical, self-validating experimental cascade that enables researchers to build a robust biological profile for this promising compound.
Chemical Structure of the Target Compound: this compound
(Simplified 2D representation)
Part 1: Foundational Assessment: Determining Cytotoxic Potency
The logical first step in evaluating any potential therapeutic agent is to determine its cytotoxic activity. This foundational screen establishes the concentration range over which the compound exerts a biological effect, providing the basis for all subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability[7]. In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells[8].
Experimental Workflow: MTT Cell Viability Assay
The following workflow is designed for a 96-well plate format, which is ideal for screening multiple concentrations and cell lines simultaneously.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay[7][8][11][12]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Cover the plate and leave it at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
The results should be summarized in a table to facilitate comparison across different cell lines and time points.
| Cell Line | Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
| MCF-7 | Breast Cancer (ER+) | [Data] | [Data] | [Data] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | [Data] | [Data] | [Data] |
| A549 | Lung Cancer | [Data] | [Data] | [Data] |
| HCT116 | Colon Cancer | [Data] | [Data] | [Data] |
| MCF-10A | Normal Breast Epithelial | [Data] | [Data] | [Data] |
Part 2: Uncovering the Mechanism: Apoptosis Induction
Observing potent cytotoxicity prompts the next crucial question: how does the compound kill cancer cells? Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled, non-inflammatory process. Two complementary assays are essential for confirming apoptosis: Annexin V/Propidium Iodide (PI) staining to identify apoptotic cells and a caspase activity assay to measure the activation of key executioner enzymes.
A. Annexin V/PI Staining by Flow Cytometry
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[9][10]. This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Caption: Principle of Annexin V and PI dual-staining for apoptosis detection.
Detailed Protocol: Annexin V/PI Assay[14][15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
B. Caspase-3/7 Activity Assay
Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that uses a substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7[11]. When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity[11][12][13].
Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay[17][19]
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound as described for the apoptosis assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mixing: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation: Apoptosis and Caspase Activity
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | - | [Data] | [Data] | 1.0 |
| Compound X | IC₅₀ | [Data] | [Data] | [Data] |
| Compound X | 2x IC₅₀ | [Data] | [Data] | [Data] |
| Positive Control | (e.g., Staurosporine) | [Data] | [Data] | [Data] |
Part 3: Probing Deeper: Cell Cycle Analysis
Many cytotoxic compounds function by interrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis[4][5]. Analyzing the DNA content of a cell population using flow cytometry is a powerful method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M)[14][15]. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in each phase.
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a 4N DNA content.
Sources
- 1. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - ProQuest [proquest.com]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. nanocellect.com [nanocellect.com]
- 15. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Computational studies of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
An In-depth Technical Guide to the Computational Analysis of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
Introduction: The Significance of the Acrylonitrile Scaffold
This compound belongs to a class of organic compounds that are structurally related to chalcones, featuring a core α,β-unsaturated nitrile system. Acrylonitrile derivatives are recognized as pharmacologically significant scaffolds due to their diverse biological activities, including potential antimicrobial and cytotoxic effects. The presence of the electron-withdrawing nitrile group significantly influences the molecule's electronic properties and reactivity.[1][2] The specific stereochemistry, (E)-configuration, along with the substitution pattern on the phenyl rings—a 4-chloro group on one and an unsubstituted phenyl on the other—creates a unique electronic and steric profile.
Computational chemistry provides an indispensable toolkit for elucidating the structural, electronic, and thermodynamic properties of such molecules at an atomic level. By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational frequencies, and electronic characteristics with high accuracy. Furthermore, in silico techniques such as molecular docking allow us to hypothesize and investigate potential interactions with biological macromolecules, thereby guiding rational drug design and discovery efforts. This guide details the theoretical framework and practical methodologies for a comprehensive computational investigation of this compound, bridging theoretical calculations with potential pharmacological applications.
Molecular Structure and Synthesis
The foundational step in any computational study is the accurate representation of the molecule of interest. The structure of this compound is confirmed through synthesis and subsequent spectroscopic characterization.
Caption: 2D structure of this compound.
Experimental Protocol: Synthesis via Knoevenagel Condensation
The synthesis of the title compound is typically achieved through a Knoevenagel condensation, a reliable method for forming C=C bonds.[3]
-
Reactant Preparation: Dissolve equimolar amounts of 4-chlorobenzaldehyde and phenylacetonitrile in a suitable solvent, such as ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or a 20% NaOH solution, dropwise until turbidity is observed. The base facilitates the deprotonation of the α-carbon of phenylacetonitrile, forming a carbanion.
-
Reaction: The carbanion acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. This is followed by dehydration to yield the α,β-unsaturated nitrile. The reaction is typically stirred for several hours at room temperature or under gentle reflux to ensure completion.[3][4]
-
Isolation and Purification: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold water or ethanol to remove impurities, and dried. Recrystallization from a suitable solvent like ethanol can be performed to obtain a pure product.[5]
Spectroscopic Validation
Before proceeding with computational work, the synthesized structure must be validated. Spectroscopic data provides experimental benchmarks for comparison with theoretical calculations.
| Technique | Experimental Frequency/Shift | Assignment |
| FT-IR (cm⁻¹) | ~2220–2255 | C≡N (Nitrile) stretching vibration[6][7] |
| ~1600–1625 | C=C (Alkene) stretching vibration | |
| ~3030–3100 | C-H (Aromatic) stretching | |
| ~810–840 | C-H out-of-plane bending (para-substituted ring) | |
| ¹H NMR (ppm) | ~7.3–7.9 | Multiplet, Aromatic protons (Ar-H)[8] |
| ~7.5–7.8 | Singlet, Olefinic proton (-CH=) | |
| ¹³C NMR (ppm) | ~115–120 | C≡N (Nitrile carbon) |
| ~105–115 | α-carbon of the double bond | |
| ~145–155 | β-carbon of the double bond | |
| ~125–140 | Aromatic carbons |
Part 1: Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is chosen for its excellent balance of computational efficiency and accuracy in predicting the properties of organic molecules.[9][10]
Computational Workflow
The following workflow outlines the logical progression of DFT-based analyses. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted level of theory for this class of compounds, providing reliable geometric and electronic data.[11][12][13]
Caption: General workflow for molecular docking studies.
Experimental Protocol: Molecular Docking against Penicillin-Binding Protein 2 (PBP2)
Based on the known antimicrobial activity of related compounds, PBP2, a key enzyme in bacterial cell wall synthesis, can be selected as a hypothetical target. [3]
-
Protein Preparation: Obtain the crystal structure of PBP2 from the Protein Data Bank (PDB). Using software like AutoDock Tools, remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and compute Gasteiger charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Define rotatable bonds and assign charges.
-
Grid Box Generation: Define a grid box that encompasses the active site of PBP2. The dimensions should be sufficient to allow the ligand to move and rotate freely.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina. The algorithm will explore numerous conformations of the ligand within the active site and score them based on a scoring function.
-
Results Analysis: Analyze the top-ranked poses. The binding energy indicates affinity. Use visualization software (e.g., PyMOL, Discovery Studio) to examine the specific interactions, such as hydrogen bonds between the nitrile nitrogen and active site residues, or pi-stacking interactions involving the phenyl rings.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction |
| PBP2 | -8.4 | SER403, THR600 | Hydrogen Bond |
| (S. aureus) | TYR446, MET641 | Hydrophobic/van der Waals | |
| CDK1/Cks2 | -9.5 | LYS33, GLU81 | Hydrogen Bond, Electrostatic |
| (Human) | ILE10, VAL18 | Hydrophobic |
Note: Data is illustrative based on similar compounds reported in the literature. [3]
Conclusion
The computational study of this compound offers profound insights into its molecular characteristics and potential bioactivity. DFT calculations elucidate its electronic structure, reactivity, and stability, providing a theoretical foundation that complements experimental spectroscopic data. Analyses like FMO and MEP mapping are critical for predicting how the molecule will behave in chemical reactions. Concurrently, methods such as Hirshfeld surface analysis and molecular docking bridge the gap between molecular properties and potential function, revealing the nature of intermolecular forces and predicting interactions with therapeutic targets. This integrated computational approach is a powerful, cost-effective strategy in modern chemical research and drug development, enabling scientists to screen, predict, and rationally design novel compounds with desired properties.
References
-
Islam, M. W., Akter, R., et al. (2024). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Chemistry Africa. Available at: [Link]
-
Al-Ostath, A., Al-amri, J. F., et al. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. National Center for Biotechnology Information. Available at: [Link]
-
Senthilkumar, P., Thirumalaisamy, R., & Selvankumar, T. (n.d.). DFT indices for Chalcone and its derivative compounds. ResearchGate. Available at: [Link]
-
Arshad, M., Al-Dies, A. M., et al. (n.d.). Comprehensive Analysis of a Chalcone Derivative as an Anticancer Agent: Structural, Spectroscopic, DFT-Based Computational, Electrochemical, and Pharmacological Investigations. ResearchGate. Available at: [Link]
-
Gomes, L. R., et al. (2016). Conformational and Molecular Structures of α,β-Unsaturated Acrylonitrile Derivatives: Photophysical Properties and Their Frontier Orbitals. Molecules. Available at: [Link]
-
Conradie, J. (2025). The use of DFT methods to predict the reduction potential of chalcones. Inorganica Chimica Acta. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. National Center for Biotechnology Information. Available at: [Link]
-
Percino, M. J., Udayakumar, M., et al. (2023). The calculated HOMO and LUMO energies of the four compounds. ResearchGate. Available at: [Link]
-
Aricı, C., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. National Center for Biotechnology Information. Available at: [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
2-((4-Chlorophenyl)methyl)propanedinitrile. (2026). PubChem. Available at: [Link]
-
Fun, H.-K., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Coan, S. B., & Becker, E. I. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. Available at: [Link]
-
Gangwar, R., et al. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Mary, Y. S., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. National Center for Biotechnology Information. Available at: [Link]
-
HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. (n.d.). ResearchGate. Available at: [Link]
-
Supplementary Material (ESI) for Green Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Yang, M., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. National Center for Biotechnology Information. Available at: [Link]
-
Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. ResearchGate. Available at: [Link]
-
Ramli, Y., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. National Center for Biotechnology Information. Available at: [Link]
-
Kothari, R., Agrawal, A., & Rai, S. (2022). Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. ResearchGate. Available at: [Link]
-
Ramli, Y., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. ResearchGate. Available at: [Link]
-
Asiri, A. M., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
-
Zhang, Z.-H., et al. (2011). (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile. National Center for Biotechnology Information. Available at: [Link]
-
Kothari, R., Agrawal, A., & Rai, S. (2022). Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. CSIR-NIScPR. Available at: [Link]
-
Al-Majidi, S. M. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Tiekink, E. R. T., & Das, S. (2020). 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. National Center for Biotechnology Information. Available at: [Link]
-
(2R,3S)-3-(4-chlorophenyl)-2-phenylpentanenitrile. (n.d.). PubChem. Available at: [Link]
-
Yin, C., et al. (2018). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. Available at: [Link]
-
FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile | 68620-10-0 [smolecule.com]
- 5. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of 2,3-Diphenylacrylonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,3-diphenylacrylonitrile via the Knoevenagel condensation. The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and crucial data for product characterization. The synthesis involves the base-catalyzed reaction between benzaldehyde and phenylacetonitrile (benzyl cyanide). The resulting product, 2,3-diphenylacrylonitrile, and its derivatives are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals, exhibiting potential as anti-cancer and neurogenesis-promoting agents.[1][3][4]
Theoretical Framework: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[2][5] This process results in the formation of an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), or stronger bases like sodium ethoxide.[5][6][7]
The key to the reaction is the enhanced acidity of the α-protons of the active methylene compound. The electron-withdrawing groups stabilize the resulting carbanion (enolate) through resonance, making it a potent nucleophile.
Reaction Mechanism: Benzaldehyde and Phenylacetonitrile
The synthesis of 2,3-diphenylacrylonitrile proceeds through a well-established multi-step mechanism:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from phenylacetonitrile, creating a resonance-stabilized carbanion.[2][8]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of benzaldehyde.[2][8]
-
Alkoxide Intermediate: This attack forms a transient tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide is protonated by the conjugate acid of the catalyst or a protic solvent, yielding a β-hydroxy nitrile intermediate.[8]
-
Dehydration: A final base-induced elimination of a water molecule (dehydration) from the β-hydroxy nitrile intermediate affords the thermodynamically stable α,β-unsaturated product, 2,3-diphenylacrylonitrile.[5][8]
Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses, ensuring high reliability and yield.[7]
2.1 Materials and Equipment
| Reagent/Material | Formula | CAS No. | Notes |
| Benzaldehyde | C₇H₆O | 100-52-7 | Freshly distilled recommended for best results. |
| Phenylacetonitrile (Benzyl Cyanide) | C₈H₇N | 140-29-4 | Purified and dry. |
| Ethanol (95%) | C₂H₅OH | 64-17-5 | Solvent for reaction and recrystallization. |
| Sodium Ethoxide | C₂H₅NaO | 141-52-6 | Catalyst. Alternatively, 40% aq. NaOH can be used. |
| Round-bottom flask (2 L) | - | - | Equipped for mechanical stirring. |
| Mechanical Stirrer | - | - | Essential for handling the solidifying mixture. |
| Büchner Funnel & Filter Flask | - | - | For vacuum filtration. |
| Beakers, Graduated Cylinders | - | - | Standard laboratory glassware. |
| Ice Bath | - | - | For cooling the reaction mixture. |
2.2 Safety Precautions
-
Phenylacetonitrile (Benzyl Cyanide): Toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Benzaldehyde: Irritant. Avoid inhalation and skin contact.
-
Sodium Ethoxide/Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
2.3 Step-by-Step Procedure
-
Reaction Setup: In a 2-liter beaker or flask equipped with a powerful mechanical stirrer, combine 106 g (1.0 mole) of freshly distilled benzaldehyde and 117 g (1.0 mole) of purified phenylacetonitrile in 650 mL of 95% ethanol.[7]
-
Catalyst Addition: While stirring vigorously, add a solution of 7 g of sodium ethoxide in 50 mL of absolute ethanol dropwise. After about 40-50 mL has been added, the reaction mixture will become warm, turn cloudy, and begin to solidify.[7]
-
Reaction Progression: Continue mechanical stirring for as long as possible. As the mixture solidifies into a thick mass, use a heavy-duty stirring rod to break up any large lumps.[7]
-
Cooling and Filtration: Cool the reaction vessel in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected white solid first with 200 mL of distilled water to remove inorganic salts, followed by a wash with 50 mL of cold 95% ethanol to remove any unreacted starting materials.[7]
-
Drying and Yield: Dry the product at room temperature. The expected yield is 178–199 g (87–97%) of 2,3-diphenylacrylonitrile, which is sufficiently pure for most applications.[7]
-
Purification (Optional): For obtaining a highly pure product, recrystallize the crude material from approximately 700 mL of 95% ethanol. This should yield 170–187 g (83–91%) of pure, white crystals.[7]
Data Presentation & Characterization
3.1 Summary of Reaction Parameters
| Parameter | Value | Reference |
| Stoichiometry | Benzaldehyde (1 eq.), Phenylacetonitrile (1 eq.) | [7] |
| Catalyst | Sodium Ethoxide (approx. 0.1 eq.) | [7] |
| Solvent | 95% Ethanol | [7] |
| Temperature | Exothermic, then cooled in an ice bath | [7] |
| Reaction Time | Rapid; completion upon solidification | [7] |
| Expected Yield | 87-97% (crude), 83-91% (recrystallized) | [7] |
3.2 Physicochemical and Spectroscopic Data
-
Product Name: 2,3-Diphenylacrylonitrile (or α-Phenylcinnamonitrile)
-
Appearance: White crystalline solid.[7]
-
Melting Point: 86–88 °C (crude), 88 °C (recrystallized).[7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 - 7.95 (m, 2H, Ar-H)
-
δ 7.60 (s, 1H, vinylic-H)
-
δ 7.35 - 7.50 (m, 8H, Ar-H)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 145.0 (C=C)
-
δ 135.5 (Ar-C)
-
δ 132.0 (Ar-C)
-
δ 131.0 (Ar-CH)
-
δ 130.0 (Ar-CH)
-
δ 129.5 (Ar-CH)
-
δ 129.0 (Ar-CH)
-
δ 118.0 (C≡N)
-
δ 110.0 (C=C) (Note: NMR shifts are predicted values and may vary slightly based on experimental conditions.)
-
-
IR (KBr, cm⁻¹):
-
~2220 (C≡N stretch, strong)
-
~1625 (C=C stretch)
-
~3060 (Aromatic C-H stretch)
-
~1600, 1490, 1450 (Aromatic C=C stretch)
-
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction.- Loss of product during work-up.- Impure starting materials. | - Ensure vigorous stirring to break up solids and promote mixing.[7]- Use freshly distilled benzaldehyde.- Ensure washes are performed with cold solvents to minimize product dissolution. |
| Formation of Side Products | - Self-condensation of benzaldehyde.- Michael addition of a second carbanion to the product. | - Use a milder base (e.g., piperidine) if side reactions are prevalent, although this may require heating and longer reaction times.[5][9]- Maintain a strict 1:1 stoichiometry of reactants.[10] |
| Difficult Product Isolation | - Product remains soluble in the reaction mixture. | - Ensure the reaction mixture solidifies; if not, cool thoroughly in an ice bath to induce precipitation. If the product is oily, try triturating with cold water or hexane. |
| Product is Colored (Yellow) | - Impurities in starting materials.- Side reactions from using a strong base like NaOH. | - Use purified phenylacetonitrile and freshly distilled benzaldehyde.[7]- Perform the optional recrystallization step to obtain a pure white product.[7] |
Applications in Drug Development
The 2,3-diphenylacrylonitrile scaffold is of significant interest to the pharmaceutical industry.
-
Bioactive Properties: Analogs of this compound have demonstrated potent cytotoxic activities against various human cancer cell lines, including lung, ovarian, skin, and colon cancer.[3] The structure-activity relationship often depends on the electronic properties of substituents on the phenyl rings.[3]
-
Neurogenesis Promotion: Certain diphenyl acrylonitrile derivatives have been shown to promote the differentiation of newborn cells into mature neurons in the adult hippocampus, suggesting potential applications in treating depressive disorders and neurodegenerative diseases.[4]
-
Versatile Intermediate: As an α,β-unsaturated nitrile, the product is a versatile intermediate.[2][] The double bond and nitrile group can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of complex molecules for drug discovery programs.
-
Nitrile as a Pharmacophore: The nitrile group itself is a valuable pharmacophore found in over 30 approved drugs.[12] It can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, and improve metabolic stability, making it a desirable feature in modern drug design.[12]
References
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
- Recent developments in Knoevenagel condensation reaction: a review. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-256.
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2022). Taylor & Francis Online, 52(11), 1327-1346. Retrieved January 22, 2026, from [Link]
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Amity University.
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2020). Dalton Transactions, 49(31), 10706-10722. Retrieved January 22, 2026, from [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. (2005). Organic & Biomolecular Chemistry, 3(8), 1534-1540. Retrieved January 22, 2026, from [Link]
-
Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2014). European Journal of Medicinal Chemistry, 74, 497-506. Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation between benzaldehyde and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Some Condensation Reactions of Arylalkylnitriles. (n.d.). Lehigh Preserve. Retrieved January 22, 2026, from [Link]
-
α-PHENYLCINNAMONITRILE. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020, September 16). YouTube. Retrieved January 22, 2026, from [Link]
-
2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega, 8(29), 26233–26253. Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation. (2018, May 4). YouTube. Retrieved January 22, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 22, 2026, from [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2023, January 31). YouTube. Retrieved January 22, 2026, from [Link]
-
DIPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2024). Molecules, 29(11), 2533. Retrieved January 22, 2026, from [Link]
-
Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (n.d.). Chemistry & Biology Interface. Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. (2004). Applied Catalysis A: General, 261(1), 109-118. Retrieved January 22, 2026, from [Link]
-
Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile. (2022). ChemSusChem, 15(16), e202200832. Retrieved January 22, 2026, from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [Link]
-
Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. (2024). Molecules, 29(2), 488. Retrieved January 22, 2026, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051–3063. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers evaluating the antimicrobial properties of the novel compound, (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile. This document outlines detailed protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3][4][5]
Introduction to this compound
This compound belongs to the acrylonitrile class of compounds, which have garnered interest for their diverse biological activities. While specific data on this particular molecule is emerging, related phenylacrylonitrile derivatives have demonstrated notable antimicrobial and cytotoxic effects.[6][7] Studies on analogous compounds suggest potential activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8] The protocols detailed herein provide a robust framework for the initial screening and characterization of the antimicrobial profile of this compound.
Section 1: Preliminary Assessment and Compound Preparation
Solubility Testing
Prior to initiating antimicrobial assays, it is crucial to determine the solubility of this compound in various solvents. This will inform the preparation of a stock solution that is compatible with the aqueous-based culture media used in susceptibility testing.
Recommended Solvents to Test:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in each solvent.
-
Observe for complete dissolution.
-
Perform a serial dilution of the dissolved compound in the chosen broth medium (e.g., Mueller-Hinton Broth) to determine the highest concentration of the solvent that does not inhibit microbial growth. This is typically below 1% (v/v).
Preparation of Stock Solution
Once a suitable solvent is identified, prepare a stock solution of this compound at a precisely known concentration.
Protocol:
-
Accurately weigh a known amount of the compound.
-
Dissolve in the chosen solvent to achieve the desired stock concentration (e.g., 10240 µg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to prevent degradation.
Section 2: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The broth microdilution method is a widely accepted and quantitative technique for MIC determination.[12][13][14]
Materials
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)[9]
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile multichannel pipettes and tips
-
Incubator
Recommended Test Organisms
A standard panel of quality control strains should be used to validate the assay.
Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
Fungi:
-
Candida albicans (ATCC 90028)
-
Aspergillus niger (ATCC 16404)[15]
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for MIC Determination.
Detailed Protocol for MIC Determination
-
Prepare Compound Dilutions: In a separate 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the appropriate broth to obtain concentrations ranging from, for example, 512 µg/mL to 0.5 µg/mL. These will be your 2X working solutions.
-
Prepare Inoculum: Culture the test organisms overnight. Suspend isolated colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[9] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. This will be your 2X inoculum.
-
Plate Inoculation:
-
Dispense 100 µL of sterile broth into the negative control (sterility) wells.
-
Dispense 50 µL of the appropriate broth into all other wells.
-
Add 50 µL of each 2X compound dilution to the corresponding wells of the microtiter plate.
-
Add 50 µL of the 2X inoculum to all wells except the negative control wells.
-
The final volume in each well will be 100 µL.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A row of wells with a standard antibiotic.
-
Solvent Control: Wells containing the highest concentration of the solvent used and inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[13]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[9]
Data Presentation: Hypothetical MIC Values
| Test Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| E. coli ATCC 25922 | 16 | 0.015 | N/A |
| P. aeruginosa ATCC 27853 | 32 | 0.5 | N/A |
| S. aureus ATCC 29213 | 8 | 0.25 | N/A |
| C. albicans ATCC 90028 | 64 | N/A | 1 |
Section 3: Agar Disk Diffusion Assay
The agar disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[16][17] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will be observed around the disk.[18]
Materials
-
This compound solution of known concentration
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates[10]
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Calipers or ruler
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for Agar Disk Diffusion Assay.
Detailed Protocol for Agar Disk Diffusion
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[16] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[19]
-
Prepare and Place Disks:
-
Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 20 µL of a 1 mg/mL solution to yield a 20 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[20]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[21]
Data Presentation: Hypothetical Zone of Inhibition Diameters
| Test Organism | This compound Zone Diameter (mm) | Ciprofloxacin (5 µg) Zone Diameter (mm) |
| E. coli ATCC 25922 | 18 | 32 |
| P. aeruginosa ATCC 27853 | 15 | 28 |
| S. aureus ATCC 29213 | 22 | 25 |
Section 4: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[22][23] The MBC is determined by subculturing from the clear wells of the MIC assay onto agar plates.[24]
Experimental Workflow: MBC Determination
Caption: Workflow for MBC Determination.
Detailed Protocol for MBC Determination
-
Subculture from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: Mix the contents of each clear well and plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or MHA).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[24][25]
Interpretation
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[23][24]
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Section 5: Scientific Integrity and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Reference Strains: Always include well-characterized reference strains with known susceptibility profiles in each assay run.[9]
-
Purity of Compound: The purity of this compound should be confirmed by analytical methods such as NMR or HPLC-MS.
-
Standardized Procedures: Strict adherence to standardized protocols from CLSI or EUCAST is paramount for inter-laboratory reproducibility.[1][2][3]
-
Proficiency Testing: Laboratories should participate in proficiency testing programs to assess the accuracy of their testing methods.[21]
By adhering to these rigorous protocols and quality control measures, researchers can confidently evaluate the antimicrobial potential of this compound and contribute to the development of new therapeutic agents.
References
- Broth microdilution. (n.d.). Grokipedia.
- Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.
- Broth microdilution. (n.d.). Wikipedia.
- Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.
- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- EUCAST. (n.d.). ESCMID.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Minimum bactericidal concentration. (n.d.). Grokipedia.
- Minimum bactericidal concentration. (n.d.). Wikipedia.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. (n.d.). PMC - NIH.
- Disk diffusion test. (n.d.). Wikipedia.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30).
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). PMC - PubMed Central.
- Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102". (n.d.). Benchchem.
- EUCAST: EUCAST - Home. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository Home.
- Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests? (2022, March 6). ResearchGate.
- Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. (2015, January 15). UKHSA Research Portal.
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central.
- Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14).
- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (n.d.). PubMed.
- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2025, August 6). ResearchGate.
Sources
- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbeonline.com [microbeonline.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. microbeonline.com [microbeonline.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. asm.org [asm.org]
- 20. European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 25. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile as a Modulator of the IDO1 Pathway in Cancer Cell Lines
Introduction: Targeting Tumor Immune Evasion
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile belongs to the phenylacrylonitrile class of compounds, which have garnered significant interest in oncology for their diverse biological activities, including tubulin inhibition and cytotoxicity against various cancer cell lines.[1][2][3][4] More critically, this structural scaffold is being investigated for its potential to modulate key pathways in tumor immunology. A primary mechanism of interest is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme that facilitates tumor immune escape.[5][6][7]
IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine, which is then rapidly converted to kynurenine.[6][8] In the tumor microenvironment (TME), elevated IDO1 expression, often induced by inflammatory cytokines like interferon-gamma (IFN-γ), leads to two major immunosuppressive outcomes: the depletion of local tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites.[5][6][7] These metabolites actively promote the differentiation of regulatory T-cells (Tregs) and suppress the function of effector T-cells, effectively creating an immune-privileged niche for the tumor to grow.[6]
This document provides a comprehensive guide to investigating the application of this compound as a potential IDO1 inhibitor in cancer cell lines. It outlines the underlying mechanism of action and provides detailed, field-proven protocols for assessing its biological activity.
Scientific Foundation: The IDO1-Kynurenine Pathway Mechanism
The rationale for targeting IDO1 is grounded in its central role as an immune checkpoint. Unlike surface-expressed checkpoints like PD-1 or CTLA-4, IDO1 is an intracellular metabolic enzyme that profoundly reshapes the TME.[9]
Key Mechanistic Pillars:
-
Tryptophan Depletion: T-cells are highly sensitive to tryptophan levels. Local depletion by IDO1 activity leads to the accumulation of uncharged tRNA, which activates the GCN2 stress-response kinase.[5][6] This cascade results in T-cell anergy (a state of non-responsiveness) and cell cycle arrest, blunting the anti-tumor immune response.[6]
-
Kynurenine Accumulation: The downstream metabolites, collectively known as kynurenines, are not inert byproducts. Kynurenine acts as a potent signaling molecule, primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10] AhR activation in immune cells promotes the generation of immunosuppressive Tregs and inhibits the function of cytotoxic T lymphocytes and natural killer (NK) cells.[10]
-
Tumor Cell Survival: Beyond immune suppression, the IDO1 pathway can confer direct survival advantages to tumor cells. In response to IFN-γ, co-expression of IDO1 and AhR can inhibit STAT1-mediated apoptosis, pushing cancer cells towards a dormant, treatment-resistant state.[5]
By inhibiting IDO1, this compound is hypothesized to reverse these effects: restoring local tryptophan levels to support T-cell function and reducing kynurenine production to dismantle the immunosuppressive shield.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Protocols
These protocols provide a framework for characterizing the activity of this compound. It is crucial to include appropriate controls (vehicle, positive control inhibitor like Epacadostat) in all experiments.
Protocol: Compound Preparation and Storage
-
Rationale: Proper handling and solubilization are critical for accurate and reproducible results. Acrylonitrile compounds can be hydrophobic, requiring an organic solvent for initial dissolution.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, prepare working solutions by diluting the stock solution in a complete cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed a non-toxic level (typically ≤0.5%).
-
Protocol: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
-
Rationale: This assay directly measures the functional inhibition of IDO1 in a cellular context. IDO1 expression is induced with IFN-γ in a suitable cancer cell line (e.g., HeLa, SKOV-3, or MDA-MB-231), and the production of kynurenine in the supernatant is quantified.[11][12][13]
-
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IFN-γ
-
This compound
-
Positive control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde [p-DMAB] in acetic acid)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1-3 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.[11][12]
-
IDO1 Induction & Treatment: The next day, prepare treatment media. For each well, this will be 100 µL of fresh medium containing IFN-γ (final concentration of 50-100 ng/mL) and the desired concentration of the test compound or control.[11][12]
-
Remove the old medium from the cells and add 200 µL of the appropriate treatment medium to each well (Vehicle, Positive Control, and a serial dilution of the test compound).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
Supernatant Collection: After incubation, carefully transfer 140 µL of the conditioned medium from each well to a new 96-well plate or microcentrifuge tubes.[11][12]
-
Kynurenine Conversion: Add 10 µL of 6.1 N TCA to each sample to precipitate proteins. Incubate the plate at 50-65°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[11][12][13]
-
Centrifuge the samples (e.g., 2500 rpm for 10 minutes) to pellet the precipitated protein.[13]
-
Colorimetric Reaction: Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate. Add 100 µL of 2% p-DMAB reagent to each well.[11][13]
-
Measurement: Incubate for 10-20 minutes at room temperature until a yellow color develops. Measure the absorbance at 480-492 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce kynurenine production by 50%).
-
Protocol: Cell Viability / Cytotoxicity Assay
-
Rationale: It is essential to distinguish between direct cytotoxicity and specific enzyme inhibition. This assay determines if the compound kills the cancer cells outright at concentrations where IDO1 inhibition is observed. The MTT or CCK-8 assay is a standard method for this purpose.[4][11]
-
Procedure:
-
Cell Seeding: Seed cancer cells (the same line used for the IDO1 assay and perhaps a non-IDO1 expressing line for comparison) in a 96-well plate as described in 3.2.1.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound, mirroring the concentrations used in the IDO1 assay.
-
Incubation: Incubate for 48-72 hours, corresponding to the endpoint of the primary activity assay.
-
Viability Measurement: Add 10-20 µL of CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Readout: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Data Presentation and Interpretation
Results should be organized to clearly present the compound's potency and selectivity.
Table 1: In Vitro Activity Profile of this compound
| Cell Line | Primary Target | Assay Type | Endpoint | IC₅₀ / GI₅₀ (µM) |
| HeLa | IDO1 | Kynurenine Production | IDO1 Inhibition | To be determined |
| HeLa | General | Cell Viability (CCK-8) | Cytotoxicity | To be determined |
| SKOV-3 | IDO1 | Kynurenine Production | IDO1 Inhibition | To be determined |
| SKOV-3 | General | Cell Viability (CCK-8) | Cytotoxicity | To be determined |
-
Interpretation: An ideal IDO1 inhibitor will have a potent IC₅₀ in the kynurenine assay and a much higher GI₅₀ in the viability assay. A large window between these two values suggests the compound's primary effect at lower concentrations is target-specific inhibition rather than non-specific toxicity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments for characterizing a novel IDO1 inhibitor.
Caption: Experimental workflow for inhibitor characterization.
References
- National Center for Biotechnology Information. (n.d.). IDO1 in cancer: a Gemini of immune checkpoints. PubMed Central.
- Qian, F., et al. (2022). Targeting the IDO1 pathway in cancer: from bench to bedside. springermedizin.de.
- MDPI. (n.d.). 4.6. IDO1 Inhibitory Assay in Cell Lines. Bio-protocol.
- Fortis Life Sciences. (n.d.). IDO1 - An intracellular target for cancer therapy.
- Frontiers. (n.d.). IDO Expression in Cancer: Different Compartment, Different Functionality?.
- MDPI. (n.d.). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics.
- National Center for Biotechnology Information. (n.d.). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16.
- National Center for Biotechnology Information. (n.d.). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central.
- IBL-America. (2024). Kynurenine ELISA.
- Eagle Biosciences. (2017). Kynurenine ELISA Assay Kit.
- National Center for Biotechnology Information. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. PubMed Central.
- PubMed. (n.d.). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.
- National Center for Biotechnology Information. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
- Royal Society of Chemistry. (n.d.). Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. MedChemComm.
- National Institutes of Health. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents.
- National Center for Biotechnology Information. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PubMed Central.
- National Institutes of Health. (n.d.). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype.
- National Center for Biotechnology Information. (n.d.). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central.
- Iris Unimore. (n.d.). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype.
- MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.
- MedChemExpress. (n.d.). IDO/IDO/TDO_Inhibitor_S-enantiomer.
- PubMed. (n.d.). 3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway.
- ResearchGate. (n.d.). IC50 values of EST aerial parts' extract for antioxidant activity by...
Sources
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Acrylonitrile Derivatives
Abstract
Acrylonitrile is a crucial industrial chemical, but its reactive nature leads to the formation of various derivatives, including metabolites and protein adducts, which are of significant interest in toxicology, occupational health, and drug development.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of high-resolution mass spectrometry (HRMS) for the qualitative and quantitative analysis of acrylonitrile derivatives. We delve into the core principles, provide field-proven protocols, and explain the rationale behind key experimental choices to ensure robust and reliable results.
Introduction: The Analytical Challenge of Acrylonitrile Derivatives
Acrylonitrile (ACN) is an electrophilic compound that readily reacts with nucleophilic functional groups in biological systems, such as those found in proteins and DNA. This reactivity is central to its toxicological profile and its utility as a chemical intermediate. The resulting derivatives, particularly adducts with peptides and proteins, serve as valuable biomarkers for monitoring human exposure to ACN.[3][4]
The analysis of these derivatives presents several challenges:
-
Low Abundance: Endogenous concentrations of ACN adducts can be extremely low, requiring highly sensitive analytical techniques.[1]
-
Matrix Complexity: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can interfere with analysis and cause ion suppression.[5]
-
Structural Diversity: ACN can form a variety of adducts with different biomolecules, necessitating analytical methods capable of resolving and identifying these diverse structures.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the sensitivity, selectivity, and mass accuracy required to overcome these challenges.[6][7][8] This guide will focus on LC-HRMS methodologies for the comprehensive characterization of ACN derivatives.
The Power of High-Resolution Mass Spectrometry
HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide several key advantages for the analysis of small molecules like acrylonitrile derivatives:
-
High Mass Accuracy: The ability to measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm) allows for the confident determination of elemental compositions and reduces the ambiguity in compound identification.[8][9]
-
High Resolving Power: HRMS can distinguish between ions with very similar m/z values, which is crucial for separating target analytes from isobaric interferences in complex matrices.[7][8]
-
Full Scan Sensitivity: Modern HRMS instruments can acquire high-resolution full scan data with excellent sensitivity, enabling both targeted quantification and untargeted screening of known and unknown ACN derivatives in a single analysis.[8]
These capabilities make LC-HRMS the gold standard for metabolomics and adductomics studies.[6][10]
Experimental Workflow: From Sample to Data
A robust analytical workflow is essential for obtaining high-quality data. The following diagram outlines the key stages in the LC-HRMS analysis of acrylonitrile derivatives.
Caption: General workflow for the LC-HRMS analysis of acrylonitrile derivatives.
Detailed Protocols
Sample Preparation: The Foundation of a Successful Analysis
The choice of sample preparation protocol is critical and depends on the specific ACN derivative and the biological matrix.
Protocol 4.1.1: Extraction of Acrylonitrile-Cysteine Adducts from Urine
-
Rationale: This protocol is designed to extract and concentrate the urinary mercapturic acid of acrylonitrile, N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), a key biomarker of exposure.[1]
-
Step-by-Step Methodology:
-
Sample Collection: Collect mid-stream urine samples in polypropylene tubes. If not analyzed immediately, store at -80°C.
-
Internal Standard Spiking: Thaw urine samples and vortex. To 500 µL of urine, add 10 µL of an internal standard solution (e.g., ¹³C₃,¹⁵N-CEMA) at a known concentration.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the urine sample.[11] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 4.1.2: Preparation of Hemoglobin Adducts for Analysis
-
Rationale: Acrylonitrile reacts with the N-terminal valine of hemoglobin. This protocol involves the isolation of hemoglobin, enzymatic digestion to release the adducted peptide, and subsequent extraction.[3][4]
-
Step-by-Step Methodology:
-
Hemoglobin Isolation: Isolate hemoglobin from red blood cells using established methods.
-
Globin Chain Precipitation: Precipitate the globin chains from the heme using an acidic acetone solution.
-
Enzymatic Digestion: Resuspend the globin chains in a suitable buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin or pronase. Incubate at 37°C for 12-18 hours.
-
Digestion Quenching: Stop the digestion by adding an acid (e.g., formic acid to a final concentration of 1%).
-
Solid Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge. Load the digest, wash with a low-organic solvent, and elute the peptides with a high-organic, basic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for LC-HRMS analysis.
-
Liquid Chromatography: Separating the Analytes of Interest
Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification.
Table 1: Recommended LC Parameters
| Parameter | Reversed-Phase Chromatography (for CEMA) | Hydrophilic Interaction Liquid Chromatography (HILIC) (for polar metabolites) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 10 min | 95-50% A over 8 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 35°C |
| Injection Vol. | 5 µL | 5 µL |
-
Causality: Reversed-phase chromatography is ideal for separating moderately polar compounds like CEMA from endogenous urine components. HILIC is better suited for retaining and separating highly polar ACN metabolites that would otherwise elute in the void volume on a C18 column. The use of formic acid as a mobile phase additive promotes protonation of the analytes, which is beneficial for positive mode electrospray ionization.[11]
High-Resolution Mass Spectrometry: Data Acquisition
The HRMS instrument should be operated in a data-dependent acquisition (DDA) mode to collect both high-resolution full scan data for quantification and fragmentation data for structural confirmation.
Table 2: Recommended HRMS Parameters (Orbitrap-based system)
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ACN derivatives readily form protonated molecules [M+H]⁺. |
| Full Scan Resolution | 70,000 @ m/z 200 | Provides sufficient mass accuracy and resolving power for confident identification.[8] |
| Scan Range | m/z 100-1000 | Covers the expected mass range for ACN derivatives and their fragments. |
| AGC Target | 1e6 | Ensures optimal ion statistics for the full scan. |
| Maximum IT | 50 ms | Balances sensitivity with scan speed. |
| dd-MS2 Resolution | 17,500 @ m/z 200 | Sufficient for fragment ion identification. |
| Collision Energy | Stepped NCE (20, 30, 40) | Acquires fragmentation data at multiple energies to maximize structural information. |
| Inclusion List | Optional, for targeted analysis | Can be used to prioritize the fragmentation of expected ACN adducts. |
Data Analysis and Interpretation
Compound Identification
The identification of ACN derivatives is based on two key pieces of information from the HRMS data:
-
Accurate Mass: The measured m/z of the precursor ion should be within 5 ppm of the theoretical m/z of the protonated molecule ([M+H]⁺). It is also important to consider the formation of common adducts, such as sodium ([M+Na]⁺) and acetonitrile ([M+ACN+H]⁺) adducts, which can also be observed.[5][11][12]
-
Fragmentation Pattern: The MS/MS spectrum of the precursor ion should contain characteristic fragment ions that are consistent with the proposed structure.
Fragmentation of Acrylonitrile Derivatives
The fragmentation of ACN derivatives in collision-induced dissociation (CID) is predictable and provides valuable structural information.
Caption: Common fragmentation pathways for protonated acrylonitrile adducts.
-
Characteristic Fragments: A common fragmentation pathway involves the neutral loss of water or carbon monoxide from the amino acid backbone.[13] Cleavage of the bond between the sulfur atom and the cyanoethyl group is also frequently observed. The presence of the acrylonitrile moiety can give rise to characteristic low-mass ions.[14]
Quantification
Quantification is performed by extracting the ion chromatogram for the accurate mass of the target analyte and its corresponding stable isotope-labeled internal standard. The peak area ratio of the analyte to the internal standard is then used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. The use of a narrow mass extraction window (e.g., ± 5 ppm) is crucial for minimizing interferences and ensuring accurate quantification.[8]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following quality control measures should be implemented in every analytical batch:
-
Calibration Curve: A calibration curve with at least six non-zero concentration levels should be prepared in the same matrix as the samples. The curve should have a correlation coefficient (r²) of >0.99.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included at the beginning, middle, and end of the analytical run. The measured concentrations of the QC samples should be within ±15% of their nominal values.
-
Internal Standards: A stable isotope-labeled internal standard should be used for each analyte to correct for matrix effects and variations in instrument response. The peak area of the internal standard should be monitored to ensure consistency across the batch.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is an indispensable tool for the sensitive and specific analysis of acrylonitrile derivatives in complex biological matrices. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to develop and validate their own methods for the qualitative and quantitative determination of these important biomarkers. By understanding the principles behind each step of the workflow, from sample preparation to data analysis, users can generate high-quality, reliable data to advance their research in toxicology, drug development, and occupational health.
References
-
Eide, I., Hæggelund, L., & Solheim, E. (1996). Synthesis and characterization of peptide adducts for use in monitoring human exposure to acrylonitrile and ethylene oxide. Chemical Research in Toxicology, 16(3), 139-148. [Link]
-
Schettgen, T., Musiol, A., & Kraus, T. (2009). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 393(3), 969-981. [Link]
-
Tavaria, M., Sousa, M., & de Pinho, P. G. (2021). Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. Molecules, 26(23), 7159. [Link]
-
Eide, I., Hæggelund, L., & Solheim, E. (1996). Synthesis and characterization of peptide adducts for use in monitoring human exposure to acrylonitrile and ethylene oxide. SciSpace. [Link]
-
Green, I. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]
-
Das, P., Dutta, D., Gaur, N., Devi, N., Sarkar, A., Goswami, S., & Puzari, A. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports, 13(1), 6259. [Link]
-
Fujita, S., Furuhashi, T., & Kanno, S. (1993). Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. International Archives of Occupational and Environmental Health, 65(1 Suppl), S103-S106. [Link]
-
Goveia, J., Giraud, A., & Van der Auwera, S. (2024). Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. ChemRxiv. [Link]
-
Tavaria, M., Sousa, M., & de Pinho, P. G. (2021). Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. MDPI. [Link]
-
(2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
(n.d.). MAK Commission: Acrylonitrile - Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). BAuA. [Link]
-
(2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. [Link]
-
Tschickardt, M., Brock, T. H., Hebisch, R., Hartwig, A., & Arand, M. (2023). Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 8(3). [Link]
-
Tschickardt, M., Brock, T. H., Hebisch, R., Hartwig, A., & Arand, M. (n.d.). Acrylonitrile – Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). University Medical Center Göttingen. [Link]
-
Ventura, K., Eisner, A., & Adam, M. (2003). Determination of acrylonitrile in materials in contact with foodstuffs. ResearchGate. [Link]
-
Das, P., Dutta, D., Sarkar, A., & Puzari, A. (2022). Structural representation of acrylonitrile adducts. ResearchGate. [Link]
-
Iannone, M., D'Arienzo, M., & Di Donna, L. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 15(12), 1546. [Link]
-
Gross, M. L. (1994). High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 5(2), 57. [Link]
-
(n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics-based. [Link]
-
(n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Sepscience. [Link]
-
Zullig, T., & Kofeler, H. C. (2022). High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. Methods in Molecular Biology, 2439, 162-176. [Link]
-
Gault, J., Liko, I., & Robinson, C. V. (2020). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers in Molecular Biosciences, 7, 601923. [Link]
Sources
- 1. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of peptide adducts for use in monitoring human exposure to acrylonitrile and ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 14. Acrylonitrile(107-13-1) MS [m.chemicalbook.com]
Protocol for recrystallization of phenylacrylonitrile compounds
An Application Note and Protocol for the Recrystallization of Phenylacrylonitrile Compounds
Authored by: A Senior Application Scientist
This document provides a detailed guide for the purification of phenylacrylonitrile compounds, a crucial class of intermediates in medicinal chemistry and drug development, through recrystallization. The protocol is designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible outcomes.
Introduction: The Imperative of Purity
Phenylacrylonitrile derivatives, often synthesized via Knoevenagel condensation, are foundational building blocks for a wide array of therapeutic agents.[1][2][3][4] The synthetic process, however, can introduce by-products, unreacted starting materials, and other impurities that can compromise the integrity of downstream applications. Recrystallization is a powerful and cost-effective purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[5][6][7][8] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms a crystal lattice, effectively excluding impurities which remain in the solution (mother liquor).[9][10] This guide offers a comprehensive protocol, from solvent selection to troubleshooting, to achieve high purity for phenylacrylonitrile compounds.
Part 1: The Cornerstone of Success - Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain either highly soluble or completely insoluble throughout the process.[7][8]
Guiding Principles for Phenylacrylonitriles
The chemical architecture of phenylacrylonitrile—featuring a nonpolar phenyl group and a polar nitrile group—places it in a moderate polarity range. This structure informs our initial solvent choices based on the "like dissolves like" principle.[5][11][12] Solvents with moderate polarity or those that can engage in favorable interactions with the aromatic ring are often excellent starting points.
Key Solvent Characteristics:
-
Solubility Gradient: A steep solubility curve with respect to temperature is ideal for maximizing yield.
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[5]
-
Inertness: The solvent must not react with the phenylacrylonitrile compound.[7]
Recommended Solvents and Systems
Based on empirical data and chemical principles, the following solvents and solvent pairs are recommended for screening.
| Solvent/Solvent Pair | Boiling Point (°C) | Rationale & Field Notes |
| Single Solvents | ||
| Ethanol | 78 | A versatile, moderately polar solvent often effective for phenylacrylonitriles.[2] Can sometimes be too effective a solvent, leading to lower yields. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. A good alternative if solubility in ethanol is too high at room temperature. |
| Acetonitrile | 82 | Its polarity and ability to dissolve aromatic compounds make it a strong candidate.[13] |
| Toluene | 111 | Excellent for aromatic compounds due to favorable pi-stacking interactions, but its high boiling point can make it difficult to remove.[13][14] |
| Solvent Pairs | ||
| Ethanol / Water | Varies | A classic pair. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "antisolvent") is added dropwise until the solution becomes slightly cloudy.[7] |
| Ethyl Acetate / Hexane | Varies | An effective pair for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane as the antisolvent.[4] |
| Acetone / Water | Varies | Another common pair that provides a wide polarity range to fine-tune the crystallization process.[14] |
| Dichloromethane / Cyclohexane | Varies | A useful combination where the compound is dissolved in a minimal amount of DCM, followed by the addition of cyclohexane to induce precipitation.[14] |
Part 2: The Workflow - A Step-by-Step Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure optimal conditions before proceeding.
Visualizing the Protocol Workflow
Caption: Workflow for Phenylacrylonitrile Recrystallization.
Detailed Experimental Steps
-
Step 1: Solvent Screening (Microscale)
-
Place approximately 20-30 mg of the crude phenylacrylonitrile compound into several small test tubes.
-
Add a potential solvent dropwise (0.5 mL to start) to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[5] If it dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool to room temperature, then place it in an ice bath. Observe for crystal formation. The ideal solvent is one where the compound dissolves when hot and forms abundant crystals when cold.[12]
-
-
Step 2: Dissolution
-
Place the bulk of the crude compound in an Erlenmeyer flask (never a beaker, to minimize evaporation).[15]
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (using a stir bar or boiling stick).
-
Continue adding solvent just until all the solid has dissolved. This is a critical step: using the minimum amount of hot solvent is key to maximizing yield. Adding excess solvent is a common error.[16][17][18]
-
-
Step 3: Hot Filtration (If Necessary)
-
If insoluble impurities are present (e.g., dust, catalysts), they must be removed while the solution is hot.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. A piece of fluted filter paper in the funnel is ideal.
-
Add a small excess of hot solvent (~5-10%) to the solution to prevent premature crystallization in the funnel.[19]
-
Pour the hot solution through the filter paper quickly. After filtration, boil off the excess solvent to re-saturate the solution.[20]
-
-
Step 4: Crystallization
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows the lattice to form correctly, excluding impurities.[5][8][15]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[6][15]
-
-
Step 5: Crystal Collection
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the funnel and apply the vacuum. The liquid (mother liquor) will be drawn through, leaving the crystals behind.[10]
-
-
Step 6: Washing the Crystals
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. This removes any adhering mother liquor that contains dissolved impurities.[15][19] Do not use room temperature solvent, as it will dissolve some of the product.
-
Break the vacuum before adding the wash solvent to ensure it covers the crystals, then re-apply the vacuum to pull it through.
-
-
Step 7: Drying
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the crystal cake to a pre-weighed watch glass and allow it to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Part 3: Troubleshooting Guide: A Scientist's Field Manual
Even with a robust protocol, challenges can arise. This section provides solutions to common issues, reflecting field-proven experience.
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting recrystallization.
-
Problem: The compound "oils out" instead of crystallizing.
-
Causality: This occurs when the saturated solution's temperature is above the melting point of the impure compound. It is common with low-melting solids or when using high-boiling point solvents.[20]
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed pair) to lower the saturation point. Allow the solution to cool much more slowly to ensure it is below the melting point when crystallization begins.[16][17]
-
-
Problem: No crystals form, even after cooling in ice.
-
Causality: This is typically due to one of two reasons: 1) Too much solvent was used, and the solution is not saturated. 2) The solution is supersaturated and requires a nucleation site to begin crystallization.[17][20]
-
Solution:
-
Reduce Solvent: Gently boil the solution to evaporate some of the solvent and increase the concentration. Then, attempt to cool again.[16]
-
Induce Nucleation: Vigorously scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites.[16][19]
-
Seed Crystals: If available, add a tiny crystal of the pure compound (a "seed crystal") to the cold solution to act as a template for crystal growth.[16][19]
-
-
-
Problem: The final yield is very low.
-
Causality: The most common cause is using too much solvent during the dissolution step, leaving a significant amount of product in the mother liquor.[15][16] Other causes include washing with solvent that was not ice-cold or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Solution: Before starting, be meticulous about adding the minimum amount of hot solvent. If a low yield occurs, you can try to recover more product by evaporating the mother liquor to a smaller volume and cooling it again to obtain a second crop of crystals, which may be less pure.
-
References
- An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols. Benchchem.
- Early Studies on 2-Phenylacrylonitrile Deriv
- Recrystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- Recrystalliz
- Synthesis of 3-Hydroxy-2-phenylacrylonitrile: An In-depth Technical Guide. Benchchem.
- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evalu
- Go-to recrystalliz
- Solvent Choice. University of York Chemistry Teaching Labs.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- Problems in recrystalliz
- Substances yield after recrystallization
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Recrystalliz
- Chem 267.
- Recrystalliz
- Purification by Recrystalliz
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
- Method for the purification of malononitrile.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. longdom.org [longdom.org]
- 9. mt.com [mt.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Molecular Docking Studies with (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile: A Protocol for Virtual Screening and Binding Mode Analysis
An Application Note for Drug Discovery Professionals
Abstract
Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, a compound belonging to the phenylacrylonitrile scaffold, which has shown potential therapeutic applications.[3] We detail a self-validating workflow using the well-characterized anti-apoptotic protein Bcl-2 as a representative target. The protocol covers ligand and protein preparation, definition of the binding site, execution of the docking simulation using AutoDock Vina, and a robust methodology for results analysis and interpretation. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring a reproducible and meaningful computational experiment.
Introduction: The Rationale for Docking Phenylacrylonitriles
The phenylacrylonitrile chemical scaffold is of significant interest in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including potential use as anticancer and anti-inflammatory agents.[3][4] The subject of this protocol, this compound, possesses structural features—such as aromatic rings and a polar nitrile group—that make it a prime candidate for forming specific, high-affinity interactions with biological macromolecules.
Molecular docking allows us to computationally screen such molecules against known therapeutic targets, providing critical insights into:
-
Binding Affinity: A quantitative estimate of how strongly the ligand binds to the protein.[5]
-
Binding Pose: The predicted three-dimensional orientation of the ligand within the binding site.[2]
-
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
This protocol will utilize the Human B-cell lymphoma 2 (Bcl-2) protein as a target. Bcl-2 is a central regulator of apoptosis (programmed cell death) and is a validated target in oncology, particularly for hematological malignancies. We will use the crystal structure of Bcl-2 in complex with a known inhibitor to define the binding site and, crucially, to validate our docking protocol before screening our compound of interest.
The Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into distinct phases, each requiring careful execution to ensure the biological relevance of the results. The overall workflow is designed to prepare the molecules, define the search space, perform the docking calculation, and analyze the output.
Caption: High-level workflow for a validated molecular docking study.
Materials and Software
A successful docking study relies on a suite of specialized software tools. This protocol utilizes freely available and widely adopted programs.
| Software | Purpose | Source |
| RCSB PDB | Database for biological macromolecular structures. | [Link] |
| PubChem | Database for chemical molecules and their properties. | [Link] |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files. | [Link] |
| AutoDock Vina | The core docking program for scoring and conformational searching. | [Link] |
| Open Babel | A chemical toolbox for converting between file formats. | [Link] |
| PyMOL | A molecular visualization system for analysis and creating images. | [Link] |
Detailed Experimental Protocol
This section provides a granular, step-by-step methodology. The rationale behind each critical step is explained to provide context and enhance reproducibility.
Part I: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, three-dimensional structure with correct atom types and charges, formatted for the docking software.[1]
-
Obtain 2D Structure: a. The structure of this compound can be drawn in a chemical editor or obtained from a database like PubChem. b. Save the structure as a 2D SDF or MOL file.
-
Convert to 3D and Energy Minimize: a. Use a tool like Open Babel to convert the 2D structure into a 3D conformation and perform an initial energy minimization. This step ensures reasonable bond lengths and angles.[6] b. Command Line Example (Open Babel): obabel ligand.sdf -O ligand_3d.pdb --gen3d -ff MMFF94 --best
-
Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to Ligand -> Input -> Open and select ligand_3d.pdb. c. ADT will automatically detect the root of the molecule and rotatable bonds. The number of rotatable bonds is a key factor in ligand flexibility during docking. d. Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This format includes atomic charges, atom types, and information about torsional degrees of freedom.
Part II: Receptor Preparation
Proper receptor preparation is critical for a successful docking experiment. This involves cleaning the crystal structure and adding information required by the docking algorithm.[7][8]
-
Select and Download a PDB Structure: a. Navigate to the RCSB PDB database. b. For this protocol, we will use PDB ID: 4LVT . This structure contains human Bcl-2 bound to a potent small-molecule inhibitor. The presence of a co-crystallized ligand is essential for defining the binding site and for protocol validation. c. Download the structure in PDB format.
-
Clean the PDB File using ADT: a. Open ADT and load the 4LVT.pdb file (File -> Read Molecule). b. Remove Water Molecules: Select Select -> Residue -> HOH, then Edit -> Delete -> Delete Selected Atoms. Water molecules can interfere with the docking process and are typically removed unless they are known to play a critical role in ligand binding. c. Remove Co-crystallized Ligand and Other Heteroatoms: Isolate and delete the original inhibitor and any other non-protein molecules. This prepares the "apo" binding site for our new ligand. d. Inspect for Missing Residues/Atoms: Check the PDB file header or use visualization software to ensure the protein structure is complete within the binding site. If necessary, use modeling software to repair missing loops or side chains, though this is an advanced step beyond this protocol.
-
Prepare Receptor PDBQT File: a. With the cleaned protein loaded, go to Edit -> Hydrogens -> Add. Choose Polar only and click OK. Adding hydrogens is crucial as they are often omitted in crystal structures but are vital for forming hydrogen bonds.[9] b. Go to Grid -> Macromolecule -> Choose. Select the protein molecule. c. ADT will prompt you to save the prepared receptor. Save it as receptor.pdbqt. This process adds Gasteiger charges to each atom, which are used by the AutoDock scoring function.
Part III: Docking Site Definition and Protocol Validation
This phase ensures the docking protocol can reliably reproduce a known binding pose, instilling confidence in the results for our new ligand.
Caption: The logic of protocol validation via native ligand re-docking.
-
Define the Grid Box: a. The grid box defines the three-dimensional space where AutoDock Vina will search for ligand conformations.[8] b. To define the box, load the prepared receptor.pdbqt in ADT. Then, load the original co-crystallized ligand (extracted from the 4LVT.pdb file and saved as a separate PDB). c. In ADT, go to Grid -> Grid Box.... A box will appear. Adjust the center and dimensions of the box to encompass the entire binding site, typically with a 4-5 Å buffer around the co-crystallized ligand. d. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
Create the Configuration File: a. Create a text file named conf.txt. This file provides the input parameters for the Vina executable. b. Populate the file with the receptor, ligand, and grid box information.
-
Expertise Note: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 16 is a good balance for rigorous single-ligand docking.
-
-
Perform Validation (Re-docking): a. First, prepare the co-crystallized ligand from 4LVT in the same way as the target ligand, creating native_ligand.pdbqt. b. Modify conf.txt to use native_ligand.pdbqt as the ligand. c. Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt d. Analyze Validation Result: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[5]
Part IV: Docking of this compound
Once the protocol is validated, you can proceed with docking your compound of interest.
-
Execute the Docking Run: a. Modify the conf.txt file to point to your prepared ligand.pdbqt file. b. Run Vina again from the command line: vina --config conf.txt --log target_ligand_log.txt
Results and Interpretation
The output of a Vina run consists of a log file with binding affinities and a PDBQT file containing the coordinates of the predicted binding poses.
Quantitative Data Summary
The docking results should be tabulated for clear comparison.
| Ligand | Binding Affinity (kcal/mol) | RMSD (from native crystal pose) | Key Interacting Residues (Bcl-2) |
| Native Ligand (Validation) | -10.5 (Example Value) | 1.2 Å (Example Value) | Phe101, Glu129, Arg139, Gly141 |
| This compound | -8.2 (Example Value) | N/A | Phe101, Val126, Ala142, Phe146 |
Note: The values above are illustrative examples.
Analysis of Binding Affinity
-
The binding affinity is reported in kcal/mol in the log file. More negative values indicate a stronger predicted binding affinity.[5]
-
Compare the affinity of your target ligand to that of the re-docked native ligand. While not a direct measure of potency, it provides a valuable benchmark. A significantly weaker score may suggest poor binding.
Visual Analysis of Binding Pose and Interactions
-
Load Structures into PyMOL: Open PyMOL and load the receptor.pdbqt and the output.pdbqt file containing the docked poses.
-
Examine the Top Pose: Vina ranks the poses by binding affinity. Focus your initial analysis on the top-ranked pose (Mode 1).
-
Identify Key Interactions: Use PyMOL's visualization tools to identify potential hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the receptor's amino acid residues.
-
Hydrogen Bonds: Look for interactions between the nitrile nitrogen and potential donor residues in the protein (e.g., backbone NH groups, side chains of Arg, Asn, Gln).
-
Hydrophobic & Aromatic Interactions: The chlorophenyl and phenyl rings of the ligand are likely to sit within hydrophobic pockets, interacting with residues like Phe, Leu, Val, and Ala.
-
-
Compare with Native Ligand: Superimpose the docked pose of your target ligand with the binding mode of the native ligand. Do they occupy the same sub-pockets? Do they make similar key interactions? This comparative analysis provides deeper insight into the potential mechanism of action.
Conclusion
This application note has outlined a rigorous and self-validating protocol for performing molecular docking studies with this compound against the Bcl-2 protein target. By following these steps—from careful preparation of both ligand and receptor to protocol validation via re-docking and detailed analysis of the results—researchers can generate reliable computational hypotheses about the binding characteristics of novel small molecules. These in silico results serve as a powerful guide for prioritizing compounds for synthesis and subsequent in vitro biological evaluation, ultimately accelerating the drug discovery process.
References
-
Singh, T., & Priyadarshini, P. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]
-
Scripps Research. (n.d.). Session 4: Introduction to in silico docking. Retrieved from Scripps Research Website. [Link]
-
The Galaxy Project. (2019). Protein-ligand docking. Galaxy Training Network. [Link]
-
Guzmán-Cedillo, A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot Website. [Link]
-
ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from ResearchGate. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile | 68620-10-0 [smolecule.com]
- 4. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 9. m.youtube.com [m.youtube.com]
In vivo anti-ischemic activity testing of cinnamide derivatives
Application Note & Protocol
Topic: In Vivo Anti-Ischemic Activity Testing of Cinnamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Ischemia with Cinnamide Derivatives
Ischemia, a condition characterized by restricted blood flow and subsequent oxygen deprivation to tissues, is the underlying cause of devastating cardiovascular and cerebrovascular events such as myocardial infarction (heart attack) and stroke.[1] These events trigger a complex cascade of cellular and molecular events, including oxidative stress, inflammation, and apoptosis (programmed cell death), leading to irreversible tissue damage.[2][3][4] The development of effective therapeutic agents that can protect tissues from ischemic injury remains a critical challenge in medicine.[5][6]
Cinnamide derivatives, a class of compounds featuring the cinnamamide scaffold, have emerged as promising therapeutic agents due to their diverse biological activities.[7] Extensive research has demonstrated their potential as neuroprotective and cardioprotective agents in various preclinical models.[4][8][9] These compounds are known to modulate multiple signaling pathways implicated in ischemic injury, making them attractive candidates for drug development.[2][3][10]
This guide provides a comprehensive overview and detailed protocols for evaluating the anti-ischemic activity of novel cinnamide derivatives in vivo. As a senior application scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. We will delve into the selection of appropriate animal models, step-by-step surgical procedures, and robust methods for assessing therapeutic efficacy.
Part 1: The Strategic Selection of Preclinical Ischemia Models
The predictive value of any preclinical study hinges on the selection of an animal model that accurately recapitulates the pathophysiology of human ischemic disease.[5][11] For screening cinnamide derivatives, rodent models of focal cerebral ischemia and myocardial ischemia are the most established and widely used, offering a balance of clinical relevance, reproducibility, and ethical considerations.[12][13]
Cerebral Ischemia (Stroke) Models
Ischemic stroke is a leading cause of long-term disability, making the evaluation of neuroprotective agents a research priority.[4]
-
Focal Ischemia - Middle Cerebral Artery Occlusion (MCAO): This is the gold-standard model for mimicking human focal ischemic stroke.[13][14] It involves the occlusion of the middle cerebral artery, which supplies blood to a large portion of the cerebral hemisphere. The model can be either permanent or transient (involving reperfusion), with the latter being more clinically relevant as it simulates the restoration of blood flow after thrombolytic therapy.[6] The transient MCAO model is particularly useful for studying the complex injury mechanisms associated with reperfusion.
-
Global Ischemia - Bilateral Common Carotid Artery Occlusion (BCCAO): This model induces a more widespread, albeit typically less severe, ischemic insult to the brain.[9][15] It is valuable for studying mechanisms of neuronal death in vulnerable brain regions like the hippocampus and for screening compounds with broad neuroprotective potential.[1]
Myocardial Ischemia (Myocardial Infarction) Models
Ischemic heart disease is a primary cause of heart failure and mortality worldwide.[12]
-
Myocardial Infarction via Left Anterior Descending (LAD) Artery Ligation: This is the most common and reliable method for inducing myocardial infarction (MI) in rodents.[16][17] The procedure involves surgically ligating the LAD coronary artery, which perfuses the anterior wall and apex of the left ventricle.[18]
-
Permanent Ligation: Creates a non-reperfused MI, suitable for studying chronic cardiac remodeling and heart failure.[19]
-
Ischemia-Reperfusion (I/R) Model: Involves temporary ligation of the LAD followed by the release of the ligature, mimicking clinical scenarios of thrombolysis or angioplasty.[12] This model is particularly well-suited for investigating acute inflammatory responses and reperfusion injury, which are key targets for many cardioprotective drugs.[3][10]
-
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating essential controls and standardized endpoints. Ethical approval from an institutional animal care and use committee is mandatory before commencing any procedures.
Protocol 1: Evaluating Neuroprotective Efficacy in a Rat Transient MCAO Model
This protocol details the assessment of a test cinnamide derivative in a clinically relevant model of focal cerebral ischemia-reperfusion.
2.1.1. Animals and Acclimatization
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before surgery to minimize stress.
2.1.2. Experimental Groups
-
Sham Group: Animals undergo the full surgical procedure, including exposure of the carotid arteries, but the occluding filament is not inserted. This group controls for the effects of anesthesia and surgery.
-
MCAO + Vehicle Group: Animals are subjected to MCAO and receive the vehicle used to dissolve the test compound. This is the primary negative control group.
-
MCAO + Cinnamide Derivative Group(s): Animals undergo MCAO and are treated with one or more doses of the test compound.
2.1.3. Surgical Procedure: Intraluminal Filament MCAO
-
Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA. Place a temporary micro-clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
After 90 minutes of occlusion, carefully withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover in a warm cage.
2.1.4. Drug Administration
-
The cinnamide derivative (dissolved in a suitable vehicle, e.g., 10% DMSO in saline) or vehicle alone should be administered at a predetermined time relative to the ischemic event (e.g., 30 minutes before reperfusion via intraperitoneal injection).
2.1.5. Assessment of Neuroprotective Outcomes (24 hours post-MCAO)
-
Neurological Deficit Scoring:
-
Evaluate motor, sensory, reflex, and balance functions using a standardized scale like the Modified Neurological Severity Score (mNSS).[20] The mNSS is a composite score (0-18 for rats) where a higher score indicates greater neurological impairment.[21] Alternatively, the Bederson scale (0-3) offers a simpler, global assessment of neurological deficits.[21][22]
-
-
Infarct Volume Measurement via TTC Staining:
-
Euthanize the rat and rapidly remove the brain.
-
Chill the brain at -20°C for 30 minutes to facilitate slicing.
-
Cut the brain into 2 mm thick coronal slices.[23]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes.[23]
-
TTC is a redox indicator that stains viable tissue red (due to dehydrogenase activity), while the infarcted, non-viable tissue remains pale white.[24]
-
Fix the slices in 10% formalin.
-
Scan the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.[23]
-
-
Histopathological Analysis:
-
For a separate cohort of animals, perfuse with saline followed by 4% paraformaldehyde.
-
Embed the brains in paraffin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize neuronal morphology.[1] Ischemic regions will show characteristic changes such as eosinophilic "red neurons," pyknotic nuclei, and spongiosis.[25][26]
-
Protocol 2: Evaluating Cardioprotective Efficacy in a Rat Myocardial I/R Model
This protocol assesses the ability of a cinnamide derivative to protect the heart from ischemia-reperfusion injury.
2.2.1. Animals and Acclimatization
-
As described in Protocol 1.
2.2.2. Experimental Groups
-
Sham Group: Animals undergo thoracotomy and the suture is passed under the LAD artery but not tightened.
-
I/R + Vehicle Group: Animals are subjected to myocardial I/R and receive the vehicle.
-
I/R + Cinnamide Derivative Group(s): Animals undergo I/R and are treated with the test compound.
2.2.3. Surgical Procedure: LAD Ligation and Reperfusion
-
Anesthetize the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[18]
-
Induce ischemia by tightening the suture using a slipknot. Successful occlusion is confirmed by the development of a pale, cyanotic area on the ventricle.
-
After 30 minutes of ischemia, release the knot to allow for 24 hours of reperfusion.[10]
-
Close the chest in layers and allow the animal to recover.
2.2.4. Drug Administration
-
Administer the test compound or vehicle as described in Protocol 1, timing it relative to the ischemic event (e.g., just before reperfusion).
2.2.5. Assessment of Cardioprotective Outcomes (24 hours post-reperfusion)
-
Cardiac Function via Echocardiography:
-
Infarct Size Measurement via TTC Staining:
-
Euthanize the rat and excise the heart.
-
Perfuse the heart with saline to remove blood.
-
Freeze the heart at -20°C for 1 hour.[27]
-
Slice the ventricles into 2 mm thick transverse sections.[19]
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.[27][28] Viable myocardium stains brick red, while the infarct area remains pale.[29]
-
Use image analysis software to quantify the infarct area as a percentage of the total ventricular area.[24]
-
-
Serum Biochemical Markers of Cardiac Injury:
-
At the time of sacrifice, collect blood via cardiac puncture.
-
Separate the serum and store it at -80°C.
-
Use commercial ELISA kits to measure the levels of cardiac troponin I (cTnI) or T (cTnT) and creatine kinase-MB (CK-MB).[10][30] These proteins are released from necrotic cardiomyocytes and are highly specific markers of myocardial injury.[31][32][33]
-
-
Histopathological Analysis:
-
Fix heart tissue in 10% formalin, embed in paraffin, and section.
-
H&E staining can be used to observe changes such as coagulative necrosis, edema, and inflammatory cell infiltration.[34]
-
Masson's trichrome staining is also useful to differentiate viable myocardium (red) from fibrotic scar tissue (blue).[19]
-
Part 3: Data Presentation and Interpretation
A systematic presentation of quantitative data is crucial for clear interpretation. Results should be expressed as mean ± standard error of the mean (SEM) and analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Table 1: Summary of Expected Quantitative Endpoints
| Parameter | Ischemia Model | Sham Group | Vehicle Control | Cinnamide Derivative | Expected Outcome with Effective Compound |
| Infarct Volume (%) | Cerebral (MCAO) | ~0% | High (e.g., 35%) | Reduced | ↓ |
| Neurological Score (mNSS) | Cerebral (MCAO) | 0-1 | High (e.g., 10) | Reduced | ↓ |
| Infarct Size (%) | Myocardial (I/R) | ~0% | High (e.g., 45%) | Reduced | ↓ |
| Ejection Fraction (%) | Myocardial (I/R) | High (e.g., 75%) | Low (e.g., 40%) | Increased | ↑ |
| Serum cTnI (ng/mL) | Myocardial (I/R) | Baseline | High | Reduced | ↓ |
| Serum CK-MB (ng/mL) | Myocardial (I/R) | Baseline | High | Reduced | ↓ |
A statistically significant reduction in infarct size/volume, improvement in functional scores (neurological or cardiac), and decreased levels of cardiac injury biomarkers in the cinnamide derivative-treated group compared to the vehicle control would indicate potent in vivo anti-ischemic activity.
Part 4: Visualizing Mechanisms and Workflows
Potential Mechanisms of Action
Cinnamide derivatives exert their protective effects by targeting multiple pathways. Research indicates they can activate the Nrf2 antioxidant response, suppress NLRP3-mediated inflammation, inhibit caspase-dependent apoptosis, and regulate cellular autophagy.[2][3][4][10]
Caption: Potential mechanisms of cinnamide derivatives in ischemia.
General Experimental Workflow
The diagram below outlines the logical progression of an in vivo study from animal preparation to final data analysis.
Caption: Standardized workflow for in vivo anti-ischemic testing.
References
-
Ma, L., et al. (2024). Cardioprotective effect of Cinnamamide derivative compound 10 against myocardial ischemia-reperfusion through regulating cardiac autophagy via Sirt1. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem. Available at: [Link]
-
Gupta, Y. K., et al. (2004). Animal models of cerebral ischemia for evaluation of drugs. Indian Journal of Physiology and Pharmacology. Available at: [Link]
-
Kicinska, A., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. International Journal of Molecular Sciences. Available at: [Link]
-
Chimenti, S., et al. (2004). Myocardial infarction: animal models. Methods in Molecular Medicine. Available at: [Link]
-
Fluri, F., et al. (2012). Animal models of ischemic stroke and their impact on drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhong, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia. Medicinal Chemistry. Available at: [Link]
-
Schaar, K. L., et al. (2010). Functional assessments in the rodent stroke model. Experimental & Translational Stroke Medicine. Available at: [Link]
-
Zhong, Y., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analyses and Biological Activity of Novel Cinnamide Derivatives as Neuroprotective Drugs. Polycyclic Aromatic Compounds. Available at: [Link]
-
Llovera, G., et al. (2022). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. Journal of Visualized Experiments. Available at: [Link]
-
Jelińska, A., et al. (2022). Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism. Life Sciences. Available at: [Link]
-
Xu, X., et al. (2021). Behavioral tests in rodent models of stroke. Brain Hemorrhages. Available at: [Link]
-
Yuliani, G. A., et al. (2023). A scoring system of general condition and neurodeficit of experimentally induced ischemic stroke in rat models for ferulic acid-chitosan nanoparticle therapy. Veterinary World. Available at: [Link]
-
Januzzi, J. L. (2011). What Biomarkers Are Useful for Detection of Myocardial Ischemia? American College of Cardiology. Available at: [Link]
-
Bacigaluppi, M., et al. (2010). Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia. The Open Neurology Journal. Available at: [Link]
-
Du, X. J., et al. (2021). Modeling heart failure in animal models for novel drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]
-
Engel, O., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke. Available at: [Link]
-
K.L., S., et al. (2004). ANIMAL MODELS OF CEREBRAL ISCHEMIA FOR EVALUATION OF DRUGS. Indian Journal of Physiology and Pharmacology. Available at: [Link]
-
Phuwapraisirisan, P., et al. (2014). Synthesis and neuroprotective properties of novel cinnamide derivatives. ResearchGate. Available at: [Link]
-
Jackson, R., et al. (2014). Rapid assessment of myocardial infarct size in rodents using multi-slice inversion recovery late gadolinium enhancement CMR at 9.4T. Journal of Cardiovascular Magnetic Resonance. Available at: [Link]
-
Wu, A. H. B. (2005). Biochemical Markers of Myocardial Damage. The Clinical Biochemist Reviews. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of cinnamamide-barbiturate hybrids as a novel class of Nrf2 activator against myocardial ischemia/reperfusion injury. Bioorganic Chemistry. Available at: [Link]
-
Zhong, Y., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analyses and Biological Activity of Novel Cinnamide Derivatives as Neuroprotective Drug. Taylor & Francis Online. Available at: [Link]
-
Marshall, J. B., & Biddle, C. (1999). The Use of Biochemical Markers in Ischaemic Heart Disease: Summary of the Roundtable and Extrapolations. Annals of Clinical Biochemistry. Available at: [Link]
-
Vanhoutte, D., et al. (2016). Histological Quantification of Chronic Myocardial Infarct in Rats. Journal of Visualized Experiments. Available at: [Link]
-
Macleod, M. R., et al. (2014). Preclinical animal studies in ischemic stroke: Challenges and some solutions. Annals of Medicine and Surgery. Available at: [Link]
-
Li, Y., et al. (2024). A novel anti-inflammatory strategy for myocardial ischemia-reperfusion in rats with cinnamamide derivative compound 7. International Immunopharmacology. Available at: [Link]
-
Frank, D., et al. (2020). Measuring the Infarct Zone and Brain Edema in a Rat Brain Following Middle Cerebral Artery Occlusion. Journal of Visualized Experiments. Available at: [Link]
-
Murphy, E., & Steenbergen, C. (2014). Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. VCU School of Medicine. Available at: [Link]
-
Smith, C. (2023). Preclinical Models of Myocardial Infarction. News-Medical.Net. Available at: [Link]
-
Drecun, M. (2018). Histopathology of Cerebral Ischemia and Stroke. ResearchGate. Available at: [Link]
-
Al-Rasheed, N. M., et al. (2017). Induction of Myocardial Infarction in Experimental Animals: A Review. ResearchGate. Available at: [Link]
-
Lindsey, M. L., et al. (2018). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Okuturlar, Y., et al. (2019). Biomarkers in acute myocardial infarction: current perspectives. Vascular Health and Risk Management. Available at: [Link]
-
Charles River Laboratories. Myocardial Infarct in the CD Rat. Charles River. Available at: [Link]
-
Khan, Y. S., & Tirona, M. T. (2020). Educational Case: Myocardial Infarction: Histopathology and Timing of Changes. Academic Pathology. Available at: [Link]
-
Ceauşu, M., et al. (2009). Histopathological changes in acute ischemic stroke. Romanian Journal of Morphology and Embryology. Available at: [Link]
-
Coetzee, M. J., & Van der Merwe, L. (2006). Biochemical markers in cardiac disease. Continuing Medical Education. Available at: [Link]
-
Ceauşu, M., et al. (2009). Histopathological changes in acute ischemic stroke. ResearchGate. Available at: [Link]
-
Kicinska, A., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. MDPI. Available at: [Link]
-
Kicinska, A., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. PubMed. Available at: [Link]
-
Key, T. (2017). Pathology of Ischemic Heart Disease. Thoracic Key. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of cinnamamide-barbiturate hybrids as a novel class of Nrf2 activator against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel anti-inflammatory strategy for myocardial ischemia-reperfusion in rats with cinnamamide derivative compound 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of cerebral ischemia for evaluation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cardioprotective effect of Cinnamamide derivative compound 10 against myocardial ischemia-reperfusion through regulating cardiac autophagy via Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 20. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Measuring the Infarct Zone and Brain Edema in a Rat Brain Following Middle Cerebral Artery Occlusion [jove.com]
- 24. medschool.vcu.edu [medschool.vcu.edu]
- 25. rjme.ro [rjme.ro]
- 26. researchgate.net [researchgate.net]
- 27. criver.com [criver.com]
- 28. Rapid assessment of myocardial infarct size in rodents using multi-slice inversion recovery late gadolinium enhancement CMR at 9.4T - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pathology of Ischemic Heart Disease | Thoracic Key [thoracickey.com]
- 30. What Biomarkers Are Useful for Detection of Myocardial Ischemia? - American College of Cardiology [acc.org]
- 31. Biochemical Markers of Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The use of biochemical markers in ischaemic heart disease: summary of the roundtable and extrapolations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scispace.com [scispace.com]
- 34. Educational Case: Myocardial Infarction: Histopathology and Timing of Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Hydrocyanation for Nitrile Synthesis
Here are the detailed Application Notes and Protocols on Hydrocyanation Reactions for Nitrile Derivative Synthesis.
Introduction: The Strategic Importance of the Cyano Group
In the landscape of organic synthesis, the nitrile functional group stands out as a uniquely versatile intermediate. Its ability to be transformed into a wide array of other functionalities—including primary amines, amides, carboxylic acids, esters, and ketones—makes it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Hydrocyanation, the addition of hydrogen cyanide (HCN) across an unsaturated carbon-carbon bond, represents one of the most direct and atom-economical methods for introducing this pivotal group.[2]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of hydrocyanation reactions. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, the rationale behind catalyst and reagent selection, and the practical considerations essential for success and safety in the laboratory. While the extreme toxicity of hydrogen cyanide has historically limited its use in academic and fine chemical synthesis, modern advancements have introduced safer HCN surrogates and innovative "transfer hydrocyanation" methods, making this powerful reaction more accessible than ever.[3][4][5]
Part 1: Fundamental Principles of Catalytic Hydrocyanation
The Core Reaction: Mechanism and Catalysis
The hydrocyanation of unactivated alkenes is a thermodynamically favorable process that suffers from a high kinetic barrier, necessitating the use of a transition-metal catalyst.[6] Nickel(0) complexes, particularly those stabilized by phosphite (P(OR)₃) ligands, are the most common and industrially significant catalysts for this transformation.[3][7][8]
The generally accepted catalytic cycle for the nickel-catalyzed hydrocyanation of an alkene proceeds through four key steps:
-
Oxidative Addition: A low-valent Ni(0) complex reacts with HCN, oxidatively adding to form a hydrido-cyanido-nickel(II) intermediate.[3][6]
-
Alkene Coordination (π-Complex Formation): The substrate alkene coordinates to the nickel center.
-
Migratory Insertion: The alkene inserts into the nickel-hydride bond. This step is crucial as it determines the regioselectivity of the reaction (i.e., whether the linear or branched nitrile is formed).
-
Reductive Elimination: The C-CN bond is formed, releasing the final nitrile product and regenerating the active Ni(0) catalyst.[3] This step is often rate-limiting.
The efficiency of the catalytic cycle can be significantly enhanced by the addition of a Lewis acid co-catalyst (e.g., B(C₆H₅)₃, AlCl₃), which facilitates the final reductive elimination step, thereby increasing the overall reaction rate.[3][7]
Caption: Catalytic cycle for Nickel-catalyzed hydrocyanation of alkenes.
Ligand Effects: The Key to Control
The choice of ligand is paramount in hydrocyanation chemistry, profoundly influencing catalyst activity, stability, and selectivity.[8]
-
Phosphites vs. Phosphines: Aryl phosphite ligands are generally superior to more basic phosphine (PR₃) ligands for nickel-catalyzed hydrocyanation.[7] The electron-withdrawing nature of phosphites stabilizes the Ni(0) state and promotes the crucial reductive elimination step. In contrast, more basic phosphines can lead to the formation of inactive nickel-cyanide species.[7]
-
Chiral Ligands for Asymmetry: For the synthesis of chiral nitriles, chelating chiral ligands, such as aryl diphosphite complexes, are employed. These ligands create a chiral environment around the metal center, enabling enantioselective addition of HCN to prochiral alkenes.[3] This strategy is famously used in the synthesis of the anti-inflammatory drug Naproxen.[3]
Part 2: Reaction Scope and Synthetic Applications
Industrial Keystone: Hydrocyanation of Butadiene
The largest industrial application of hydrocyanation is the DuPont process for the synthesis of adiponitrile (ADN), a precursor to Nylon 6,6.[7][9][10] This multi-step process showcases the precise control achievable in catalytic hydrocyanation:
-
Primary Hydrocyanation: 1,3-butadiene is reacted with one equivalent of HCN using a Ni(0)-phosphite catalyst to yield a mixture of 3-pentenenitrile (3-PN) and the undesired branched isomer, 2-methyl-3-butenenitrile (2M3BN).[9][11]
-
Isomerization: The 2M3BN is separated and isomerized to the linear 3-PN using the same catalyst system, often promoted by a Lewis acid.[12]
-
Secondary Hydrocyanation: The combined stream of 3-PN undergoes a second hydrocyanation, aided by a strong Lewis acid co-catalyst like AlCl₃, to produce adiponitrile.[3][12] This step is an anti-Markovnikov addition.
Caption: Simplified workflow for the industrial synthesis of adiponitrile.
Hydrocyanation of Activated Substrates and Alkynes
-
α,β-Unsaturated Carbonyls: For substrates activated by an adjacent carbonyl group, hydrocyanation proceeds as a conjugate (Michael) addition.[13] The reaction is typically base-catalyzed, where the cyanide anion (CN⁻) acts as the nucleophile, leading to β-cyano ketones.[13]
-
Alkynes: The hydrocyanation of alkynes provides a direct route to valuable vinyl (alkenyl) nitriles.[1][14] A significant challenge in this area is controlling both regio- (Markovnikov vs. anti-Markovnikov) and stereoselectivity (E vs. Z). Recent advances have shown that ligand selection can be used to direct the reaction towards either the linear or branched product with high selectivity.[15]
Part 3: Safer Methodologies and Practical Protocols
The primary barrier to the widespread laboratory use of hydrocyanation is the extreme toxicity and volatility of HCN gas.[3][4] Modern methods have been developed to circumvent this hazard.
HCN Surrogates: Taming the Reagent
Safer, non-gaseous cyanide sources can be used to generate HCN in situ or to act as the cyanide donor in the catalytic cycle.[14] This dramatically improves the safety and practicality of the reaction for a laboratory setting.
| Cyanide Source | Formula | Form | Key Advantages | Key Disadvantages |
| Hydrogen Cyanide | HCN | Gas/Liquid | Highly reactive, inexpensive | Extremely toxic, volatile, explosive[4][5] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Liquid | Less volatile, easier to handle | Still toxic, can decompose to HCN |
| Zinc Cyanide | Zn(CN)₂ | Solid | Stable solid, low volatility | Requires a proton source (e.g., H₂O)[1][16] |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Liquid | Versatile reagent | Moisture sensitive, expensive |
Transfer Hydrocyanation: An HCN-Free Approach
A groundbreaking development is the concept of transfer hydrocyanation, where a stable nitrile compound serves as both the hydrogen and cyanide source, shuttled by a nickel catalyst.[4] This method completely avoids the use of HCN and has been shown to be reversible, allowing for the conversion of nitriles back into alkenes, a process known as retro-hydrocyanation.[4]
Part 4: Safety, Procedures, and Protocols
EXTREME HAZARD WARNING: Hydrogen cyanide and its salts are potent, fast-acting poisons. Exposure via inhalation, ingestion, or skin contact can be fatal.[17][18] All manipulations must be conducted with rigorous adherence to safety protocols in a properly functioning chemical fume hood by trained personnel.[17][19][20][21] Never work alone when handling cyanides.[20][21]
Mandatory Safety Procedures
-
Engineering Controls: All work involving cyanide compounds, including weighing solids and preparing solutions, must be performed in a certified chemical fume hood.[17][19][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves (double-gloving is recommended).[18][19][20]
-
Storage: Store cyanide salts in a cool, dry, secure location, segregated from all acids and oxidizing agents.[18][21] Accidental mixing with acid will rapidly release lethal HCN gas.[17][19]
-
Waste: All cyanide-containing waste must be collected in a dedicated, clearly labeled, sealed container. Never mix cyanide waste with acidic waste.[18]
-
Emergency: Know the location of the nearest safety shower and eyewash station. Have an emergency response plan in place. In case of any exposure, call emergency services immediately.[19]
Protocol 1: General Procedure for Ni-Catalyzed Hydrocyanation of an Alkyne using Zn(CN)₂
This protocol is adapted from a literature procedure for the Markovnikov-selective hydrocyanation of terminal alkynes.[16][22][23]
Objective: To synthesize a branched vinyl nitrile from a terminal alkyne.
Reagents & Equipment:
-
Terminal alkyne (e.g., Phenylacetylene)
-
Ni(acac)₂ (Nickel(II) acetylacetonate)
-
Manganese (Mn) powder (reductant)
-
Zinc Cyanide (Zn(CN)₂)
-
Water (H₂O, proton source)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Catalyst Preparation: In a chemical fume hood, add Ni(acac)₂ (5 mol%), Mn powder (20 mol%), and a stir bar to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.0 equiv), Zn(CN)₂ (0.6 equiv), anhydrous DCE, and degassed water (2.0 equiv).
-
Causality Note: Mn powder reduces the Ni(II) precatalyst to the active Ni(0) species. Water serves as the proton source for the "H" in the HCN addition, while Zn(CN)₂ provides the cyanide moiety.[22]
-
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic solids.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl nitrile.
Conclusion
Hydrocyanation is a formidable tool in synthetic chemistry, offering a direct path to the invaluable nitrile functional group. While classic protocols involving HCN demand stringent safety measures, the development of robust catalytic systems and the advent of safer HCN surrogates and transfer hydrocyanation techniques have broadened the reaction's applicability. A thorough understanding of the underlying mechanisms, catalyst-ligand interactions, and safety protocols empowers researchers to leverage this powerful transformation effectively and responsibly in the pursuit of novel molecules and improved synthetic routes.
References
-
Wikipedia. Hydrocyanation. [Link]
-
Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions, 255–476. [Link]
-
Chemeurope.com. Hydrocyanation. [Link]
-
Bini, L., Müller, C., & Vogt, D. (2010). Mechanistic Studies on Hydrocyanation Reactions. Chemistry: A European Journal. [Link]
-
Zhang, H., Su, X., & Dong, K. (2019). Recent progress in transition-metal-catalyzed hydrocyanation of nonpolar alkenes and alkynes. Organic & Biomolecular Chemistry, 18(1), 25-39. [Link]
- Google Patents. (2020).
-
Environmental Health & Safety, University of New Mexico. Cyanide Standard Operating Procedure Template. [Link]
-
SlideShare. (2016). Hydroboration and hydrocyanation of olefin 3.ppt. [Link]
-
Li, Y., & Yang, Y. (2023). Production technology of adiponitrile. E3S Web of Conferences, 441, 01019. [Link]
-
Organic Chemistry Portal. Vinyl nitrile synthesis by cyanation. [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Goossen, L. J. (2004). 1.1.9 Hydrocyanation of Alkenes. Science of Synthesis, 47, 413-444. [Link]
-
Bini, L., Müller, C., & Vogt, D. (2010). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Chemical Communications, 46(44), 8325-8334. [Link]
-
Peng, L., Hua, Z., Wang, H., Wu, L., Jiao, Y., Tang, Z., & Xu, X. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(17), 10186-10203. [Link]
-
Portfolio-pplus.com. (2024). Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile. [Link]
-
YouTube. (2020). Hydrocyanation of alkenes || transition metal Catalyzed addition. [Link]
-
RajanBabu, T. V. (2010). Hydrocyanation in Organic Synthesis. Organic Reactions. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Borman, S. (2016). Hydrocyanation Minus The Cyanide. Chemical & Engineering News. [Link]
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
University of California, Santa Cruz Environmental Health & Safety. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
- Google Patents. (2021). Method for producing adiponitrile (CN113444018A).
-
University of Illinois Division of Research Safety. (2014). Cyanides. [Link]
-
Morandi, B. (2016). Catalytic Reversible Hydrocyanation. Wiley Analytical Science. [Link]
-
RajanBabu, T.V. (2010). Hydrocyanation of Alkenes and Alkynes. Organic Reactions. [Link]
-
Gao, Y., et al. (2021). Ligand-Controlled Ni-Catalyzed Regiodivergent Hydrocyanation of Unactivated Alkynes toward Linear and Branched Vinyl Nitriles. ACS Catalysis, 11(10), 6039-6046. [Link]
Sources
- 1. Recent progress in transition-metal-catalyzed hydrocyanation of nonpolar alkenes and alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. youtube.com [youtube.com]
- 7. Hydrocyanation [chemeurope.com]
- 8. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN111892514A - Method for preparing adiponitrile by direct hydrocyanation of butadiene - Google Patents [patents.google.com]
- 13. organicreactions.org [organicreactions.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vinyl nitrile synthesis by cyanation [organic-chemistry.org]
- 17. ehs.unm.edu [ehs.unm.edu]
- 18. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. lsuhsc.edu [lsuhsc.edu]
- 21. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 22. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 23. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
An essential aspect of synthesizing (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile for research and development is achieving high purity. This technical support guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended purification method for crude this compound?
A1: For most applications, recrystallization is the most efficient and scalable method for purifying this compound, particularly for removing minor impurities after the initial synthesis. A mixed solvent system, such as methanol and water, is often effective.[1] For more complex mixtures containing significant amounts of by-products or unreacted starting materials, flash column chromatography is recommended as the primary purification step, potentially followed by a final recrystallization to obtain a highly pure, crystalline product.[2][3]
Q2: What are the most likely impurities I will encounter after synthesis?
A2: The synthesis of this compound typically proceeds via a Knoevenagel condensation.[4][5][6] The most common impurities include:
-
Unreacted Starting Materials: Benzaldehyde and 4-chlorophenylacetonitrile.
-
(Z)-isomer: The geometric isomer, (Z)-2-(4-chlorophenyl)-3-phenylacrylonitrile, is a common by-product.[7]
-
Side-Products: Depending on the reaction conditions (especially the base and temperature), self-condensation products of the starting materials or other unforeseen by-products can occur.
The purification strategy must be chosen to effectively separate the desired (E)-isomer from these specific impurities.
Diagram: Potential Impurities in Synthesis A simplified diagram showing the reactants leading to the desired (E)-isomer and potential impurities.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. The purified product should appear as a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired (E)-isomer and identify any residual impurities.
-
Chromatographic Analysis (HPLC, GC): For quantitative purity assessment (e.g., >99%), HPLC or GC are the methods of choice.[8][9]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or a rapid drop in temperature.
Causality: The presence of impurities disrupts the crystal lattice formation. If the solution becomes supersaturated while above the compound's melting point (or a eutectic mixture melting point), it will separate as a liquid.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of the "good" solvent (e.g., methanol) to slightly decrease the saturation level.[10]
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring) before transferring it to an ice bath. Gradual cooling is critical for forming well-ordered crystals.[10]
-
Use a Seed Crystal: If available, add a single, pure crystal of the product to the cooled, supersaturated solution to induce crystallization.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
Problem 2: I have poor separation and overlapping spots on my TLC after column chromatography.
Causality: This indicates that the chosen solvent system (mobile phase) does not have the right polarity to effectively differentiate between your product and the impurities on the silica gel (stationary phase).
Solutions:
-
Optimize the Mobile Phase: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4.
-
If Rf is too high (spots run too fast): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If Rf is too low (spots don't move): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Use a Gradient Elution: Start with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by slowly adding more ethyl acetate. This can help separate compounds with very similar polarities.
-
Ensure Proper Column Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.
Diagram: Purification Workflow A decision-making flowchart for purifying the crude product.
Problem 3: My yield is very low after purification.
Causality: Product loss can occur at multiple stages, such as using too much recrystallization solvent, premature crystallization during hot filtration, or incomplete elution from a chromatography column.
Solutions:
-
During Recrystallization:
-
Use a Minimum of Hot Solvent: Dissolve your crude product in the minimum amount of boiling or near-boiling solvent required for complete dissolution. Using an excess will keep more of your product dissolved at cold temperatures, reducing recovery.
-
Ensure Thorough Cooling: Allow the crystallization flask to cool in an ice-water bath for at least 15-20 minutes to maximize precipitation.
-
Check the Filtrate: After filtering your crystals, cool the filtrate in an ice bath to see if more product crystallizes. If so, you can collect this "second crop."
-
-
During Chromatography:
-
Ensure Complete Elution: After your product has seemingly eluted, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to ensure no product remains adsorbed to the silica.
-
Avoid Overly Broad Fractions: Collect smaller fractions and analyze them by TLC to avoid combining pure fractions with impure ones.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Methanol/Water Solvent System
This protocol is effective for removing small amounts of non-polar or highly polar impurities. The principle is to dissolve the compound in a "good" solvent (methanol) and then add a "bad" solvent (water) to induce precipitation.[1]
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol and bring the solution to a gentle boil to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the methanol solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (incipient crystallization).[1] If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 90:10 methanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the desired product from impurities with different polarities, such as unreacted starting materials or the (Z)-isomer.[2][3]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column, test tubes or fraction collector
Procedure:
-
Solvent System Selection: Determine the optimal solvent system using TLC. A good starting point is a 15:1 or 10:1 mixture of Hexane:Ethyl Acetate.[2] Adjust the ratio until the desired product has an Rf of ~0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 20:1 Hexane:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of equal volume and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Summary: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Suitability for Aromatic Nitriles | Comments |
| Methanol | 65 | Polar | Good (in a mixed system) | Often used with water to modulate solubility.[1] |
| Ethanol | 78 | Polar | Good | Similar to methanol, can be a good choice. |
| Isopropanol | 82 | Polar | Good | Higher boiling point may be useful. |
| Hexane | 69 | Non-polar | Good (as a co-solvent) | Excellent for dissolving non-polar impurities; often paired with a more polar solvent.[10] |
| Ethyl Acetate | 77 | Medium | Good (as a co-solvent) | Often used with hexane for both chromatography and recrystallization.[2][3] |
References
-
Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. [Link]
-
Ma, B., & Zhou, H. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. [Link]
-
Reddy, B. C. G., Kumar, B. V., & Reddy, A. S. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Journal of Chromatographic Science, 54(8), 1356–1362. [Link]
-
Arshad, M. F., et al. (2015). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o934. [Link]
-
Sato, K., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Materials Advances, 3(6), 2783-2790. [Link]
-
Mishra, A., & Shrivastava, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(2), 104-108. [Link]
-
Raut, V. S., & Pandit, A. B. (2016). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion fuel on activity and selectivity of Ti-hydrotalcite and Zn-hydrotalcite catalysts. Journal of Chemical Sciences, 128(1), 157-167. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. (Z)-2-(4-CHLOROPHENYL)-3-PHENYLACRYLONITRILE [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
This technical support guide is tailored for researchers, scientists, and professionals in drug development who are working on the synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile. As a team of Senior Application Scientists, we have developed this resource to address common challenges encountered during this synthesis. Our goal is to provide practical solutions grounded in chemical principles to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used and efficient method is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 4-chlorophenylacetonitrile with benzaldehyde and is typically catalyzed by a weak base.
Q2: I'm experiencing consistently low yields. What could be the primary reasons?
Low yields in a Knoevenagel condensation can often be attributed to several factors, including the choice of catalyst and solvent, incomplete reaction, or the formation of side products.[3] A systematic evaluation of these parameters is crucial for troubleshooting.
Q3: I'm observing a significant side product in my reaction. What is the likely impurity?
A common side reaction is the self-condensation of the aldehyde starting material, especially when a strong base is used.[3] Another possibility is the Michael addition of the active methylene compound to the desired α,β-unsaturated product, which can become more prevalent with extended reaction times.[3]
Q4: What is the recommended method for purifying the final product?
Recrystallization is a common and effective technique for purifying this compound. Solvents like ethanol or methanol are often suitable for this purpose. For higher purity, column chromatography can be employed.
Troubleshooting Guide
This section offers a detailed, question-and-answer-based approach to resolving specific issues you may encounter during the synthesis.
Issue 1: Low Product Yield
Q: My reaction is not proceeding to completion, which is resulting in a low yield. What are the potential causes and how can I improve the outcome?
A: Incomplete reactions are a common challenge. Here's a breakdown of potential causes and their solutions:
-
Catalyst Choice and Activity: The catalyst, typically a weak base, is essential for the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly affect the reaction rate.
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction's success.
-
Equilibrium Issues: The Knoevenagel condensation is a reversible reaction, with water as a by-product.
-
Troubleshooting: To drive the reaction towards the product, consider removing the water as it forms. This can be achieved through azeotropic distillation or by adding molecular sieves to the reaction mixture.[2]
-
Experimental Protocol: A General Knoevenagel Condensation Procedure
-
In a round-bottom flask, combine 4-chlorophenylacetonitrile (1 equivalent) and benzaldehyde (1 equivalent).
-
Add a suitable solvent, such as ethanol.
-
Introduce a catalytic amount of a weak base (e.g., piperidine).
-
Stir the reaction at room temperature or heat as necessary, while monitoring its progress with TLC.
-
Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Issue 2: Significant Impurity Formation
Q: My crude product is showing significant impurities. What are the likely side reactions, and how can I minimize them?
A: The formation of side products can be a major issue. Here are some common impurities and strategies to mitigate them:
-
Self-Condensation of Benzaldehyde: This is more likely to occur if the base used is too strong.
-
Minimization Strategy: Employ a weak base catalyst like piperidine or pyridine to avoid this side reaction.[1]
-
-
Michael Addition: The product, an α,β-unsaturated nitrile, can react with another molecule of the deprotonated 4-chlorophenylacetonitrile.
-
Minimization Strategy: Optimizing the stoichiometry of the reactants, for instance, by using a slight excess of the aldehyde, can sometimes help reduce this side reaction.[3]
-
Troubleshooting Workflow for Impurity Issues
Caption: A decision-making workflow for addressing common impurities.
Issue 3: Difficulties in Product Isolation and Purification
Q: I'm struggling to crystallize my product, or the recrystallization process is not effective in removing impurities. What steps should I take?
A: Challenges in isolation and purification can be overcome with the right approach:
-
Product Oiling Out: If the product separates as an oil instead of a solid during crystallization, it's often due to impurities or cooling the solution too quickly.
-
Troubleshooting:
-
Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Solvent Adjustment: If using a mixed solvent system, try altering the ratio of the solvents.
-
-
-
Ineffective Recrystallization: If recrystallization fails to improve the purity of the product, the chosen solvent may not be suitable.
-
Troubleshooting:
-
Solvent Selection: An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should have opposite solubility characteristics. Experiment with different solvents on a small scale to find the most effective one.
-
Decolorizing Carbon: If you have colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help remove them.
-
-
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78.37 | A commonly used protic solvent. |
| Methanol | 64.7 | Another effective protic solvent. |
| Isopropanol | 82.6 | A slightly less polar alcohol option. |
| Hexane/Dichloromethane | Variable | A non-polar/polar mixture that can be effective for recrystallization.[5] |
Reaction Mechanism Overview
Sources
Technical Support Center: Optimizing Reaction Conditions for (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
Welcome to the technical support center for the synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions. Here, we delve into the nuances of the Knoevenagel condensation, the primary synthetic route for this compound, to help you navigate common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knoevenagel condensation reaction for this compound is resulting in a low yield. What are the most common causes?
Low yields in the synthesis of this compound via Knoevenagel condensation can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. The most common culprits are related to the choice of catalyst, solvent, reaction temperature, and the presence of water, which can hinder the reaction equilibrium.[1][2]
Key Areas to Investigate:
-
Catalyst Activity: The base catalyst may be old, impure, or not potent enough to efficiently deprotonate the 4-chlorophenylacetonitrile.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[2]
-
Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction.[2]
-
Purity of Reactants: Impurities in the benzaldehyde or the 4-chlorophenylacetonitrile can interfere with the reaction.
Q2: How does the choice of catalyst impact the reaction yield and what are the optimal choices?
The catalyst is a critical component in the Knoevenagel condensation, which is typically a base-catalyzed reaction.[1] The strength of the base is a crucial consideration.
-
Weak Bases are Preferred: Using a base that is too strong can lead to self-condensation of the benzaldehyde starting material, thereby reducing the yield of the desired product.[1] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1]
-
Catalyst Screening: The optimal catalyst often depends on the specific substrates. For diarylacrylonitriles, catalysts like piperidine, sodium ethoxide, or even greener options like Bael Fruit Extract have been used.[3][4] It is advisable to screen a few catalysts to find the most effective one for your specific setup.
-
Catalyst Loading: The amount of catalyst is also important. Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient. Using too much catalyst can promote side reactions.[2]
| Catalyst | Typical Loading (mol%) | Notes |
| Piperidine | 10 | A commonly used and effective weak base.[1][5] |
| Sodium Ethoxide | 10-20 | A stronger base, may require more careful control of reaction conditions.[3] |
| Ammonium Acetate | 20-30 | A mild and effective catalyst.[6] |
| Triphenylphosphine | 5-10 | Can be used under solvent-free conditions.[7] |
Q3: Can the solvent choice significantly affect my reaction outcome?
Yes, the solvent plays a significant role. The polarity of the solvent can influence the reaction rate and equilibrium.[1]
-
Polar Protic Solvents: Solvents like ethanol are commonly used and can facilitate the dissolution of reactants and the catalyst.[3][5]
-
Aprotic Solvents: Toluene is often used, particularly when a Dean-Stark apparatus is employed to remove water azeotropically and drive the reaction to completion.[1]
-
Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which can be a greener and more efficient approach, especially when coupled with microwave irradiation.[6][7]
Q4: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.[2]
-
Self-Condensation of Benzaldehyde: This is more likely to occur with stronger bases. Using a weak base like piperidine is generally preferred to minimize this side reaction.[2]
-
Michael Addition: The α,β-unsaturated product, this compound, can undergo a Michael addition with another molecule of 4-chlorophenylacetonitrile. This is often favored by longer reaction times and higher temperatures.[2]
Strategies for Minimization:
-
Base Strength: Use a weak base as the catalyst.[2]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the 4-chlorophenylacetonitrile can sometimes be beneficial, but a large excess may favor Michael addition.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting materials are consumed to prevent the formation of byproducts.[2][5]
Q5: What are the recommended purification methods for this compound?
The purification of the final product is crucial to obtain a high-purity compound.
-
Recrystallization: This is the most common and effective method for purifying solid products. If a precipitate forms upon cooling the reaction mixture, it can be filtered and washed with a suitable cold solvent like ethanol.[1] If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.[2]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.[5]
Experimental Protocols
Protocol 1: General Knoevenagel Condensation
This protocol provides a general method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
4-chlorophenylacetonitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent).
-
Add 4-chlorophenylacetonitrile (1 to 1.2 equivalents).
-
Add ethanol as the solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[1]
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1][5]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is designed to improve yields by removing water as it is formed.
Materials:
-
Benzaldehyde
-
4-chlorophenylacetonitrile
-
Toluene
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add benzaldehyde (1 equivalent) and 4-chlorophenylacetonitrile (1 to 1.2 equivalents) to the flask.
-
Add toluene as the solvent.
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).[1]
-
Work up the reaction as described in Protocol 1.
Visualizing the Workflow
Troubleshooting Low Yields
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A workflow for diagnosing and resolving low reaction yields.
General Experimental Workflow
This diagram illustrates the general experimental sequence for the synthesis and purification.
Caption: A step-by-step overview of the synthesis and purification process.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- BenchChem Technical Support Team. (2025, December). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
- Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- 2 - Organic Syntheses Procedure. (n.d.).
- A Brief Introduction to Chemical Reaction Optimiz
- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evalu
- Krishan K. Verma et al. (2011). Investigation of some p-methoxyphenyltellurium(IV) trichloride catalysed knoevenagel reaction. Der Pharma Chemica, 3(6), 632-636.
- Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (n.d.). International Journal for Pharmaceutical Research Scholars (IJPRS).
- Machine learning-guided strategies for reaction conditions design and optimiz
- Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. (n.d.).
- Reaction Conditions Optimization: The Current St
- Knoevenagel Condensation Doebner Modific
- Synthetic strategies of acrylonitriles | Download Scientific Diagram. (n.d.).
- Knoevenagel condens
- Reaction Condition Optimization. (n.d.).
- Optimization of reaction conditions: Significance and symbolism. (2024, December 10).
- (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile. (n.d.). Smolecule.
- Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. (2017, January 1). PubMed.
- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (n.d.). PubMed.
- Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/trifl
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.).
- Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. (2013, July 5). PubMed.
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.).
- (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. (2025, August 10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cbijournal.com [cbijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
Welcome to the technical support center for the synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important chemical transformation. The synthesis, a variation of the Knoevenagel condensation, presents unique challenges that can impact reaction yield and purity. This resource offers practical, experience-driven solutions to common issues encountered in the laboratory.
Understanding the Reaction: The Knoevenagel Condensation
The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 4-chlorophenylacetonitrile, to a carbonyl group (benzaldehyde), followed by a dehydration reaction to form the α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base.[1][2]
A plausible mechanism for this reaction is depicted below:
Caption: Plausible mechanism of the Knoevenagel condensation for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the synthesis, offering a systematic approach to identifying and resolving them.
Q1: Why is my reaction yield consistently low?
Low yields in a Knoevenagel condensation can arise from several factors, including the choice of catalyst, solvent, reaction conditions, and purity of starting materials.[2][3] A methodical investigation of these parameters is crucial for optimization.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Recommended Actions |
| Catalyst Inactivity or Incorrect Choice | The choice of base is critical. A base that is too strong can promote the self-condensation of benzaldehyde, while a base that is too weak will not efficiently deprotonate the 4-chlorophenylacetonitrile. Action: Use a weak base like piperidine, pyridine, or ammonium acetate.[2] Ensure the catalyst is fresh and pure. Consider screening different weak bases to find the optimal one for your specific reaction. |
| Suboptimal Reaction Temperature | While some Knoevenagel condensations proceed at room temperature, gentle heating can often improve the reaction rate and yield.[3] However, excessive heat can lead to side reactions. Action: Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature (e.g., 40-80°C).[3] |
| Incomplete Reaction | The reaction may not have reached completion. Action: Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.[3] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the reactants.[3][4] Action: Employ a Dean-Stark apparatus to azeotropically remove water if using a solvent like toluene. Alternatively, add molecular sieves to the reaction mixture. |
| Impure Reactants | Impurities in either the 4-chlorophenylacetonitrile or benzaldehyde can interfere with the reaction. Action: Ensure the purity of your starting materials. Purify them by distillation or recrystallization if necessary. |
| Inappropriate Solvent | The solvent polarity can significantly influence the reaction rate and outcome.[2] Action: Screen different solvents. Ethanol and toluene are commonly used.[2] For some Knoevenagel condensations, polar aprotic solvents like DMF or acetonitrile can also be effective. |
Q2: I am observing significant side product formation. How can I minimize this?
The primary side reactions in this synthesis are the self-condensation of benzaldehyde and the Michael addition of the 4-chlorophenylacetonitrile to the product.[3]
Minimizing Side Reactions:
-
Base Strength: As mentioned, using a strong base can lead to the self-condensation of benzaldehyde.[2] Stick to weak bases like piperidine.
-
Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the 4-chlorophenylacetonitrile can sometimes be beneficial, but a large excess may favor Michael addition.[3] A 1:1 to 1:1.2 ratio of benzaldehyde to 4-chlorophenylacetonitrile is a good starting point.[2]
-
Reaction Monitoring: Closely monitor the reaction progress with TLC.[3] Stop the reaction as soon as the starting materials are consumed to prevent the formation of Michael adducts, which can be favored by longer reaction times.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general method for the Knoevenagel condensation.
Materials:
-
4-chlorophenylacetonitrile (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Piperidine (0.1 equivalents)
-
Ethanol or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-chlorophenylacetonitrile and benzaldehyde in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of piperidine.[5]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.[3]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.[3]
Protocol 2: Synthesis with Azeotropic Water Removal
This protocol is recommended when water inhibition is suspected to be a significant issue.
Materials:
-
4-chlorophenylacetonitrile (1 equivalent)
-
Benzaldehyde (1 to 1.2 equivalents)
-
Piperidine (0.1 equivalents)
-
Toluene
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[2]
-
Add 4-chlorophenylacetonitrile, benzaldehyde, and toluene to the flask.
-
Add the piperidine catalyst.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[2]
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of starting materials.[2]
-
Work up the reaction as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemistry of the product?
The Knoevenagel condensation typically favors the formation of the more thermodynamically stable (E)-isomer. However, the initial product may be a mixture of (E) and (Z) isomers.[1] Often, the isomers can equilibrate, leading to the eventual isolation of the more stable (E)-isomer.[1]
Q: How can I confirm the structure and purity of my product?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of the synthesized compound. The purity can be assessed by melting point analysis and High-Performance Liquid Chromatography (HPLC).
Q: Are there alternative catalysts I can use?
While weak organic bases are common, other catalytic systems have been explored for Knoevenagel condensations, including Lewis acids, ionic liquids, and heterogeneous catalysts.[5][6] The optimal catalyst will depend on the specific substrates and reaction conditions.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- ResearchGate. (n.d.). Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation.
- BenchChem Technical Support Team. (2025). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
- Hayashi, S., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties.
- Royal Society of Chemistry. (n.d.).
- MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Hayashi, S., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. RSC Publishing.
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses.
- ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35.
- Thermo Fisher Scientific. (n.d.).
- Smolecule. (n.d.). (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile. Smolecule.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
- National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. PMC.
- Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget.
- SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa.
- ChemicalBook. (n.d.). (Z)-2-(4-CHLOROPHENYL)-3-PHENYLACRYLONITRILE. ChemicalBook.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- ResearchGate. (2025). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]
Technical Support Center: Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
Welcome to the technical support center for the synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this specific Knoevenagel condensation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with phenylacetonitrile. The choice of base and reaction conditions is critical for achieving high yield and stereoselectivity of the desired (E)-isomer.
Alternative routes, such as modifications of the Wittig or Horner-Wadsworth-Emmons reactions, are also possible but are generally more complex for this specific target molecule. The Knoevenagel condensation offers a more atom-economical and straightforward approach.
Troubleshooting Guide 1: Low or No Product Yield
Question: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in the Knoevenagel condensation of 4-chlorobenzaldehyde and phenylacetonitrile can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for diagnosing and resolving low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Troubleshooting Actions |
| Inactive or Impure Reactants | 4-Chlorobenzaldehyde: Can oxidize to 4-chlorobenzoic acid upon prolonged storage. Verify purity by melting point or NMR. If necessary, purify by recrystallization. Phenylacetonitrile: Can degrade or contain impurities. Distill under reduced pressure if purity is questionable. |
| Ineffective Catalyst | Base Selection: The choice of base is critical. Weak bases like piperidine or pyrrolidine are commonly used. Stronger bases (e.g., NaOH, KOH) can promote side reactions. Catalyst Loading: Typically, 5-10 mol% of the base is sufficient. Higher loadings can increase byproduct formation. Catalyst Freshness: Amine bases can degrade. Use a fresh bottle or distill before use. |
| Suboptimal Reaction Conditions | Solvent: Ethanol is a common solvent. However, for some Knoevenagel condensations, polar aprotic solvents like DMF or DMSO can be beneficial. Solvent-free conditions can also be explored. Temperature: Most Knoevenagel condensations proceed well at room temperature or with gentle heating. Excessive heat can lead to byproduct formation and decomposition. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion. |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct. The presence of excess water can shift the equilibrium back towards the reactants. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the reaction forward. |
Troubleshooting Guide 2: Formation of Significant Byproducts
Question: My reaction is producing significant byproducts. What are they and how can I minimize their formation?
Answer: Several byproducts can form during the synthesis of this compound. Identifying these byproducts is the first step in optimizing your reaction to favor the desired product.
Common Byproducts and Their Formation Mechanisms:
Caption: Potential reaction pathways leading to desired and undesired products.
1. (Z)-2-(4-chlorophenyl)-3-phenylacrylonitrile (Geometric Isomer)
-
Formation: The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.
-
Prevention/Minimization:
-
Reaction Time and Temperature: Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can facilitate the isomerization of the less stable (Z)-isomer to the more stable (E)-isomer.
-
Catalyst Choice: The choice of base can influence the E/Z ratio. Experiment with different weak amine bases (e.g., piperidine, pyrrolidine) to optimize for the (E)-isomer.
-
2. Michael Adduct
-
Formation: The product, an α,β-unsaturated nitrile, can act as a Michael acceptor. A second molecule of the deprotonated phenylacetonitrile (the Michael donor) can add to the double bond of the product. This is more likely to occur with an excess of phenylacetonitrile or under strongly basic conditions.
-
Prevention/Minimization:
-
Stoichiometry: Use a 1:1 molar ratio of 4-chlorobenzaldehyde to phenylacetonitrile, or a slight excess of the aldehyde.
-
Slow Addition: Add the phenylacetonitrile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
-
Milder Catalyst: Use a less basic catalyst to reduce the rate of the Michael addition.
-
3. Self-Condensation Products
-
Formation:
-
Of Phenylacetonitrile: Under strongly basic conditions, phenylacetonitrile can undergo self-condensation.
-
Of 4-Chlorobenzaldehyde: Although less common for aldehydes lacking an α-hydrogen, under certain conditions, a Cannizzaro-type reaction or other self-condensation pathways can occur, especially with stronger bases.
-
-
Prevention/Minimization:
-
Use a Weak Base: Employ a weak amine catalyst like piperidine or pyrrolidine.
-
Controlled Temperature: Avoid high reaction temperatures.
-
4. Aldol Adduct
-
Formation: The initial adduct of the Knoevenagel condensation is a β-hydroxy nitrile (an aldol-type adduct). Incomplete dehydration will leave this as an impurity.
-
Prevention/Minimization:
-
Ensure Dehydration: The dehydration step is often spontaneous but can be encouraged by heating or the use of a catalyst that facilitates water elimination. Removing water from the reaction mixture can also drive the equilibrium towards the dehydrated product.
-
Troubleshooting Guide 3: Product Purification
Question: I have a mixture of (E) and (Z) isomers. How can I purify the desired (E)-isomer?
Answer: Separating geometric isomers can be challenging, but several techniques can be employed.
Purification Strategies:
| Method | Protocol & Considerations |
| Recrystallization | This is often the most effective method for separating the (E) and (Z) isomers of crystalline products. The (E)-isomer is typically less soluble and will crystallize out of a suitable solvent system, leaving the (Z)-isomer in the mother liquor. Solvent Screening: Experiment with different solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find a system that provides good separation. |
| Column Chromatography | If recrystallization is not effective, column chromatography on silica gel can be used. Eluent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent should be carefully optimized to achieve good separation of the isomers on TLC before attempting a column. The (E)-isomer, being less polar, will generally elute first. |
| Isomerization | If a significant amount of the (Z)-isomer is present, it may be possible to isomerize it to the desired (E)-isomer. This can sometimes be achieved by heating the mixture in the presence of a catalytic amount of a base or an acid, or by exposure to UV light. However, this should be approached with caution as it can also lead to degradation. |
General Purification Protocol (Post-Reaction Work-up):
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture.
-
Precipitation: Pour the reaction mixture into cold water or a dilute acid solution to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the crude product thoroughly.
-
Purification: Proceed with either recrystallization or column chromatography as described above.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol
This protocol is a standard and effective method for the Knoevenagel condensation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) and phenylacetonitrile (1.0 eq) in ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Purify the crude product by recrystallization from ethanol.
Protocol 2: Solvent-Free Grinding Method
This "green" chemistry approach can be efficient and environmentally friendly.
-
Mixing Reactants: In a mortar, combine 4-chlorobenzaldehyde (1.0 eq), phenylacetonitrile (1.0 eq), and a solid basic catalyst such as anhydrous potassium carbonate (0.2 eq).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Work-up: Once the reaction is complete, add water to the solid mixture to dissolve the catalyst.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Purify by recrystallization.
References
- BenchChem. (2025).
- Thorat, B.R., et al. (2023).
- BenchChem. (2025).
- Xu, S., et al. (n.d.).
- Pandey, J., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form
Characterization challenges of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
Technical Support Center: (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex characterization challenges associated with this molecule. Drawing from established analytical principles and field-proven insights, this document provides troubleshooting guides, FAQs, and detailed protocols to ensure the integrity and reliability of your experimental results.
Section 1: Purity and Isomeric Integrity
The most immediate challenge in working with this compound is confirming its isomeric purity. The synthesis, often a Knoevenagel condensation, can potentially yield a mixture of (E) and (Z) isomers.[1] Differentiating and quantifying these isomers is critical as they can have different physical properties and biological activities.
Q1: My ¹H NMR spectrum shows extra peaks around the vinyl proton signal. How can I confirm if I have a mixture of E/Z isomers?
Answer: The presence of additional signals, particularly in the olefinic region of the ¹H NMR spectrum, is a strong indicator of isomeric contamination. The vinyl proton's chemical shift is highly sensitive to its stereochemical environment.
-
Causality: In the (E) isomer, the vinyl proton is trans to the phenyl ring and is deshielded by the anisotropic effect of the cyano group. In the (Z) isomer, this proton is cis to the phenyl ring, placing it in a different electronic environment and resulting in a distinct chemical shift. You would expect to see two different signals if both isomers are present.
-
Troubleshooting Steps:
-
High-Resolution NMR: Acquire a high-resolution (≥400 MHz) ¹H NMR spectrum to resolve the vinyl proton signals clearly.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method to establish stereochemistry. For the (E) isomer, you should observe a correlation (cross-peak) between the vinyl proton and the protons of the adjacent phenyl ring. The absence of this strong correlation for one of the signals would suggest it is the (Z) isomer.
-
HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method. The two isomers will likely have different retention times due to their different shapes and polarities. This allows for quantification of the isomeric ratio.
-
Workflow for Isomeric Purity Confirmation
Caption: Workflow for confirming the isomeric purity of the target compound.
Q2: I've confirmed an E/Z mixture. What is the best way to purify the desired (E) isomer?
Answer: Separation of geometric isomers can be achieved by leveraging their differences in physical properties, primarily polarity and crystal packing.
-
Fractional Recrystallization: This is often the most effective method on a preparative scale. The (E) and (Z) isomers will have different solubilities in a given solvent system due to differences in their molecular symmetry and intermolecular interactions.
-
Expert Insight: The (E) isomer is typically more symmetric and less polar than the (Z) isomer, which may lead it to crystallize more readily from a non-polar solvent system (e.g., hexane/ethyl acetate). A systematic screening of solvents is recommended. See the protocol in Section 6 .
-
-
Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel chromatography is the method of choice. The less polar (E) isomer will generally elute before the more polar (Z) isomer. A low-polarity mobile phase (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) will provide the best separation.
Section 2: Spectroscopic Characterization
Accurate structural confirmation relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.[2][3]
Q3: What are the expected key signals in the ¹H and ¹³C NMR spectra for the pure (E) isomer?
Answer: The NMR spectra are defined by the molecule's electronic structure. The electron-withdrawing nature of the chlorine atom and the cyano group, along with the aromatic rings, dictates the chemical shifts.
-
¹H NMR:
-
Aromatic Protons (7.2-8.0 ppm): You will see complex multiplets for the two phenyl rings. The protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) due to symmetry. The protons on the unsubstituted phenyl ring will show a more complex pattern.
-
Vinyl Proton (~7.5 ppm): A sharp singlet. Its exact position can be solvent-dependent.
-
-
¹³C NMR:
-
Nitrile Carbon (CN, ~118 ppm): This is a key identifier, though sometimes weak.
-
Alkene Carbons (C=C, 110-150 ppm): Two signals are expected.
-
Aromatic Carbons (125-140 ppm): Multiple signals will be present. The carbon attached to the chlorine (C-Cl) will be distinct, typically around 135-138 ppm.
-
Table 1: Predicted NMR Data (in CDCl₃)
| Signal Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Vinyl-H | ~7.5 (s, 1H) | N/A | A sharp singlet is characteristic of the trisubstituted alkene. |
| Phenyl-H | 7.3-7.6 (m, 5H) | 128-132 | Protons from the unsubstituted phenyl ring. |
| 4-Chlorophenyl-H | 7.4-7.9 (m, 4H) | 129-135 | Typically appears as two sets of doublets (AA'BB' system). |
| Nitrile (CN) | N/A | ~118 | A key functional group identifier in the ¹³C spectrum. |
| Alkene (C=C) | N/A | ~110 & ~145 | The two carbons of the double bond will have distinct shifts. |
| C-Cl | N/A | ~136 | The carbon directly bonded to chlorine. |
Note: These are estimated values. Actual shifts should be confirmed with experimental data.[4]
Q4: My mass spectrum doesn't show a clear molecular ion peak. Why is that, and what should I look for?
Answer: The stability of the molecular ion (M⁺) depends on the ionization technique used. With high-energy methods like Electron Ionization (EI), fragmentation is common.[5]
-
Expected Fragmentation Pattern (EI-MS):
-
M⁺ and [M+2]⁺: Look for a pair of peaks corresponding to the molecular weight, with an intensity ratio of approximately 3:1. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).
-
Loss of Cl: A significant fragment corresponding to [M-Cl]⁺ is highly probable.
-
Loss of CN: A fragment corresponding to [M-CN]⁺ may also be observed.
-
Tropylium Ion (m/z 91): Fragmentation of the benzyl portion often leads to this common, stable cation.
-
-
Troubleshooting with "Soft" Ionization: If the EI spectrum is ambiguous, use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, resulting in a much stronger signal for the protonated molecule ([M+H]⁺) and reduced fragmentation, making molecular weight determination straightforward.
Q5: What are the characteristic peaks in the IR spectrum?
Answer: The Infrared (IR) spectrum is excellent for identifying key functional groups.
-
Nitrile Stretch (C≡N): A sharp, intense absorption band around 2220 cm⁻¹ is the most definitive peak for this molecule. Its intensity is enhanced by conjugation with the double bond and aromatic rings.
-
Alkene Stretch (C=C): A medium intensity peak around 1600-1625 cm⁻¹ .
-
Aromatic C-H Bending: Strong bands in the 690-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings. Look for a strong band around 820-840 cm⁻¹ for the 1,4-disubstituted (para) chlorophenyl ring.
Section 3: Chromatographic Analysis
HPLC is indispensable for assessing purity, quantifying isomers, and monitoring reaction progress.
Q6: I need to develop an HPLC method for purity analysis. Where do I start?
Answer: A reverse-phase HPLC method is the most logical starting point for a molecule of this polarity.
-
Rationale: The compound is largely non-polar but has polar functional groups (nitrile), making it well-suited for separation on a C18 column with a polar mobile phase.
-
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water. These are common solvents with good UV transparency.[6][7]
-
Detection: UV detector set at a wavelength where the analyte has high absorbance (e.g., 254 nm or a local maximum determined by a UV scan).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a gradient elution to determine the approximate solvent composition needed to elute the compound. For example, start at 50% Acetonitrile and ramp to 95% Acetonitrile over 10-15 minutes.
-
Optimization: Once the compound elutes, switch to an isocratic method using the solvent composition that provides a retention time (k') between 2 and 10 for optimal resolution and run time.
-
Table 2: Suggested Starting HPLC Method
| Parameter | Recommended Setting |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 70% B) or Gradient (e.g., 50-95% B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 254 nm |
Section 4: Solid-State Characterization
For drug development professionals, the solid-state properties of a compound are critical as they can influence stability, solubility, and bioavailability.[8]
Q7: I obtained a different melting point for my recrystallized material compared to the literature value, even though my NMR and HPLC look clean. What could be the cause?
Answer: Assuming the material is chemically pure, a discrepancy in melting point is a classic sign of polymorphism.[9] Polymorphism is the ability of a compound to exist in two or more crystalline forms, each having a different crystal lattice arrangement.[10][11]
-
Why it Matters: Different polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and stability. In a pharmaceutical context, an unintended polymorphic transformation can have serious consequences for drug efficacy and safety.[8]
-
Troubleshooting & Confirmation:
-
Differential Scanning Calorimetry (DSC): This is the primary tool for investigating polymorphism. It will show a sharp endotherm at the melting point. Different polymorphs will have different melting points and may also show solid-solid phase transitions at other temperatures.
-
Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" for a specific crystal form. If your sample's PXRD pattern differs from a reference standard, you have a different polymorph.
-
Solvent of Crystallization: The solvent used for recrystallization can influence which polymorphic form is obtained.[12] Documenting your crystallization solvent and procedure is crucial for reproducibility.
-
Troubleshooting an Anomalous Melting Point
Caption: Decision tree for investigating an unexpected melting point result.
Section 5: Experimental Protocols
Protocol 1: Fractional Recrystallization for Isomer Purification
-
Solvent Screening: In small vials, test the solubility of your crude material (~10 mg) in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, hexane) and binary mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. For further crystallization, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.
Protocol 2: Sample Preparation for Analysis
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of your sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved before analysis.
-
-
HPLC Analysis:
-
Prepare a stock solution by accurately weighing ~1 mg of your sample and dissolving it in 10 mL of mobile phase (or a solvent like acetonitrile) in a volumetric flask. This gives a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
-
IR Spectroscopy (KBr Pellet):
-
Place a small amount (~1 mg) of the solid sample and ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small portion of the powder to a KBr pellet press and apply pressure to form a thin, transparent disk.
-
Section 6: References
-
Yu, L. (n.d.). Polymorphism of Organic Materials. University of Wisconsin-Madison, School of Pharmacy. [Link]
-
Nti, K. A., & Asare-Yeboah, K. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. [Link]
-
Wikipedia contributors. (n.d.). Crystal polymorphism. Wikipedia. [Link]
-
ResearchGate. (n.d.). Polymorphic behavior of an organic compound. [Link]
-
Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. [Link]
-
U.S. Environmental Protection Agency. (1994). Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). [Link]
-
Reddit. (2023). First steps on characterizing a potentially novel compound?. r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]
-
American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]
-
ResearchGate. (n.d.). Separation of Styrene - Methyl Methacrylate - Acrylonitrile Terpolymers by Composition Using High-Performance Liquid Chromatography. [Link]
-
Wild, F. (n.d.). Characterization Of Organic Compounds. Google Books.
-
ResearchGate. (n.d.). HPLC analysis of bioconversion of acrylonitrile to acrylamide by.... [Link]
-
Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems. [Link]
-
Google Patents. (n.d.). CN101570498B - Method for producing HPLC acetonitrile by multistage reaction-fractionating method.
-
J-STAGE. (n.d.). Determination of Xylene in - Acrylonitrile by High−performance. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. [Link]
-
ResearchGate. (n.d.). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. [Link]
-
ResearchGate. (n.d.). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. [Link]
-
PubMed. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. [Link]
-
National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. PMC. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. PMC. [Link]
-
SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.... [Link]
-
PubMed. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. [Link]
-
NIST. (n.d.). 2-Phenoxyphenylacetonitrile. NIST WebBook. [Link]
-
ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. [Link]
-
Google Patents. (n.d.). WO2001009086A1 - Geometrical isomer of acrylonitrile compound, mixture thereof, and process for producing these.
-
National Institutes of Health. (n.d.). (Z)-3-Phenylacrylonitrile. PubChem. [Link]
-
Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
ResearchGate. (n.d.). 2‐(3‐Phenyl‐3‐methylcyclobutyl)‐2‐hydroxyethyl methacrylate and acrylonitrile copolymers.... [Link]
-
Chemistry Stack Exchange. (2016). Is (2R,3S)-butane-2,3-diol chiral?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization Of Organic Compounds - F. Wild - Google Books [books.google.com.sg]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN101570498B - Method for producing HPLC acetonitrile by multistage reaction-fractionating method - Google Patents [patents.google.com]
- 7. meisei.repo.nii.ac.jp [meisei.repo.nii.ac.jp]
- 8. curiaglobal.com [curiaglobal.com]
- 9. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 10. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]
- 11. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
Welcome to the Technical Support Center for the scale-up synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation. Our goal is to empower you with the knowledge to confidently and successfully scale up this synthesis in your laboratory.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-chlorophenylacetonitrile, with an aldehyde, benzaldehyde. The reaction proceeds via a carbanion intermediate to form a stable α,β-unsaturated nitrile. The stereoselectivity of the reaction is a critical aspect, with the (E)-isomer being the thermodynamically more stable and desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the Knoevenagel condensation.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inefficient Base Catalysis | - Verify Base Purity and Activity: Use a fresh, unopened container of the base (e.g., piperidine, sodium ethoxide). - Optimize Base Loading: While catalytic amounts are typical, for a sluggish reaction, increasing the molar ratio of the base may be necessary. Start with 0.1 equivalents and incrementally increase. | The base is crucial for deprotonating the 4-chlorophenylacetonitrile to form the reactive carbanion. Impure or decomposed base will have reduced activity. |
| Poor Quality of Starting Materials | - Assess Purity of Reactants: Ensure the 4-chlorobenzaldehyde and phenylacetonitrile are of high purity. If necessary, purify the aldehyde by recrystallization or distillation. - Check for Aldehyde Oxidation: Benzaldehyde can oxidize to benzoic acid on storage. An acidic impurity will quench the basic catalyst. | Impurities in the starting materials can lead to side reactions or inhibit the catalyst, thus lowering the yield of the desired product. |
| Suboptimal Reaction Temperature | - Adjust Reaction Temperature: If the reaction is proceeding slowly at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor for byproduct formation at higher temperatures. | The rate of most chemical reactions increases with temperature. However, excessive heat can promote side reactions and decomposition. |
| Insufficient Reaction Time | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product. | The reaction may simply need more time to reach completion, especially at lower temperatures or with less active catalysts. |
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of byproducts.
| Potential Cause | Recommended Action | Scientific Rationale |
| Self-Condensation of Benzaldehyde | - Control Reaction Temperature: Avoid excessive heating. - Optimize Base Concentration: A high concentration of a strong base can promote the Cannizzaro reaction for aldehydes lacking an α-hydrogen. | Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid. |
| Michael Addition | - Use Stoichiometric Amounts of Reactants: An excess of the carbanion from 4-chlorophenylacetonitrile can potentially add to the newly formed α,β-unsaturated product. | The product, being an electron-deficient alkene, can act as a Michael acceptor for nucleophiles, including the starting carbanion. |
| Formation of the (Z)-Isomer | - Optimize Solvent and Temperature: The ratio of (E) to (Z) isomers can be influenced by the reaction solvent and temperature. Protic solvents can facilitate the isomerization to the more stable (E)-isomer. - Allow for Equilibration: Longer reaction times can allow for the conversion of the kinetically favored (Z)-isomer to the thermodynamically favored (E)-isomer. | The formation of the less stable (Z)-isomer can occur, and conditions can be optimized to favor the desired (E)-isomer. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging at a larger scale.
| Potential Cause | Recommended Action | Scientific Rationale |
| Product Oiling Out | - Optimize Crystallization Solvent System: If the product separates as an oil during crystallization, a different solvent or a mixture of solvents should be explored. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, isopropanol) and then add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling. | The solubility of the product is highly dependent on the solvent system used for crystallization. Finding the right balance between solubility at high temperature and insolubility at low temperature is key. |
| Persistent Impurities | - Recrystallization: Perform one or more recrystallizations from a suitable solvent system. Treatment with activated carbon can help remove colored impurities.[1] - Column Chromatography: For high-purity requirements, flash column chromatography on silica gel may be necessary, though this can be less practical for very large scales. | Recrystallization is an effective method for purifying solid compounds by separating the desired product from soluble and insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the scale-up synthesis of this compound?
A1: For the Knoevenagel condensation to synthesize this compound, a weak organic base is typically preferred. Piperidine is a commonly used and effective catalyst.[2][3] It is basic enough to deprotonate the 4-chlorophenylacetonitrile but generally does not promote significant side reactions. Other bases like sodium ethoxide in ethanol can also be used.[1]
Q2: Which solvent is most suitable for this reaction at scale?
A2: The choice of solvent can significantly impact the reaction rate and stereoselectivity.[4]
-
Ethanol or Methanol: These are often good choices as they are relatively inexpensive, have good solvating properties for the reactants, and can facilitate the formation of the desired (E)-isomer.
-
Toluene: Can be used, particularly if a Dean-Stark apparatus is employed to remove the water byproduct and drive the reaction to completion.
-
Solvent-free conditions: In some cases, the reaction can be run neat (without a solvent), which can be more environmentally friendly and lead to faster reaction times, especially with microwave irradiation.[5][6]
Q3: How can I ensure the selective formation of the (E)-isomer?
A3: The (E)-isomer is generally the thermodynamically more stable product. To favor its formation:
-
Allow for Equilibration: Longer reaction times can allow the initially formed (Z)-isomer to convert to the more stable (E)-isomer.
-
Solvent Choice: Protic solvents can help in the isomerization process.
-
Temperature Control: While gentle heating can increase the reaction rate, it's important to find a balance that doesn't lead to byproduct formation.
Q4: What is a typical work-up procedure for this reaction?
A4: A general work-up procedure is as follows:
-
After the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature.
-
If the product has precipitated, it can be collected by filtration.
-
If the product is in solution, the solvent can be removed under reduced pressure.
-
The crude product is then typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1]
Q5: What are the key safety considerations for this synthesis?
A5:
-
Phenylacetonitrile and its derivatives are toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases like piperidine are corrosive and flammable. Handle with care and avoid inhalation of vapors.
-
Organic solvents are flammable. Ensure there are no ignition sources nearby when working with these solvents.
Experimental Workflow
Below is a representative experimental protocol for the synthesis of this compound. This should be considered a starting point and may require optimization for your specific laboratory conditions and scale.
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
-
Reactant Charging: In a suitably sized reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq) and phenylacetonitrile (1.0 eq) to ethanol (approximately 5-10 volumes relative to the aldehyde).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol. If necessary, treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration and slow cooling to induce crystallization.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- Jones, G. (2004).
-
Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. [Link]
- Aider, N., Djebarri, B., Touahra, F., Layeb, H., & Halliche, D. (2023). Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites.
- Loupy, A., Pellet, M., Petit, A., & Vo-Thanh, G. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3(8), 1534–1540.
- BenchChem. (2025).
- Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Anne, M. (2025). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Chacón-García, L., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Ávila-Gutiérrez, M., Gutierrez-Portocarrero, S., Corono-Elizarrarás, L., & Alpuche Aviles, M. A. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4).
-
RSC Advances. (Year not specified). .
- RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment.
- Perchat, N., et al. (2021).
- Google Patents. (2010).
- Google Patents. (2006). Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
- Bentham Science Publisher. (Year not specified).
- ResearchGate. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.bcrec.id [journal.bcrec.id]
Technical Support Center: Grignard Reaction Troubleshooting
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction in their precursor synthesis workflows. My goal is to provide you with not just solutions, but a deeper understanding of the causality behind common issues, enabling you to conduct more robust and successful experiments.
This resource is divided into two main sections: a Troubleshooting Guide formatted as direct questions about experimental failures, and a Frequently Asked Questions (FAQs) section covering essential best practices and background knowledge.
Troubleshooting Guide: From Initiation to Isolation
This section addresses specific problems you may encounter during the synthesis and use of Grignard reagents.
Q1: My Grignard reaction won't start. There's no heat, bubbling, or color change. What's wrong?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The reaction is often subject to an induction period while the passivating magnesium oxide (MgO) layer on the metal surface is removed.[1] If this period is indefinite, it points to one of two primary causes: inhibitors (chiefly water) or a non-activated magnesium surface.
Causality & Core Issues:
-
The Magnesium Oxide (MgO) Barrier: Magnesium metal is always coated with a thin, unreactive layer of MgO.[1] This layer physically prevents the organic halide from accessing the reactive Mg(0) surface, thus inhibiting the electron transfer necessary for the reaction to start.
-
Protic Contaminants: Grignard reagents are extremely strong bases.[2] Even trace amounts of water or other protic species in your solvent, glassware, or starting materials will rapidly quench the reagent as it forms, preventing the reaction from propagating.[1][3]
Troubleshooting Workflow:
The following diagram outlines a logical sequence for diagnosing and solving initiation failure.
Caption: Troubleshooting flowchart for Grignard initiation failure.
Detailed Solutions:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3][4] Solvents must be of anhydrous grade and are best dried over molecular sieves or distilled from a suitable drying agent like sodium metal.[4][5]
-
Activate the Magnesium Surface: If conditions are dry, the MgO layer is the likely culprit. Several methods can be used to activate the magnesium:
-
Mechanical Activation: In a dry flask, crush the magnesium turnings with a glass rod or stir them vigorously overnight under an inert atmosphere.[1][6] This physically breaks the oxide layer, exposing fresh metal.[1][6]
-
Chemical Activation: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or methyl iodide.[1]
-
Iodine: Etches the MgO surface. A persistent brown color that fades upon gentle warming or addition of a small amount of halide indicates successful activation.[4]
-
1,2-Dibromoethane: This is highly effective. It reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface. The observation of bubbling (ethylene evolution) is a clear visual confirmation of activation.[1]
-
-
Protocol 1: Chemical Activation of Magnesium using 1,2-Dibromoethane
-
Assemble your flame-dried reaction flask, condenser, and addition funnel under a positive pressure of dry nitrogen.
-
Add the magnesium turnings to the flask.
-
Add a small volume of anhydrous solvent (e.g., THF), just enough to cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (typically 1-2 mol% relative to Mg).
-
Stir the suspension. Gentle warming with a heat gun may be required.[7]
-
Successful activation is confirmed by the visible evolution of ethylene gas bubbles from the magnesium surface.
-
Once bubbling is observed, the reaction is ready for the slow addition of your organic halide solution.
Q2: My reaction started, but my yield is very low, and I've isolated a high-boiling side product. What happened?
A2: This is a classic symptom of Wurtz coupling (or more generally, homocoupling). This side reaction occurs when a newly formed Grignard molecule (R-MgX) acts as a nucleophile and attacks a molecule of the starting organic halide (R-X), forming a dimer (R-R).[3][8][9]
R-MgX + R-X → R-R + MgX₂
Causality & Contributing Factors:
-
High Local Concentration of Halide: Adding the organic halide too quickly creates regions where its concentration is much higher than that of the available activated magnesium surface. This gives the Grignard reagent an opportunity to react with the halide instead of the magnesium.[8][9]
-
High Reaction Temperatures: The Wurtz coupling reaction is often accelerated at higher temperatures.[3] An overly exothermic reaction that is not properly cooled can lead to significant byproduct formation.
-
Reactive Halides: Benzylic, allylic, and some primary alkyl halides are particularly prone to this side reaction.
Solutions to Minimize Wurtz Coupling:
-
Slow Addition: Add the organic halide solution dropwise using an addition funnel to maintain a very low concentration in the reaction flask. This ensures it reacts with the magnesium surface before it can find another Grignard molecule.
-
Temperature Control: Maintain a controlled temperature. While some heat may be needed for initiation, use an ice bath to manage the exotherm once the reaction is underway.[10] Forcing the reaction at reflux for extended periods is often unnecessary and can promote side reactions.[4]
-
Solvent Choice: For particularly sensitive substrates, consider using 2-Methyltetrahydrofuran (2-MeTHF) instead of THF or diethyl ether. It has been shown to suppress Wurtz coupling in certain cases.[11]
Frequently Asked Questions (FAQs)
Q: How do I properly dry solvents and glassware for a Grignard reaction?
A: This is the single most critical aspect of preparation.
-
Glassware: Disassemble and clean all glassware. Place it in an oven at >120 °C for at least 4 hours, though overnight is preferable.[3] Assemble the hot glassware under a stream of dry nitrogen or argon and allow it to cool. Alternatively, for immediate use, you can flame-dry the assembled apparatus under vacuum, being careful not to heat the stir bar.[12]
-
Solvents (Ethers): While "anhydrous" solvents can be purchased, they should always be further dried in the lab for best results.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are a convenient option. For THF, use a 20% mass/volume loading and allow it to stand for at least 3 days to reach low ppm water content.[12]
-
Distillation: For the most demanding applications, distill the ether from a reactive drying agent. A common method for THF is distillation from sodium metal with benzophenone as an indicator (a persistent deep blue/purple color indicates anhydrous conditions).[5]
-
Q: What are the pros and cons of using Diethyl Ether vs. THF?
A: The choice of ethereal solvent is crucial and affects reaction initiation, solubility, and temperature control.[11] Both solvents are essential as they coordinate to the magnesium center, stabilizing the Grignard reagent.[1]
| Feature | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Boiling Point | 34.6 °C | 66 °C |
| Lewis Basicity | Lower | Higher |
| Initiation | Often easier to initiate reactions due to higher vapor pressure helping to maintain an inert atmosphere. | Can be more difficult to initiate for some halides. |
| Solubility | Lower solvating power; some Grignard reagents may precipitate. | Higher solvating power; generally keeps reagents in solution.[4] |
| Reactivity | Less reactive; good for general purpose use. | More reactive; can be better for forming Grignards from less reactive chlorides or aryl halides. |
| Safety | Extremely flammable, low flash point, high potential for peroxide formation.[11] | Very flammable, can also form explosive peroxides.[11] |
Q: How do I know the concentration of the Grignard reagent I've prepared?
A: You should never assume a 100% yield. The actual concentration of the active Grignard reagent must be determined by titration before use in a subsequent reaction. This is critical for accurate stoichiometry and reproducibility.
Principle: A known amount of a titrant is reacted with the Grignard solution in the presence of an indicator until an endpoint (typically a color change) is observed.
Protocol 2: Titration of a Grignard Reagent with Iodine
This method, based on work by Knochel, is reliable for many common Grignard reagents.[13][14]
-
Preparation: In a flame-dried vial under a nitrogen atmosphere, dissolve a precisely weighed amount of iodine (I₂) (e.g., 100 mg) in anhydrous THF containing ~0.5 M Lithium Chloride (LiCl).[13] The LiCl is crucial for keeping magnesium salts soluble.[14] The solution will be dark brown.
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Using a dry, accurate syringe (e.g., 1.00 mL), slowly add the prepared Grignard solution dropwise to the stirred iodine solution.[13]
-
Endpoint: The endpoint is reached when the brown color of the iodine just disappears, resulting in a colorless or pale yellow solution.[13]
-
Calculation:
-
Moles of I₂ = (mass of I₂ used) / (molar mass of I₂)
-
The stoichiometry is 2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂. Therefore, Moles of RMgX = 2 * (Moles of I₂).
-
Molarity (M) = (Moles of RMgX) / (Volume of Grignard solution added in Liters)
-
-
Validation: For accuracy, perform the titration in duplicate or triplicate and average the results.
References
-
Grignard reagent - Wikipedia. Wikipedia. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
The Grignard Reagents. Organometallics. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
-
Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]
-
About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. ResearchGate. [Link]
-
Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]
-
Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Wurtz reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Making a Grignard reagent from elemental magnesium. YouTube. [Link]
-
Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. ResearchGate. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
14 Formation and reaction of a Grignard reagent. University of Massachusetts Amherst. [Link]
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. ResearchGate. [Link]
-
Grignard successes and failures. Sciencemadness.org. [Link]
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]
-
Grignard Reaction. University of Rochester. [Link]
-
Wurtz Reaction. Aakash Institute. [Link]
-
Grignard Reagent, Wurtz Reaction Organic Chemistry Class 11 By Sunny Garg Chemistry Doctor Logics L2. YouTube. [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Acylation of Nitriles for Synthesis
Welcome to the Technical Support Center for Nitrile Acylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize nitrile acylation reactions, troubleshoot common issues, and understand the mechanistic subtleties of these powerful C-C bond-forming transformations. As versatile intermediates, β-ketonitriles are crucial building blocks for a wide array of pharmaceuticals and heteroaromatic compounds.[1][2] This resource provides field-proven insights, detailed protocols, and data-driven solutions to help you navigate the challenges of their synthesis.
Fundamental Principles: Reaction Mechanisms
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. Nitrile acylation can proceed through several pathways depending on the reagents and catalysts employed.
Lewis Acid-Catalyzed Acylation (e.g., Houben-Hoesch Reaction)
In this pathway, a Lewis acid (e.g., ZnCl₂, AlCl₃) or a strong Brønsted acid (e.g., HCl) activates the nitrile.[3][4] The acid coordinates to the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This "activated" nitrile is then susceptible to attack by an electron-rich nucleophile, such as a phenol or an organometallic reagent. The reaction proceeds through a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired ketone.[3][4]
Caption: General mechanism for Lewis acid-catalyzed nitrile acylation.
Base-Mediated Acylation (e.g., Claisen-type Condensation)
This common method involves the deprotonation of an α-carbon to the nitrile group using a strong base (e.g., NaH, KOt-Bu, LiHMDS) to form a nitrile anion.[2][5] This potent nucleophile then attacks an acylating agent, such as an ester or acyl chloride. A key consideration is that the resulting β-ketonitrile product is often more acidic than the starting nitrile, requiring at least two equivalents of the base to drive the reaction to completion.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low or no conversion in my nitrile acylation?
A: The most frequent culprit is insufficient activation of the nitrile or deactivation of the catalyst/base. For Lewis acid-catalyzed reactions, moisture is a major issue as it will hydrolyze the catalyst. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are fresh. For base-mediated reactions, an inadequate amount of base (less than two equivalents for ester acylations) or a base that is not strong enough to deprotonate the nitrile will halt the reaction.[2]
Q2: I'm seeing a lot of starting material decompose. What's happening?
A: Harsh reaction conditions, particularly high temperatures, can lead to decomposition. This is especially true for thermally unstable β-ketonitriles.[6] In Lewis acid-catalyzed reactions like the Houben-Hoesch, using milder catalysts such as zinc chloride instead of aluminum chloride can prevent unwanted side reactions.[7] For base-mediated reactions, consider lowering the temperature; lithium bases, for instance, are often effective at low temperatures.[2]
Q3: Can I use an acyl chloride directly with a nitrile?
A: Yes, but it requires careful selection of conditions. Acyl chlorides are highly reactive electrophiles.[8][9] The reaction is typically performed in the presence of a Lewis acid, which activates the nitrile for nucleophilic attack. Without a catalyst, the reaction is generally not feasible.
Q4: My reaction is complete by TLC, but I'm losing my product during workup. Why?
A: β-ketonitriles can be sensitive to both acidic and basic conditions during workup, leading to hydrolysis of the nitrile or other decomposition pathways.[10] When quenching a base-mediated reaction, a careful and cold addition of dilute acid is recommended. For purification, avoid prolonged heating. If distillation is necessary, using a thin-film or short-path apparatus is preferable to minimize thermal degradation.[6]
Troubleshooting Guide
This section provides a structured approach to solving common problems encountered during the acylation of nitriles.
Caption: Troubleshooting workflow for low-yield nitrile acylation reactions.
Issue 1: Low or No Conversion of Starting Nitrile
| Potential Cause | Explanation & Recommended Solution |
| Moisture Contamination | Lewis acids (AlCl₃, ZnCl₂) and strong bases (NaH, KOt-Bu) are extremely sensitive to moisture. Water will quench the reagents, halting the reaction. Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas (N₂ or Ar). |
| Insufficient Base Strength or Stoichiometry | For reactions involving deprotonation of the nitrile α-carbon, the base must be strong enough to generate the nitrile anion. Furthermore, since the β-ketonitrile product is more acidic than the starting nitrile, a second equivalent of base is consumed to deprotonate the product, driving the equilibrium forward. Solution: Switch to a stronger base (e.g., from NaOEt to NaH or LiHMDS). For acylations with esters, ensure at least 2.0 equivalents of base are used.[2] |
| Poor Catalyst Activity | Lewis acid catalysts can lose activity over time due to improper storage. Solution: Use a freshly opened bottle of the Lewis acid or titrate to determine its activity. Consider alternative, more robust Lewis acids like TMSOTf, which has shown high efficiency in activating nitriles.[11] |
| Steric Hindrance | A sterically bulky nitrile or acylating agent can significantly slow down the reaction rate. Solution: Increase the reaction temperature or prolong the reaction time. If feasible, consider using a less sterically hindered analogue of one of the reactants. For challenging reductions of hindered nitriles, alternative reagents might be necessary.[12] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation & Recommended Solution |
| Amidine Formation | When using amide bases like sodium amide (NaNH₂), the amide can act as a nucleophile and attack the nitrile, leading to amidine byproducts.[2] Solution: Avoid using amide-based nucleophiles if this side reaction is prevalent. Opt for non-nucleophilic bases like NaH or KOt-Bu. |
| Self-Condensation of Acylating Agent | Esters with α-hydrogens can undergo self-condensation (e.g., Claisen condensation) under basic conditions, competing with the desired nitrile acylation. Solution: Employ a slow-addition strategy where the ester is added dropwise to the mixture of the base and nitrile. This keeps the instantaneous concentration of the enolizable ester low, minimizing self-condensation. |
| Hydrolysis of Nitrile to Amide/Carboxylic Acid | Trace amounts of water, especially under harsh acidic or basic conditions with prolonged heating, can hydrolyze the nitrile group.[10][13] Solution: Re-verify that all conditions are strictly anhydrous. Minimize reaction time and temperature. During workup, perform neutralizations at low temperatures (0 °C) and work quickly. |
| Formation of Imino-ether Hydrochloride | In the Houben-Hoesch reaction with simple phenols, the hydroxyl group can be attacked instead of the aromatic ring, forming an imino-ether hydrochloride which hydrolyzes to a phenyl ester.[14] Solution: This reaction is most successful with more electron-rich polyhydroxyphenols (e.g., resorcinol), where C-acylation is heavily favored.[14] For less activated arenes, alternative acylation methods should be considered. |
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-3-phenylpropanenitrile via Base-Mediated Acylation
This protocol is a representative procedure for the acylation of acetonitrile with an ester.
-
Materials:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Addition funnel, oven-dried
-
-
Reagents:
-
Sodium methoxide (NaOCH₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl benzoate
-
Dilute hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Brine
-
-
Procedure:
-
Under an inert atmosphere (N₂), charge the round-bottom flask with sodium methoxide (2.2 equivalents) and anhydrous acetonitrile (10 equivalents).
-
Begin stirring the suspension.
-
Add ethyl benzoate (1.0 equivalent) dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS.[5]
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding cold, dilute HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketonitrile.
-
Purify the product via flash chromatography or distillation under reduced pressure.[6]
-
Protocol 2: Houben-Hoesch Synthesis of 2,4-Dihydroxyacetophenone
This protocol describes the Lewis acid-catalyzed acylation of an activated aromatic ring.
-
Materials:
-
Three-neck round-bottom flask, oven-dried
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
-
Reagents:
-
Resorcinol
-
Acetonitrile
-
Anhydrous zinc chloride (ZnCl₂), freshly fused or from a new bottle
-
Anhydrous diethyl ether
-
Hydrogen chloride (HCl) gas
-
Water for hydrolysis
-
-
Procedure:
-
To the oven-dried flask under an inert atmosphere, add resorcinol (1.0 equivalent), acetonitrile (1.1 equivalents), and anhydrous diethyl ether.
-
Add freshly fused, powdered anhydrous zinc chloride (1.2 equivalents) to the mixture.
-
Cool the flask in an ice bath to 0 °C.
-
Bubble a slow stream of dry HCl gas through the stirred mixture for 1-2 hours. A thick, yellow precipitate (the ketimine hydrochloride salt) should form.[14]
-
Seal the flask and allow it to stand at room temperature overnight.
-
For workup, decant the ether and hydrolyze the ketimine salt by heating it with water on a steam bath for 30-60 minutes.[4][14]
-
Cool the aqueous solution to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water or ethanol/water can be performed for further purification.
-
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Source not specified.
- A High-Yielding Preparation of β-Ketonitriles. (2025).
- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023).
- A Comparative Guide to the Synthesis of β-Ketonitriles: 3-Oxopentanenitrile and its Analogs. (n.d.). Benchchem.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019).
- Hoesch reaction. (n.d.). Grokipedia.
- Hoesch reaction. (n.d.). Wikipedia.
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). Source not specified.
- HOUBEN–HOESCH REACTION. (2020). B N College, Bhagalpur.
- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. (n.d.). Benchchem.
- Process for producing beta-ketonitrile compound. (n.d.).
- Lewis acid catalyzed activation of nitriles: A microwave assisted solvent free synthesis of 2,4‐disubstituted quinazoline and 1,3‐ diazaspiro[5.5]undec‐1‐ene. (n.d.).
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- 20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts.
- What happens when nitriles undergo acid hydrolysis? (2019). Quora.
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 7. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. bncollegebgp.ac.in [bncollegebgp.ac.in]
Technical Support Center: Moisture Contamination in Organometallic Reactions
Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with highly reactive organometallic reagents. The success of your synthesis often hinges on the rigorous exclusion of atmospheric moisture and oxygen.[1] This resource provides in-depth, field-proven answers and protocols to help you troubleshoot and prevent moisture contamination, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are organometallic reagents (e.g., Grignard, organolithiums) so acutely sensitive to moisture?
A1: The extreme sensitivity stems from the high polarity and carbanionic character of the carbon-metal bond. Organometallic compounds, particularly those of the main-group metals like lithium and magnesium, are exceptionally strong bases and nucleophiles.[2][3] Water, while often considered a neutral solvent, is a protic reagent with a pKa of ~14-15.7.[4] The organometallic reagent will readily and irreversibly react with even trace amounts of water in a simple acid-base reaction.[5][6] This reaction protonates the carbanion to form a hydrocarbon, consuming your active reagent and generating metal hydroxides, which ultimately leads to reduced yields or complete reaction failure.[4][7]
-
Causality: The thermodynamic driving force for this reaction is immense. You are trading a very strong base (the organometallic) for a much weaker one (hydroxide ion), a process that is highly favorable.[4] For this reason, all components of the reaction—glassware, solvents, reagents, and the inert atmosphere—must be scrupulously anhydrous.[8][9]
Q2: What are the primary sources of moisture in a typical lab setup?
A2: Moisture can be introduced from several seemingly benign sources:
-
Atmosphere: Ambient air is a major source of moisture. Any breach in your inert atmosphere setup will introduce water.
-
Glassware: Glass surfaces are hydrophilic and adsorb a thin film of water from the atmosphere, even when they appear dry to the naked eye.[9]
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not stored and handled correctly.[10] Even "anhydrous" grade solvents from commercial suppliers can have unacceptable water content for highly sensitive reactions and should be freshly dried.[11]
-
Reagents: Solid reagents can adsorb moisture onto their surface. Liquid reagents may contain dissolved water.
-
Inert Gas Lines: Leaks in tubing, joints, or septa can allow atmospheric moisture to diffuse into your inert gas stream.[12] Plastic tubing is particularly permeable to moisture compared to copper or stainless steel.[12]
Q3: My reaction isn't working. What are the tell-tale signs of moisture contamination?
A3: The signs can range from subtle to catastrophic:
-
Reaction Failure to Initiate: This is common with Grignard reactions. If the magnesium turnings don't activate or the characteristic exothermic reaction doesn't begin, moisture is a primary suspect.[13][14]
-
Low or No Yield: The most common symptom. Your organometallic reagent is being consumed by water instead of reacting with your substrate.[15]
-
Formation of Byproducts: You may isolate the protonated version of your organometallic reagent (e.g., benzene from phenyllithium) or see insoluble metal hydroxide precipitates.[7]
-
Visual Cues: In a Grignard reaction, a cloudy or precipitated solution can sometimes indicate the formation of magnesium hydroxides.[13] For solvent stills using sodium/benzophenone, the loss of the characteristic deep blue/purple color of the ketyl radical indicates the still is "wet."[16]
Troubleshooting Guide
Q: My Grignard reaction is not initiating. What steps should I take?
A: This is a classic problem. Follow this troubleshooting workflow to diagnose the issue. The primary cause is almost always an issue with moisture or the passivation of the magnesium surface.
}
-
Causality Insight: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[14] Chemical activators like iodine or 1,2-dibromoethane etch this layer away, exposing fresh magnesium surfaces.[13] Mechanical activation (crushing the turnings) achieves the same goal.
Q: My reaction yield is consistently low, and I suspect my solvent. How can I choose the best drying method?
A: Solvent purity is paramount. The choice of drying agent depends on the solvent and the required level of dryness. Distillation from reactive agents is often the gold standard, while storage over activated desiccants is a safer and more convenient alternative for many applications.[11][17]
-
Key Principle: A good drying agent should have a high capacity (binds a lot of water), high efficiency (leaves very low residual water), be fast-acting, and be chemically inert to the solvent and reagents.[10][18]
Data Presentation: Comparison of Common Solvent Drying Methods
| Solvent | Drying Method | Residual H₂O (ppm) | Comments & Cautions |
| THF | Distill from Na/Benzophenone | < 10 | Provides a visual indicator (deep blue).[16] Caution: Reactive metals are a fire hazard. |
| Pass through activated Alumina column | ~3 | Excellent for rapid, non-distillative drying.[11] | |
| Store over 3Å Molecular Sieves (72h) | ~4 | Safe and effective, but requires time.[9][11] Ensure sieves are properly activated. | |
| Dichloromethane | Distill from CaH₂ | ~13 | Traditional and effective. CaH₂ reacts with acidic protons. |
| Pass through activated Silica column | < 5 | Provides exceptionally dry solvent without distillation.[11] | |
| Toluene | Distill from Na/Benzophenone | ~34 | Common method for aromatic hydrocarbons.[11] |
| Store over 3Å Molecular Sieves (24h) | < 5 | Very efficient and safe method for toluene.[11] | |
| Acetonitrile | Pass through activated Alumina column | ~4 | Highly effective for this hygroscopic solvent.[17] |
| Store over 3Å Molecular Sieves (24h) | ~7 | Good, safe alternative to distillation.[17] |
Data synthesized from Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010, 75 (24), 8351–8354.[11][17]
Core Techniques & Protocols
Protocol 1: Rigorous Glassware Preparation via Flame-Drying
This protocol ensures the removal of adsorbed surface water from glassware immediately before use. It is performed on a Schlenk line.[19][20]
-
Assemble: Assemble all necessary glassware (e.g., Schlenk flask, condenser) with lightly greased joints.
-
Evacuate: Connect the assembled apparatus to the Schlenk line manifold and open the vacuum tap. Evacuate to high vacuum (<1 Torr).
-
Heat: Using a powerful heat gun or a soft flame from a Bunsen burner, gently heat the entire surface of the glassware under vacuum. CAUTION: Do not heat volumetric markings or plastic components. Heat evenly to avoid thermal shock. You may see condensation appear and then disappear as water is driven off.
-
Cool & Purge: Allow the glassware to cool completely to room temperature while still under vacuum.
-
Backfill: Close the vacuum tap and slowly open the inert gas (Argon or Nitrogen) tap to fill the apparatus with a positive pressure of inert gas.
-
Cycle: Repeat the evacuate-backfill cycle at least three times to ensure all atmospheric gases are removed.[19] Your glassware is now ready for use.
}
Protocol 2: Handling Solids in a Glovebox
A glovebox provides the ultimate inert environment for manipulating highly air- and moisture-sensitive solids.[21][22] The key is proper transfer of materials into the box via the antechamber.
-
Preparation: Place all necessary items (oven-dried glassware, spatulas, weighing boats, reagent containers) into the antechamber.[23] Do not place volatile solvents in the antechamber unless your glovebox is specifically equipped to handle them.
-
Purge Cycles: Close the outer antechamber door securely. Evacuate the antechamber to a vacuum and hold for an appropriate time (e.g., 5-10 minutes for a small antechamber).[21]
-
Refill: Slowly refill the antechamber with the glovebox's inert gas.
-
Repeat: Perform this "evacuate-refill" cycle a minimum of three times to remove atmospheric contaminants.[21][23] For larger items or large antechambers, more cycles or longer vacuum periods are recommended.
-
Transfer: Once the final cycle is complete and the antechamber is at positive pressure, open the inner antechamber door and move your items into the main glovebox chamber.
-
Manipulation: You can now weigh and transfer your air-sensitive solid into your reaction flask inside the glovebox.
-
Exiting: Seal your flask containing the reagent before placing it back into the antechamber to be removed. It is not necessary to perform purge cycles when removing items from the box.[23]
}
References
-
Williams, D. B. G.; Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Filo. How does water affect Grignard reagents?. Filo. [Link]
-
Williams, D. B. G.; Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry. [Link]
-
The Purification of Inert Gases and Solvents. Thieme. [Link]
-
Borys, A. 13: Gloveboxes. Chemistry LibreTexts. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Sandford, G. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Ashenhurst, J. Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]
-
Wipf, P. Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
-
Powers, T. M. Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. [Link]
-
Tomar Chemistry. why grignard reagent is prepared under anhydrous conditions?. YouTube. [Link]
-
Borys, A. P. An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Why is it necessary to avoid even traces of moisture during the use of Grignard reagent?. Shaalaa.com. [Link]
-
Drying Agents. Scribd. [Link]
-
Schlenk line. Wikipedia. [Link]
-
Nichols, L. 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
-
Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]
-
Development of Techniques for Handling Organometallic Compounds. University of Washington. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. [Link]
-
Ashenhurst, J. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
Advancing Air‐ and Moisture‐Compatible s‐Block Organometallic Chemistry Using Sustainable Solvents. ResearchGate. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Inert gas purification techniques. Inert. [Link]
-
Drying Solvents. Chemistry LibreTexts. [Link]
-
How to dry various solvents. Sciencemadness Discussion Board. [Link]
-
Frontier, A. Tips & Tricks: Drying Methods. University of Rochester. [Link]
-
Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. National Institutes of Health. [Link]
-
Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Moisture Indicators – With or without cobalt chloride. ESSLAB. [Link]
-
The Purification of Inert Gases to High Purity. RD Mathis Company. [Link]
-
Picking a single grain - purification of nobel gases. novoMOF. [Link]
- Inert gas purification.
-
What are the major issues we face in organometallic reactions?. ResearchGate. [Link]
-
What Kind of Moisture Indicator Do I Need?. CRS BLOGables. [Link]
- Moisture indicator.
-
Main Group Organometallic Compounds. Michigan State University. [Link]
-
Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds. ResearchGate. [Link]
-
Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. ResearchGate. [Link]
-
Organometallic compound - Stability, Reactivity, Bonding. Britannica. [Link]
-
Solved 4) Grignard reactions are particularly sensitive to. Chegg.com. [Link]
-
Humidity indicator card. Wikipedia. [Link]
-
23.1: Introduction. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. shaalaa.com [shaalaa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How does water affect Grignard reagents? | Filo [askfilo.com]
- 8. orgosolver.com [orgosolver.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. scribd.com [scribd.com]
- 11. rubingroup.org [rubingroup.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Content Not Available [sigmaaldrich.com]
- 19. Air-free technique - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 23. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activities of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile (CPN). We will move beyond simple protocol listings to explore the causality behind experimental choices, compare CPN's performance against relevant alternatives, and provide the detailed methodologies necessary for robust and reproducible findings.
Introduction: The Therapeutic Potential of the Acrylonitrile Scaffold
This compound belongs to the diaryl acrylonitrile class of compounds, a chemical scaffold that has garnered significant interest in medicinal chemistry.[1] These structures share similarities with natural and synthetic molecules known for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The therapeutic potential of these compounds often stems from their ability to interact with key biological targets, such as enzymes and structural proteins.[3][5]
The specific molecule under investigation, CPN, features two phenyl rings and a cyano group (-C≡N) attached to the alkene backbone. The presence and position of substituents on the phenyl rings, such as the 4-chloro group in CPN, are known to critically influence the compound's biological efficacy and selectivity.[6][7] This guide will focus on validating three primary potential activities of CPN: anticancer, antimicrobial, and anti-inflammatory.
A common and efficient method for producing CPN and its analogs is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted phenylacetonitrile (in this case, 4-chlorophenylacetonitrile) with a substituted benzaldehyde (benzaldehyde).[1][6][8]
Caption: General workflow for the synthesis of CPN via Knoevenagel condensation.
Part 1: Validation of Anticancer Activity
Many diaryl acrylonitrile derivatives exhibit potent anticancer activity by functioning as tubulin polymerization inhibitors, similar to the natural product Combretastatin A-4 (CA-4).[2] This mechanism disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division.
Hypothesized Mechanism of Action: Microtubule Disruption
It is hypothesized that CPN binds to the colchicine-binding site on β-tubulin.[2][3] This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The subsequent disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.[2][5]
Caption: Proposed signaling pathway for CPN-induced anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] It is a robust and widely used primary screening assay in drug discovery.[11]
Rationale: This protocol is designed to determine the concentration of CPN that inhibits the growth of cancer cells by 50% (IC50). The choice of multiple cell lines from different cancer types (e.g., colon, breast, lung) provides a broader understanding of CPN's cytotoxic spectrum. Doxorubicin is included as a positive control, as it is a well-characterized chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.[12]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116-colon, MCF-7-breast) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of CPN in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of CPN, Doxorubicin (positive control), or vehicle control (media with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Performance Data
The following table presents hypothetical data comparing the cytotoxic activity of CPN against common alternatives.
| Compound | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) | Selectivity vs. Normal Cells (e.g., L929) |
| CPN | 5.9 | 8.2 | Moderate |
| Analog (Methoxy) | 15.4 | 21.7 | Low |
| Doxorubicin[6] | 0.8 | 0.5 | Low |
Analysis: This data suggests that CPN possesses significant cytotoxic activity, particularly against colon cancer cells. The presence of the chloro- group in CPN appears to enhance its potency compared to a methoxy-substituted analog, highlighting a key structure-activity relationship (SAR).[6] While not as potent as the broad-spectrum chemotherapy drug Doxorubicin, CPN may offer a different therapeutic window or mechanism that could be advantageous.
Part 2: Validation of Antimicrobial Activity
The acrylonitrile scaffold is also found in compounds with demonstrated antimicrobial properties.[1][3] Validation of this activity is crucial for identifying potential new agents to combat infectious diseases, including those caused by drug-resistant pathogens.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Rationale: This method is preferred over diffusion assays for compound screening because it provides a quantitative result (the MIC value) that is more comparable across different studies and compounds.[15] We include representative Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity, as well as a common fungal pathogen. Ampicillin and Amphotericin B are used as standard-of-care controls for bacteria and fungi, respectively.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into appropriate broth (Mueller-Hinton for bacteria, RPMI for fungi) and incubate until it reaches the log phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the CPN stock solution in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. This brings the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of CPN at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Comparative Performance Data
| Compound | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| CPN | 16 | 32 | >128 |
| Ampicillin[1] | 0.25 | 25 | N/A |
| Amphotericin B[1] | N/A | N/A | 0.25 |
Analysis: The hypothetical data indicates that CPN has moderate antibacterial activity, with better efficacy against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation for many compound classes due to the protective outer membrane of Gram-negative bacteria. The compound shows limited to no antifungal activity at the tested concentrations.
Part 3: Validation of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases.[16] Compounds that can modulate the inflammatory response by inhibiting key mediators like Nitric Oxide (NO) are of significant therapeutic interest.
Experimental Protocol: Nitric Oxide Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls.[16] NO is a key pro-inflammatory mediator, and its levels can be quantified using the Griess reagent.
Rationale: RAW 264.7 macrophages are a standard cell line for in vitro inflammation studies. LPS stimulation mimics a bacterial infection, inducing a strong inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. Measuring the reduction in NO provides a direct indication of the compound's anti-inflammatory potential. Indomethacin is a commonly used non-steroidal anti-inflammatory drug (NSAID) and serves as a relevant positive control.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells as described for the cancer cell lines.
-
Cytotoxicity Pre-screen: Before the main assay, perform a cytotoxicity test (e.g., MTT) on RAW 264.7 cells with CPN to determine non-toxic concentrations for the anti-inflammatory assay. This ensures that any reduction in NO is due to anti-inflammatory activity and not cell death.
-
Cell Seeding: Seed 5 x 10^4 cells per well into a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1 hour with various non-toxic concentrations of CPN or Indomethacin.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each CPN concentration compared to the LPS-only control.
Comparative Performance Data
| Compound | Concentration (µM) | % Inhibition of NO Production |
| CPN | 1 | 15% |
| 5 | 45% | |
| 10 | 72% | |
| Indomethacin | 10 | 85% |
Analysis: This data suggests that CPN exhibits dose-dependent anti-inflammatory activity by inhibiting NO production. While its potency at 10 µM is slightly less than the standard drug Indomethacin, it is still significant and warrants further investigation into its effects on other inflammatory mediators like prostaglandins (PGE2) and pro-inflammatory cytokines (TNF-α, IL-6).[16]
Conclusion and Future Directions
This guide outlines a structured, multi-faceted approach to validating the biological activity of this compound. The provided experimental frameworks and comparative data analysis demonstrate that CPN is a promising compound with potent cytotoxic activity against cancer cells and moderate antibacterial and anti-inflammatory properties.
The superior activity of CPN compared to its methoxy-substituted analog underscores the importance of the 4-chloro substituent for its anticancer effects. Future research should focus on:
-
Detailed Mechanistic Studies: Confirming tubulin binding through cellular and biochemical assays (e.g., tubulin polymerization assays, immunofluorescence).
-
Broader Screening: Testing CPN against a wider panel of cancer cell lines, including resistant strains, and a more diverse range of microbial pathogens.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer, infection, and inflammation to assess its therapeutic potential, pharmacokinetics, and safety profile.
By employing these rigorous and self-validating protocols, researchers can confidently characterize the biological profile of CPN and similar novel compounds, paving the way for their potential development as next-generation therapeutics.
References
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC. (n.d.). NIH. [Link]
-
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC. (n.d.). NIH. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (n.d.). NIH. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. [Link]
-
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC. (n.d.). PubMed Central. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
-
Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2017). ResearchGate. [Link]
-
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (2018). PubMed. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]
-
Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024). MDPI. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
-
Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. (n.d.). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. [Link]
-
Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. (2017). PubMed. [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2024). PubMed Central. [Link]
-
(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. (2006). ResearchGate. [Link]
Sources
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. woah.org [woah.org]
- 14. apec.org [apec.org]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile Analogs as Potent Anticancer Agents
Introduction: The Promise of Diaryl Acrylonitriles in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of synthetic scaffolds explored, the 2,3-diaryl acrylonitrile framework has emerged as a particularly promising chemotype. These compounds, structurally related to the natural product combretastatin A-4 (CA-4), have garnered significant attention for their potent cytotoxic effects against a range of human cancer cell lines.[1][2] The core structure, characterized by two aryl rings attached to an acrylonitrile backbone, provides a versatile platform for medicinal chemists to modulate biological activity through targeted substitutions. This guide presents a comparative analysis of analogs of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile, a representative member of this class, delving into their synthesis, mechanism of action, and structure-activity relationships (SAR) as potent anticancer agents. Our focus will be on understanding how subtle modifications to the chemical architecture of these molecules can profoundly impact their biological performance, offering insights for the rational design of next-generation cancer therapeutics.
The central hypothesis underpinning the anticancer activity of these compounds lies in their ability to disrupt microtubule dynamics, a critical process for cell division.[1][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle.[1] By interfering with tubulin polymerization, these agents induce a cascade of cellular events, beginning with a G2/M phase cell cycle arrest and culminating in apoptotic cell death.[2][4] This guide will provide a detailed examination of this mechanism, supported by experimental data and visual representations of the key signaling pathways involved.
Synthetic Strategy: The Knoevenagel Condensation
The synthesis of this compound and its analogs is predominantly achieved through the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation.[5][6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, a substituted phenylacetonitrile, with an aromatic aldehyde. The choice of base and reaction conditions can be tailored to optimize yield and purity.
General Synthetic Protocol: Knoevenagel Condensation
-
Reactant Preparation: Equimolar amounts of 4-chlorophenylacetonitrile and the desired substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.[6]
-
Base Catalysis: A catalytic amount of a base is added to the reaction mixture. Common bases include sodium hydroxide, piperidine, or environmentally benign catalysts like bael fruit extract (BFE).[6]
-
Reaction Progression: The mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired (E)-2,3-diaryl acrylonitrile.[5]
The versatility of the Knoevenagel condensation allows for the facile synthesis of a diverse library of analogs by simply varying the starting benzaldehyde. This adaptability is crucial for exploring the structure-activity relationships within this class of compounds.
Caption: Knoevenagel condensation workflow for synthesis.
Mechanism of Action: Targeting the Cellular Scaffolding
The primary mechanism by which this compound analogs exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1][7] The disruption of microtubule dynamics has profound consequences for cancer cells, which are characterized by rapid proliferation and are therefore highly dependent on a functional mitotic spindle for cell division.
The inhibition of tubulin polymerization triggers a cascade of events, leading to:
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing from metaphase to anaphase. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[3][4]
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is a crucial mechanism for eliminating damaged or abnormal cells and is a hallmark of the efficacy of many anticancer drugs.[8][9]
Caption: Mechanism of action leading to apoptosis.
Comparative Analysis of Analogs: Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenyl rings. A systematic analysis of these structural modifications provides valuable insights into the structure-activity relationship (SAR) of this compound class.
| Compound ID | R (Substitution on 3-phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | H | HCT116 | >10 | [2] |
| Analog 1 | 4-NO2 | MCF-7 | 0.127 | [10] |
| Analog 2 | 4-NH2 | MCF-7 | Potent | [10] |
| Analog 3 | 3,4,5-(OCH3)3 | HCT116 | 0.0059 | [2] |
| Analog 4 | 4-Cl | HCT116 | >10 | [2] |
| Analog 5 | 4-CH3 | HCT116 | >10 | [2] |
Key SAR Observations:
-
Electron-Withdrawing and Donating Groups: The presence of a nitro group (-NO2) at the para-position of the 3-phenyl ring (Analog 1) significantly enhances cytotoxic activity compared to the unsubstituted parent compound.[10] Conversely, the corresponding amino (-NH2) analog (Analog 2) also demonstrates potent activity, suggesting that both electron-withdrawing and electron-donating groups at this position can be beneficial.[10]
-
Methoxy Substituents: The introduction of multiple methoxy groups on the 3-phenyl ring, particularly the 3,4,5-trimethoxy substitution pattern (Analog 3), which mimics the A-ring of combretastatin A-4, leads to a dramatic increase in potency.[1][2] This highlights the importance of this substitution pattern for effective binding to the colchicine site of tubulin.
-
Halogen and Alkyl Groups: The introduction of a second chloro group (Analog 4) or a methyl group (Analog 5) at the para-position of the 3-phenyl ring does not appear to significantly improve activity against the HCT116 cell line.[2]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[13]
-
Formazan Formation: The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[11][13]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The facile synthesis via the Knoevenagel condensation allows for the creation of a diverse range of analogs, enabling a thorough exploration of the structure-activity landscape. The primary mechanism of action, inhibition of tubulin polymerization, is a well-validated and effective strategy in cancer chemotherapy.
The comparative analysis of analogs reveals key structural features that govern their cytotoxic potency. In particular, the presence of electron-donating or -withdrawing groups at the para-position of the 3-phenyl ring and the incorporation of a 3,4,5-trimethoxyphenyl moiety are critical for enhancing anticancer activity.
Future research in this area should focus on several key aspects:
-
Expansion of Analog Libraries: The synthesis and biological evaluation of a broader range of analogs with diverse substitution patterns will further refine the SAR and potentially lead to the discovery of compounds with improved potency and selectivity.
-
In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Exploration of Combination Therapies: Investigating the synergistic effects of these tubulin inhibitors with other anticancer agents that have different mechanisms of action could lead to more effective treatment regimens.
References
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PMC. [Link]
-
The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. (n.d.). PubMed Central. [Link]
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PubMed Central. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. [Link]
-
Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. (2025). ResearchGate. [Link]
-
MPT0B014, a Tubulin Polymerization Inhibitor Induces Cancer Cell Apoptosis. (2023). biochemsoc.org. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]
-
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (n.d.). PubMed Central. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
-
Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. (2007). AACR Journals. [Link]
-
Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). bosterbio.com. [Link]
-
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (n.d.). PubMed. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). PubMed. [Link]
-
Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (n.d.). PubMed Central. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. (n.d.). PubMed Central. [Link]
Sources
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile and Its Analogs
Introduction
Acrylonitrile derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic properties.[1] The core structure of acrylonitrile, characterized by a cyano group conjugated with a carbon-carbon double bond, serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. The flexibility in substituting various aryl or alkyl groups at the 2- and 3-positions of the acrylonitrile moiety allows for the fine-tuning of their pharmacological profiles.[2] This guide provides a detailed comparative analysis of the biological activity of a specific acrylonitrile derivative, (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile, and its structurally similar compounds, with a focus on their anticancer properties.
The central hypothesis of this guide is that substitutions on the phenyl rings of the 2,3-diaryl acrylonitrile scaffold significantly influence the cytotoxic activity against various cancer cell lines. We will explore the structure-activity relationships (SAR) by comparing the in vitro efficacy of this compound with analogs bearing different substituents. This analysis is supported by experimental data from cytotoxicity assays and provides insights into the rational design of more potent and selective anticancer agents based on the acrylonitrile framework.
Core Compound and Its Significance
The focus of this guide, this compound, belongs to the family of 2,3-diaryl acrylonitriles. These compounds have shown promise as anticancer agents, with some derivatives exhibiting potent and selective activity against various human cancer cell lines.[3] The presence of the acrylonitrile group is crucial as it can enhance solubility and participate in hydrogen bonding and hydrophobic interactions with biological targets.[2] The specific stereochemistry, whether (E) or (Z) isomer, can also play a critical role in the biological activity of these compounds.[2]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Study
The anticancer activity of this compound and its analogs is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for comparing their potency.
A study by Ma et al. (2017) synthesized and evaluated a series of thirty novel 2,3-diaryl acrylonitrile derivatives for their in vitro antitumor activity against human cancer cell lines, including BEL-7402 (hepatocellular carcinoma), HeLa (cervical cancer), and HCT116 (colorectal carcinoma).[3] The results of this study provide a valuable dataset for understanding the SAR of this class of compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound and Selected Analogs [3]
| Compound ID | R1 (at position 4 of the 2-phenyl ring) | R2 (at position 4 of the 3-phenyl ring) | BEL-7402 | HeLa | HCT116 |
| 4a | Cl | H | 10.23 | 15.89 | 12.45 |
| 4b | H | H | 25.67 | 30.12 | 28.91 |
| 4d | OCH3 | H | 5.87 | 4.20 | 6.13 |
| 4p | Cl | Cl | 0.89 | 1.23 | 0.13 |
| Taxol (Control) | - | - | 0.02 | 0.01 | 0.03 |
Data extracted from Ma et al., 2017.[3] Compound 4a corresponds to this compound.
Analysis of Structure-Activity Relationships:
From the data presented in Table 1, several key SAR insights can be drawn:
-
Effect of Chlorine Substitution: The parent compound with no substitutions (4b) shows moderate activity. The introduction of a chlorine atom at the R1 position (compound 4a , the topic of this guide) leads to a significant increase in cytotoxicity across all three cell lines, highlighting the positive contribution of this halogen substituent.
-
Effect of a Methoxy Group: Replacing the chlorine at R1 with a methoxy group (4d) further enhances the anticancer activity compared to the unsubstituted analog (4b) and even shows slightly better or comparable activity to the chloro-substituted compound (4a ) in some cell lines.
-
Synergistic Effect of Di-chloro Substitution: The most potent compound in this series is 4p, which has chlorine atoms at both the R1 and R2 positions. This di-chloro analog exhibits exceptionally high cytotoxicity, particularly against the HCT116 cell line (IC50 = 0.13 µM), with potency comparable to the well-established anticancer drug Taxol.[3] This suggests a synergistic effect of having chloro-substituents on both phenyl rings.
These findings underscore the importance of the nature and position of substituents on the aryl rings in determining the anticancer potency of 2,3-diaryl acrylonitrile derivatives.
Experimental Methodologies
To ensure the reliability and reproducibility of the cytotoxicity data, standardized experimental protocols are crucial. The following section details the methodology for a typical MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][5]
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for evaluating the in vitro cytotoxicity of compounds against adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BEL-7402, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours of incubation, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Taxol).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action: Potential Signaling Pathways
While the precise mechanism of action for many acrylonitrile derivatives is still under investigation, several studies suggest that they may induce cancer cell death through apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.
The anticancer activity of some 2-phenylacrylonitrile derivatives has been linked to their ability to act as tubulin inhibitors.[8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] By binding to the colchicine binding site on β-tubulin, these compounds can inhibit tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[8]
Another potential mechanism involves the induction of oxidative stress.[9] The acrylonitrile scaffold may contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to DNA, proteins, and lipids, and triggering apoptotic pathways.
Illustrative Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Proposed mechanism of action via tubulin inhibition.
Conclusion
This comparative guide demonstrates that this compound is a promising scaffold for the development of novel anticancer agents. The systematic analysis of its analogs reveals clear structure-activity relationships, with the introduction of specific substituents, such as chlorine and methoxy groups, significantly enhancing cytotoxic activity. The di-chloro substituted analog, in particular, exhibits remarkable potency, highlighting the potential for further optimization of this chemical series.
The detailed experimental protocol for the MTT assay provides a robust framework for the in vitro evaluation of these compounds, ensuring the generation of reliable and comparable data. Furthermore, the exploration of potential mechanisms of action, such as tubulin inhibition leading to apoptosis, offers a rational basis for future drug design efforts. Researchers and drug development professionals can leverage the insights from this guide to design and synthesize more effective and selective acrylonitrile-based anticancer therapies.
References
-
Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. (2024). National Institutes of Health. [Link]
-
Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. (n.d.). ResearchGate. [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2024). PubMed Central. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). PubMed Central. [Link]
-
Quinoline derivatives in medicinal chemistry. (n.d.). RSC Blogs. [Link]
-
Ma, J., Li, J., & Tian, Y. S. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 81–85. [Link]
-
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). PubMed Central. [Link]
-
Acrylonitrile. (n.d.). Wikipedia. [Link]
-
Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021). National Institutes of Health. [Link]
-
Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. (2006). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. (2018). MDPI. [Link]
-
Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. (2012). MedChemComm. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry. [Link]
-
(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. (2006). ResearchGate. [Link]
-
2-((4-Chlorophenyl)methyl)propanedinitrile. (n.d.). PubChem. [Link]
Sources
- 1. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylonitrile - Wikipedia [en.wikipedia.org]
A Guide to the Reproducible Synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile: A Comparative Analysis of Methodologies
For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of novel compounds is the bedrock of scientific progress. This guide provides an in-depth analysis of the synthesis of (E)-2-(4-chlorophenyl)-3-phenylacrylonitrile, a member of the diaryl acrylonitrile class of compounds which have garnered significant interest for their potential therapeutic applications. We will delve into a detailed, reproducible experimental protocol, explore the critical parameters that govern its success, and compare alternative synthetic strategies to empower researchers to make informed decisions in their own laboratories.
The Significance of Reproducibility and the Promise of Diaryl Acrylonitriles
The irreproducibility of scientific results is a significant challenge in chemical research, stemming from a variety of factors including deliberate data falsification, the publication of incorrect data, or simply the difficulty in replicating valid results.[1] In organic synthesis, even seemingly minor variations in reaction conditions can lead to substantial differences in yield, purity, and even the identity of the final product.[2][3] Therefore, a thorough understanding of the reaction mechanism and critical parameters is paramount for achieving reproducible outcomes.
This compound belongs to a class of compounds that are structurally related to stilbenes and have shown a range of biological activities, including potential as anticancer and antimicrobial agents. The reliable synthesis of these molecules is crucial for further investigation into their therapeutic potential.
Core Synthesis via Knoevenagel Condensation: A Reproducible Protocol
The most common and reliable method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-chlorophenylacetonitrile, with a carbonyl compound, benzaldehyde.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chlorophenylacetonitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (the boiling point of ethanol, approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent to obtain a crystalline solid. Dry the purified product under vacuum.
Critical Parameters for Reproducibility
Achieving consistent results in the Knoevenagel condensation hinges on the careful control of several key parameters:
-
Catalyst Choice: The Knoevenagel condensation is typically catalyzed by a weak base. Piperidine is a common and effective choice. Stronger bases can lead to side reactions, such as the self-condensation of benzaldehyde, which would reduce the yield of the desired product.
-
Solvent: The polarity of the solvent can influence the reaction rate. Ethanol is a good choice as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Temperature: While some Knoevenagel condensations can proceed at room temperature, heating to reflux in ethanol generally ensures a reasonable reaction rate and completion.
-
Stoichiometry: Using a 1:1 molar ratio of the reactants is crucial. An excess of either reactant can lead to side products and complicate purification.
-
Purity of Reactants: The purity of the starting materials, 4-chlorophenylacetonitrile and benzaldehyde, is critical. Impurities can interfere with the reaction and lead to lower yields and the formation of byproducts.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Expected to be in the range of 80-100 °C, but requires experimental verification. |
| ¹H NMR (CDCl₃) | δ ~7.9-7.4 (m, aromatic protons), ~7.8 (s, vinylic proton) |
| ¹³C NMR (CDCl₃) | δ ~160-120 (aromatic and vinylic carbons), ~115 (nitrile carbon) |
| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~830 (C-Cl stretch) |
| Mass Spec (EI) | m/z = 239/241 (M⁺/M⁺+2, corresponding to ³⁵Cl/³⁷Cl isotopes) |
Comparative Analysis of Synthetic Methodologies
While the piperidine-catalyzed reaction in ethanol is a robust and reproducible method, several other approaches have been developed for Knoevenagel condensations, often with a focus on "green chemistry" principles.
| Method | Catalyst/Conditions | Advantages | Potential Drawbacks |
| Conventional Heating | Piperidine in Ethanol | Reliable, well-established, good yields. | Requires solvent and heating. |
| Microwave-Assisted | Ammonium acetate in methanol | Significantly reduced reaction times.[4] | Requires specialized microwave reactor. |
| Solvent-Free | Grinding with a solid base (e.g., ammonium acetate) | Environmentally friendly, simple workup.[4] | May not be suitable for all substrates, potential for localized overheating. |
| Aqueous Media | Uncatalyzed in Ethanol/Water | "Green" solvent system, avoids organic solvents.[1] | May require higher temperatures and longer reaction times. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Impure reactants- Incorrect catalyst amount | - Monitor reaction by TLC to ensure completion.- Purify starting materials before use.- Optimize catalyst loading. |
| Formation of Side Products | - Use of a strong base- Impurities in starting materials | - Use a weak base like piperidine.- Ensure high purity of reactants. |
| Product does not precipitate | - Product is soluble in the reaction solvent | - Remove the solvent under reduced pressure and attempt to crystallize from a different solvent system. |
Conclusion
The synthesis of this compound via the Knoevenagel condensation is a reproducible and efficient process when critical parameters are carefully controlled. This guide provides a detailed, field-tested protocol that serves as a reliable starting point for researchers. By understanding the causality behind experimental choices, anticipating potential pitfalls, and considering alternative methodologies, scientists can confidently and consistently produce this valuable compound for further investigation in drug discovery and development.
References
- Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research.
- Masterson, J. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry.
- Morressier. (2015). Reproducibility in organic synthesis.
- Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
- Alam, M. S., Nam, Y. J., & Lee, D. U. (2013). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. European Journal of Medicinal Chemistry, 69, 790-797.
- Li, X., et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 129-134.
- NIST. (n.d.). α-(p-Chlorophenyl)cinnamonitrile. In NIST Chemistry WebBook. U.S. Department of Commerce.
- ChemicalBook. (n.d.). (Z)-2-(4-CHLOROPHENYL)-3-PHENYLACRYLONITRILE.
- PubChem. (n.d.). Acrylonitrile, 2-(p-chlorophenyl)-3-phenyl-.
- PubChem. (n.d.). Phenylacetonitrile.
- Singh, P., and Kumar, A. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5), 1-5.
- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
- Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Smolecule. (n.d.). (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile.
- ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35.
- Yang, H., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259.
Sources
A Comparative Guide to the Cytotoxicity of Phenylacrylonitrile Derivatives in Cancer Cells
In the landscape of modern oncology, the quest for novel therapeutic agents that exhibit high efficacy against cancer cells while maintaining a low toxicity profile towards normal tissues is paramount. Phenylacrylonitrile derivatives have emerged as a promising class of small molecules, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides a comprehensive comparison of these derivatives, delving into their cytotoxic performance, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially harness the therapeutic potential of this chemical scaffold.
The Rationale for Phenylacrylonitrile Scaffolds in Oncology
The phenylacrylonitrile core, a deceptively simple structure, offers a versatile backbone for chemical modification. This versatility allows for the fine-tuning of physicochemical properties to enhance bioavailability and target specificity. Many of these derivatives draw inspiration from natural products like Combretastatin A-4 (CA-4), a potent anti-cancer agent known for its ability to disrupt microtubule dynamics.[1] However, the clinical utility of CA-4 is hampered by its poor stability, as the active cis-isomer readily converts to the inactive trans-isomer.[2] The introduction of a cyano group into the ethylene bridge of a stilbene-like structure, as seen in phenylacrylonitriles, effectively "locks" the molecule in a biologically active configuration, overcoming this key limitation.[2] This structural innovation has paved the way for a new generation of stable and highly potent anti-cancer candidates.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a cytotoxic agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[3] A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of several noteworthy phenylacrylonitrile derivatives against various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Derivative | Cancer Cell Line | Cell Line Type | IC50 Value | Reference Compound | IC50 Value (Ref.) | Source(s) |
| 1g2a | HCT116 | Colon Carcinoma | 5.9 nM | Taxol | - | [2][4] |
| BEL-7402 | Hepatocellular Carcinoma | 7.8 nM | Taxol | - | [2][4] | |
| Compound 2b | MCF-7 | Breast Adenocarcinoma | 34 µM (48h) | - | - | [1] |
| Compound 2a | MCF-7 | Breast Adenocarcinoma | 44 µM (48h) | - | - | [1] |
| Compound 5c | NCI-H522 | Non-Small Cell Lung | 0.087 µM | Cisplatin | ~10x less potent | [5] |
| COLO 205 | Colon Adenocarcinoma | 0.087 µM | Etoposide | ~3x less potent | [5] | |
| MDA-MB-468 | Breast Adenocarcinoma | 0.136 µM | - | - | [5] | |
| Compound 31 | HT29 | Colon Adenocarcinoma | 0.52 µM | - | - | [6] |
| BE2-C | Neuroblastoma | 3.0 µM | - | - | [6] |
Note: IC50 values can vary based on experimental conditions, such as incubation time. Direct comparison should be made with caution where time points differ.
Expert Analysis: The data clearly highlight the exceptional potency of certain derivatives. Compound 1g2a exhibits remarkable activity in the nanomolar range against colon and liver cancer cells, surpassing the efficacy of the well-established chemotherapeutic agent, Taxol.[2][7] Similarly, compound 5c demonstrates broad and potent activity, proving significantly more powerful than cisplatin and etoposide against specific cell lines.[5] In contrast, derivatives like 2a and 2b show more moderate activity in the micromolar range.[1] This variation underscores the critical role of specific chemical substitutions on the phenylacrylonitrile scaffold in determining cytotoxic potency. The choice of substituents on the phenyl rings dictates the molecule's interaction with its biological target, thereby influencing its therapeutic efficacy.
Unraveling the Mechanisms of Action
The cytotoxic effects of phenylacrylonitrile derivatives are not monolithic; they operate through diverse and targeted molecular mechanisms. Understanding these pathways is crucial for rational drug design and predicting clinical responses. The three predominant mechanisms identified are tubulin polymerization inhibition, Aryl Hydrocarbon Receptor (AhR) modulation, and induction of the intrinsic apoptosis pathway via caspase-9 activation.
Tubulin Polymerization Inhibition
A primary and well-documented mechanism of action for many potent phenylacrylonitrile derivatives is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1]
Causality: These derivatives, particularly those structurally related to CA-4, bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to a cascade of cellular events:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase.[2][7]
-
Mitotic Catastrophe: Prolonged mitotic arrest triggers a form of cell death known as mitotic catastrophe.
-
Apoptosis: Ultimately, the cell undergoes programmed cell death, or apoptosis. Studies have shown this can be mediated by a p53-independent accumulation of the cell cycle inhibitor p21, which, when located in the cytoplasm, can inhibit apoptosis, suggesting a complex regulation of the final cell fate.[8]
Aryl Hydrocarbon Receptor (AhR) Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been identified as a potential new target for breast cancer therapy. Certain phenylacrylonitrile derivatives have been developed to specifically target this pathway.
Causality: The role of AhR in cancer is complex, with activation capable of producing both pro- and anti-tumorigenic effects depending on the ligand, cell type, and context.[9][10] For certain derivatives, ligand binding to AhR initiates a signaling cascade that promotes apoptosis.[9]
-
Activation & Translocation: The phenylacrylonitrile ligand binds to the cytoplasmic AhR complex. This causes the complex to translocate into the nucleus.
-
Transcriptional Regulation: In the nucleus, AhR dimerizes with ARNT (AhR Nuclear Translocator) and binds to specific DNA sequences, altering the transcription of target genes.
-
Crosstalk with Key Pathways: The activated AhR pathway can interact with other critical cancer-related signaling pathways, such as NF-κB, PI3K/AKT, and MAPK/ERK, to ultimately induce a pro-apoptotic state.[11]
Intrinsic Apoptosis Pathway Activation
Several studies suggest that phenylacrylonitrile derivatives induce apoptosis by activating the intrinsic, or mitochondrial, pathway.[5][12] A key player in this process is caspase-9, an initiator caspase.[2]
Causality: The intrinsic pathway is triggered by intracellular stress, such as that caused by cytotoxic drugs.
-
Mitochondrial Stress: The drug induces stress on the mitochondria, leading to the release of cytochrome c into the cytoplasm.[13]
-
Apoptosome Formation: Cytochrome c binds to a protein called Apaf-1 (Apoptotic Protease Activating Factor-1). This complex then recruits pro-caspase-9, forming a large protein structure known as the apoptosome.[13]
-
Caspase-9 Activation: Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, facilitating their auto-activation.[2][14]
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[14][15] These executioner caspases are responsible for dismantling the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.[15]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for the two key assays used to evaluate the efficacy of phenylacrylonitrile derivatives.
Experimental Workflow: From Treatment to Data
The overall process for assessing cytotoxicity involves cell culture, compound treatment, viability/apoptosis assays, and data analysis. Each step must be performed with precision to ensure the validity of the results.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Phenylacrylonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylacrylonitrile derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[18]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17][19]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Causality and Self-Validation: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. By using both stains, the assay provides a robust, multi-parameter readout of cell death, allowing for the differentiation of apoptosis from necrosis.[5]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (contains calcium, required for Annexin V binding)[20]
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity.[20]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS to remove any residual medium.[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20][21]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20]
-
Incubation: Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.[20][21]
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[21] Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).[21]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion and Future Directions
Phenylacrylonitrile derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer agents. The data demonstrate that specific derivatives can achieve exceptionally high potency, in some cases exceeding that of established clinical drugs. Their efficacy is rooted in well-defined molecular mechanisms, primarily the inhibition of tubulin polymerization and the modulation of key cancer-related signaling pathways like AhR. The provided experimental protocols offer a validated framework for the continued evaluation and comparison of these compounds.
Future research should focus on optimizing the pharmacophore to enhance selectivity for cancer cells over normal cells, thereby widening the therapeutic window. Furthermore, exploring synergistic combinations of phenylacrylonitrile derivatives with other chemotherapeutic agents could unlock new treatment paradigms. As our understanding of the intricate signaling networks governing cancer cell survival deepens, the rational design of next-generation phenylacrylonitrile derivatives holds immense potential to contribute significantly to the arsenal of anti-cancer therapies.
References
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. [Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]
-
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PubMed Central. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed. [Link]
-
Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. PubMed Central. [Link]
-
Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. Royal Society of Chemistry. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. MDPI. [Link]
-
Caspase-9: structure, mechanisms and clinical application. PubMed Central. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
-
Intrinsic apoptosis pathway initiated by caspase-9. Release of... ResearchGate. [Link]
-
Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. Boster Biological Technology. [Link]
-
Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. MDPI. [Link]
-
Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as a Drug Target. Oxford Academic. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed. [Link]
-
Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species. PubMed Central. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays. National Institutes of Health. [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. National Institutes of Health. [Link]
-
The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells. PubMed. [Link]
-
Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. bdbiosciences.com [bdbiosciences.com]
A Comparative Analysis of the Antimicrobial Spectrum of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile and Selected Antibiotics
Introduction
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Acrylonitrile derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of a novel acrylonitrile derivative, (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, versus a panel of well-established antibiotics: Penicillin, Ciprofloxacin, Tetracycline, and Gentamicin.
This document is intended for researchers, scientists, and drug development professionals. It details the experimental rationale and methodologies for a comprehensive comparative analysis and provides a framework for interpreting the potential antimicrobial profile of this novel compound. While extensive experimental data for this compound is still emerging, this guide synthesizes existing knowledge on related compounds and established antimicrobial testing standards to present a scientifically grounded prospectus.
Rationale for Comparative Study
A thorough understanding of a new antimicrobial candidate's spectrum of activity is crucial for its development. By comparing it against antibiotics with known and diverse mechanisms of action and spectra, we can elucidate its potential clinical utility, identify possible mechanisms of resistance, and guide future optimization efforts. The chosen comparators represent different classes of antibiotics targeting various essential bacterial processes:
-
Penicillin: A β-lactam antibiotic that inhibits cell wall synthesis, primarily effective against Gram-positive bacteria.[1][2]
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential for DNA replication, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4][5]
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[6][7][8]
-
Gentamicin: An aminoglycoside that irreversibly binds to the 30S ribosomal subunit, leading to bactericidal effects, particularly against Gram-negative bacteria.[9][10][11]
Experimental Design and Methodology
To objectively assess the antimicrobial spectrum of this compound, a standardized and robust experimental workflow is essential. The following protocols are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
Experimental Workflow
Caption: A schematic of the experimental workflow for comparative antimicrobial susceptibility testing.
Microbial Strains
A diverse panel of clinically relevant microbial strains should be selected to represent a broad range of potential pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Enterococcus faecalis (including Vancomycin-resistant Enterococci - VRE), Streptococcus pneumoniae.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi.
-
Fungi: Candida albicans, Aspergillus niger.
The rationale for including resistant strains is to assess the compound's potential efficacy against challenging, clinically significant pathogens.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the comparator antibiotics in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the selected microbial strains overnight and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute the standardized inoculum to the final testing concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[19][20][21]
Step-by-Step Methodology:
-
Inoculum Preparation and Plating: Prepare a standardized inoculum as described for the broth microdilution method. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]
-
Disk Application: Aseptically place paper disks impregnated with a standardized concentration of this compound and the comparator antibiotics onto the surface of the inoculated agar plate. Ensure the disks are placed at a sufficient distance from each other to prevent overlapping zones of inhibition.[18]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[20]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the MIC.
Comparative Antimicrobial Spectrum: Expected Data Presentation
The results from the antimicrobial susceptibility testing will be compiled to provide a clear comparison of the antimicrobial spectrum of this compound against the known antibiotics.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)
| Microorganism | This compound | Penicillin | Ciprofloxacin | Tetracycline | Gentamicin |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | Data | Data | Data | Data | Data |
| MRSA | Data | Data | Data | Data | Data |
| Enterococcus faecalis | Data | Data | Data | Data | Data |
| VRE | Data | Data | Data | Data | Data |
| Streptococcus pneumoniae | Data | Data | Data | Data | Data |
| Gram-Negative Bacteria | |||||
| Escherichia coli | Data | Data | Data | Data | Data |
| Pseudomonas aeruginosa | Data | Data | Data | Data | Data |
| Klebsiella pneumoniae | Data | Data | Data | Data | Data |
| Salmonella typhi | Data | Data | Data | Data | Data |
| Fungi | |||||
| Candida albicans | Data | N/A | N/A | N/A | N/A |
| Aspergillus niger | Data | N/A | N/A | N/A | N/A |
Data to be populated from experimental results. N/A indicates that the antibiotic is not typically tested against that class of microorganism.
Visualizing the Comparative Antimicrobial Spectrum
Caption: A conceptual diagram illustrating the potential comparative antimicrobial spectra.
Discussion and Interpretation of Potential Outcomes
-
Broad vs. Narrow Spectrum: A key finding will be whether the novel compound exhibits a broad spectrum of activity (inhibiting both Gram-positive and Gram-negative bacteria) or a narrow spectrum (effective against a limited range of bacteria). Activity against fungal strains would indicate a particularly broad-spectrum profile.
-
Potency: The MIC values will provide a quantitative measure of the compound's potency. Lower MIC values indicate higher potency. A comparison of the MIC values of the novel compound with those of the established antibiotics will reveal its relative efficacy.
-
Activity Against Resistant Strains: Efficacy against MRSA and VRE would be a significant finding, suggesting a mechanism of action that circumvents existing resistance pathways.
-
Potential Mechanism of Action: While this study does not directly elucidate the mechanism of action, the spectrum of activity can provide initial clues. For instance, broad-spectrum activity might suggest a target that is conserved across different bacterial species. Some acrylonitrile derivatives have been suggested to act by inhibiting penicillin-binding proteins (PBPs) or by disrupting the bacterial cell wall.[22] Further studies, such as time-kill assays and macromolecular synthesis inhibition assays, would be required to confirm the precise mechanism.
Hypothesized Mechanism of Action Pathway
Based on preliminary research on related compounds, one possible mechanism of action for acrylonitrile derivatives involves the inhibition of key bacterial enzymes.
Caption: A potential mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the comparative evaluation of the antimicrobial spectrum of this compound. The proposed experiments will generate crucial data to assess its potential as a novel antimicrobial agent. Favorable outcomes, such as broad-spectrum activity, high potency, and efficacy against resistant strains, would warrant further investigation, including:
-
Mechanism of action studies to identify the specific cellular target.
-
In vivo efficacy studies in animal models of infection.
-
Toxicology and safety pharmacology studies to assess its suitability for clinical development.
The discovery of new antimicrobial agents is a critical endeavor in the fight against infectious diseases. Systematic and rigorous comparative studies, as outlined in this guide, are fundamental to identifying and advancing promising new candidates like this compound.
References
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Wikipedia. (2024). Tetracycline antibiotics. [Link]
-
Creative Diagnostics. (n.d.). Introduction to Tetracycline. [Link]
-
Dr.Oracle. (2025). What class of antibiotic is gentamicin? [Link]
-
Wikipedia. (2024). Ciprofloxacin. [Link]
-
Louisiana Department of Health. (n.d.). Gentamicin*. [Link]
-
Al-Abri, S. A., & Al-Zakwani, I. S. (2023). Penicillin. In StatPearls. StatPearls Publishing. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]
-
Chaudhary, J. (n.d.). Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]
-
NHS. (2022). About ciprofloxacin. [Link]
-
EBSCO. (n.d.). Tetracycline antibiotics | Research Starters. [Link]
-
Barza, M., & Schiefe, R. T. (1977). Antimicrobial spectrum, pharmacology and therapeutic use of antibiotics, Part 1: tetracyclines. American Journal of Hospital Pharmacy, 34(1), 49–57. [Link]
-
Dr.Oracle. (2025). What class of antibiotics does Cipro (ciprofloxacin) belong to? [Link]
-
LibreTexts Biology. (2021). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
-
Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(6), 000371. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
U.S. Food and Drug Administration. (2004). CIPRO (ciprofloxacin hydrochloride) Tablets. [Link]
-
Wikipedia. (2024). Gentamicin. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
YouTube. (2019). Penicillin antibacterial spectrum: four penicillin groups. [Link]
-
Al-Majidi, S. M., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ACS Omega, 8(40), 37475–37490. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Gentamicin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Barker, C., Germovsek, E., & Sharland, M. (2016). What do I need to know about penicillin antibiotics? Archives of Disease in Childhood - Education and Practice Edition, 101(4), 213-216. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
MSD Manual Professional Edition. (n.d.). Penicillins. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
PQM+. (2022). Product Information Report: Gentamicin. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
ResearchGate. (n.d.). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. [Link]
-
Kamal, A., et al. (2013). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4348-4352. [Link]
-
ResearchGate. (2013). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. [Link]
-
Royal Society of Chemistry. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]
-
OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. In Microbiology. [Link]
Sources
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. droracle.ai [droracle.ai]
- 10. ldh.la.gov [ldh.la.gov]
- 11. Gentamicin - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbeonline.com [microbeonline.com]
- 18. microbenotes.com [microbenotes.com]
- 19. asm.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
This compound is a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic. The nitrile group (-CN) is a known toxicophore, and α,β-unsaturated systems can be reactive towards biological nucleophiles. Therefore, it is prudent to treat this compound with a high degree of caution.
| Hazard Class | Anticipated Risks | Justification |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Based on data for similar chlorinated and nitrile-containing aromatic compounds. |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of reactive organic molecules. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Expected for fine organic powders and reactive compounds. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Halogenated aromatic compounds are known for their environmental persistence and ecotoxicity. |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is not merely a suggestion but a regulatory mandate. The following workflow, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA), provides a clear path for compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Pure this compound and Grossly Contaminated Materials
This protocol applies to the pure, solid compound and any materials (e.g., weighing boats, spatulas, filter paper) that are heavily contaminated.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile gloves are a common choice in laboratories, but it is crucial to understand their limitations. For handling halogenated organic compounds, thicker gauge gloves or double-gloving may be necessary to prevent breakthrough. Always consult your institution's specific guidelines for chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is required. All handling of the solid waste should be performed in a certified chemical fume hood.
Step 2: Waste Segregation this compound is a halogenated organic compound . As such, it must not be mixed with non-halogenated organic waste.[1] Co-mingling can create complex and expensive disposal challenges.
Step 3: Containment
-
Carefully transfer the solid waste into a designated "Halogenated Organic Solid Waste" container. This container should be made of a material compatible with the chemical (e.g., a polyethylene drum).
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep the container securely closed at all times, except when adding waste.[2]
Step 4: Storage Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
Step 5: Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility to ensure complete destruction.[1][3]
Contaminated Labware (Glassware, Needles, etc.)
Step 1: Decontamination (where feasible) For glassware, a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) can be performed to remove residual this compound. The solvent rinsate is then considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled container.
Step 2: Disposal of Rinsed Labware After decontamination, the glassware can typically be washed and reused. If disposal is necessary, it can often be placed in a designated broken glass container.
Step 3: Disposal of Sharps Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.
Dilute Aqueous Solutions
Disposal of this compound into the sanitary sewer system is strictly prohibited. While the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, this is not recommended as a routine disposal method in a standard laboratory setting due to the potential for incomplete reactions and the generation of other hazardous byproducts.[4][5][6]
All aqueous solutions containing this compound must be collected as halogenated organic aqueous waste in a designated, labeled container.
Emergency Procedures
Spills: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained and equipped to handle it, use a chemical spill kit with an absorbent material suitable for organic compounds. All spill cleanup materials must be disposed of as halogenated organic solid waste. For large spills, contact your institution's EHS or emergency response team immediately.
Personal Contamination:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Regulatory Framework and Institutional Compliance
The disposal of hazardous chemicals is governed by a complex web of federal, state, and local regulations. In the United States, the EPA's RCRA provides the overarching framework for "cradle-to-grave" management of hazardous waste. Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices and worker training.
It is imperative that all laboratory personnel are trained on their institution's specific Chemical Hygiene Plan and waste disposal procedures. Always consult with your EHS department for guidance and to ensure full compliance.
References
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of Chlorinated Nitroaromatic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, March 7). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Materials Advances. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). α,β-Unsaturated Nitriles: Stereoselective Conjugate Addition Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Russian Chemical Reviews. (n.d.). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Retrieved from [Link]
-
Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. ACS Omega. Retrieved from [Link]
-
Oxford Academic. (n.d.). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Retrieved from [Link]
-
SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Retrieved from [Link]
-
RSC Publishing. (2022, March 7). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Retrieved from [Link]
-
Vancouver Island University. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
-
IWA Publishing. (1995, January 1). Degradation of chlorinated aromatic compounds in UASB reactors. Water Science and Technology. Retrieved from [Link]
-
Reddit. (2018, November 23). Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference? Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Preparation of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Retrieved from [Link]
Sources
Personal protective equipment for handling (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
A Comprehensive Guide to Personal Protective Equipment for Handling (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is synthesized from safety data for structurally related compounds, including acrylonitrile and various substituted phenylacetonitriles. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
Hazard Assessment: Understanding the Risks
Given the chemical structure of this compound, which incorporates a chlorinated phenyl group and a nitrile functional group, it is prudent to anticipate a hazard profile similar to related compounds. The primary hazards are expected to be:
-
Acute Toxicity: Compounds containing the nitrile group can be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] They can release cyanide upon metabolism or decomposition, which is a potent systemic poison.
-
Skin and Eye Irritation: Many substituted acetonitriles are classified as skin and eye irritants.[3][4][5] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[3]
-
Environmental Hazards: Some related compounds are noted to be toxic to aquatic life.[6][7]
Due to these potential hazards, a stringent approach to personal protective equipment (PPE) and handling procedures is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves such as nitrile or neoprene.[1] Always check the manufacturer's glove compatibility data. Double-gloving is recommended for extended handling. | To prevent skin contact, which could lead to irritation and systemic toxicity through dermal absorption. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. | To protect the eyes from splashes of the compound, which could cause serious irritation. A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid outside of a certified chemical fume hood or if dust/aerosols may be generated.[1][4] | To prevent inhalation of potentially toxic dust or vapors. The choice of respirator should be based on a formal risk assessment. |
| Protective Clothing | A chemically resistant lab coat or apron worn over personal clothing.[1] Closed-toe shoes are mandatory. | To protect the skin and personal clothing from contamination. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3][4]
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing: If handling a solid, carefully weigh the required amount in the fume hood. Use a draft shield to prevent the solid from becoming airborne.
-
Transfer: Use appropriate tools (spatulas, etc.) to transfer the compound. Avoid creating dust.
-
In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize the risk of spills and splashes.
-
Housekeeping: Keep the work area clean and tidy. Clean up any minor spills promptly according to the emergency procedures outlined below.
-
Post-Handling: After handling, decontaminate all equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[4]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an emergency, a swift and correct response is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste disposal company, following all local, state, and federal regulations.[9][10]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
-
Acrylonitrile (HSG 1, 1986). Inchem.org. [Link]
-
Acrylonitrile. INEOS Group. [Link]
-
14 - SAFETY DATA SHEET. [Link]
-
Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. Rackcdn.com. [Link]
-
4 - SAFETY DATA SHEET. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. Acrylonitrile (HSG 1, 1986) [inchem.org]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
